4-Bromo-1-(bromomethyl)-2-chlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPSDTOQOSPYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620008 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89720-77-4 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis and medicinal chemistry, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and predictable reactivity patterns allow for the precise construction of complex molecular architectures. Among these, 4-Bromo-1-(bromomethyl)-2-chlorobenzene stands out as a trifunctional scaffold of significant strategic value. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in the development of novel therapeutics.
At its core, the utility of this molecule stems from the differential reactivity of its three key features: a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride. This reactivity gradient allows for selective, stepwise functionalization, a critical advantage in multi-step synthetic campaigns. The benzylic bromide is primed for nucleophilic substitution, providing a direct handle for introducing a variety of side chains, while the aryl halides are amenable to a host of transition-metal-catalyzed cross-coupling reactions. This guide will elucidate the principles behind this reactivity and provide practical, field-proven protocols for its application.
Part 1: Chemical Identity and Core Properties
A point of critical importance for procurement and regulatory compliance is the precise identification of this chemical. The nomenclature can be ambiguous, with several structural isomers possessing similar names. The structure corresponding to the name This compound is uniquely identified by CAS Number 89720-77-4 .[1][2][3] It is crucial for researchers to verify this CAS number to ensure they are working with the correct isomer, as reactivity and toxicology can vary significantly between them.
For clarity, the primary isomers are:
-
This compound: CAS 89720-77-4
-
4-Bromo-2-(bromomethyl)-1-chlorobenzene: CAS 149965-41-3[4][5][6]
-
1-Bromo-2-(bromomethyl)-4-chlorobenzene: CAS 66192-24-3[7][8][9][10]
The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 89720-77-4 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₇H₅Br₂Cl | Santa Cruz Biotechnology[3] |
| Molecular Weight | 284.38 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | White to off-white solid | Inferred from related isomers |
| Boiling Point | ~286.5 °C at 760 mmHg (Predicted for isomer) | Chemical Suppliers[6] |
| Density | ~1.9 g/cm³ (Predicted for isomer) | Chemical Suppliers[6] |
Part 2: Synthesis and Mechanism
The most direct and industrially scalable synthesis of this compound is achieved via a free-radical bromination of the corresponding substituted toluene. This reaction, often a variant of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[11]
The precursor, 4-bromo-2-chloro-1-methylbenzene (4-bromo-2-chlorotoluene), can be synthesized from commercially available starting materials such as 4-chloro-2-methylaniline through a Sandmeyer reaction.[10]
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Causality in Experimental Design
The choice of reagents and conditions is paramount for achieving high yield and selectivity.
-
N-Bromosuccinimide (NBS): NBS is used as the bromine source instead of elemental bromine (Br₂). The critical reason for this choice is that NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[11] High concentrations of Br₂ would favor undesirable electrophilic aromatic substitution on the electron-rich benzene ring.
-
Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires an initiator to generate the initial bromine radical that starts the chain reaction. Azobisisobutyronitrile (AIBN) is often preferred as it decomposes cleanly with gentle heating or UV light, producing nitrogen gas and a carbon-centered radical, which then abstracts a bromine atom from NBS.
-
Solvent (Carbon Tetrachloride or Cyclohexane): A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not react with the radical intermediates. However, due to its toxicity and environmental impact, greener alternatives like cyclohexane or supercritical CO₂ are increasingly being explored.[12]
Part 3: Authoritative Experimental Protocol
This protocol describes the synthesis of this compound from 4-bromo-2-chloro-1-methylbenzene. It is a self-validating system, incorporating purification and characterization steps.
Objective: To synthesize this compound via Wohl-Ziegler bromination.
Materials:
-
4-Bromo-2-chloro-1-methylbenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-chloro-1-methylbenzene (1.0 eq) and anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the flask.
-
Initiation: Gently heat the mixture to reflux (approx. 77°C) using a heating mantle. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp at room temperature. The reaction is typically initiated when the orange color of bromine appears and then fades.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A key indicator is the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the product. The reaction is also visually monitored by observing the density of the succinimide byproduct, which is insoluble in CCl₄ and will float on top as the reaction proceeds.
-
Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂SO₃ (to remove any remaining Br₂), saturated aqueous NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white solid.
-
Characterization (Self-Validation):
-
¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect to see signals in the aromatic region (7.0-7.8 ppm) and a characteristic singlet for the benzylic methylene protons (CH₂Br) around 4.5 ppm.
-
Mass Spectrometry: Confirm the molecular weight and isotopic pattern characteristic of a compound containing two bromine atoms and one chlorine atom.
-
Melting Point: Measure the melting point and compare it to literature values for the specific isomer.
-
Part 4: Applications in Drug Development
The strategic placement of reactive handles makes this compound a powerful intermediate for building molecules of pharmaceutical interest.
Workflow for Nucleophilic Substitution
The most common application involves using the highly reactive benzylic bromide as an electrophile for alkylating various nucleophiles, such as amines, phenols, and thiols. This reaction proceeds readily, often under mild basic conditions, leaving the less reactive aryl halides untouched for subsequent transformations.
Caption: General workflow for selective functionalization.
This stepwise approach is invaluable in constructing complex scaffolds found in many biologically active compounds. For instance, this intermediate is a precursor for synthesizing isoindolinone-based molecules, which have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), a key target in cancer therapy.[13]
Part 5: Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This class of compounds presents significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Toxicity and Irritation: this compound and its isomers are classified as severe irritants.[4][14] They are lachrymators, meaning they cause intense irritation to the eyes, mucous membranes, and respiratory tract upon exposure.[4] Skin contact can cause severe burns.[14]
-
Handling: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[4]
-
Respiratory Protection: If there is any risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[14]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound (CAS 89720-77-4) is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its value lies in the predictable and differential reactivity of its halogenated sites, enabling chemists to perform selective, sequential reactions. By understanding the principles of its synthesis, reactivity, and safe handling as detailed in this guide, researchers in drug discovery and organic synthesis can effectively leverage this compound to build novel and complex molecules with therapeutic potential.
References
- Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (n.d.). ResearchGate.
- Safety Data Sheet for 2-Bromo-1-bromomethyl-5-chlorobenzene. (n.d.). Wokai.
- 1-bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). PubChem.
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene. (n.d.). PubChem.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. [Link]
- Allylic Bromination. (2013, November 25). Master Organic Chemistry.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
- 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3. (n.d.). Chemical Synthesis.
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physicochemical properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
An In-Depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. This document delves into its core physicochemical properties, spectroscopic characteristics, and analytical methodologies. A key focus is placed on its synthetic utility, which is dictated by the differential reactivity of its benzylic and aryl halide moieties. This property establishes the compound as a versatile building block for constructing complex molecular architectures, particularly those relevant to drug discovery and development. This guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for researchers utilizing this strategic synthetic intermediate.
Chemical Identity and Structure
This compound (CAS No: 149965-41-3) is a halogenated aromatic hydrocarbon.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and a bromomethyl group. This substitution pattern, particularly the presence of two distinct carbon-bromine bonds, is the foundation of its versatile reactivity in organic synthesis.[3]
The nomenclature for this compound can vary across suppliers, with common synonyms including 4-Bromo-2-(bromomethyl)-1-chlorobenzene and 5-Bromo-2-chlorobenzyl bromide.[4][5] For clarity, this guide will refer to the compound based on the structure associated with CAS number 149965-41-3.
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-(bromomethyl)-1-chlorobenzene[1] |
| Synonyms | 5-Bromo-2-chlorobenzyl bromide, Benzene, 4-bromo-2-(bromomethyl)-1-chloro-[4][5] |
| CAS Number | 149965-41-3[1][6] |
| Molecular Formula | C₇H₅Br₂Cl[1][6] |
| Molecular Weight | 284.38 g/mol [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)CBr)Cl[1] |
| InChIKey | LARDKFQCEKGHTB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from reaction kinetics to bioavailability in drug candidates. This compound is typically a white solid at room temperature.[5] Its high boiling and flash points are characteristic of substituted aromatic hydrocarbons with multiple heavy atoms.
A notable characteristic is its calculated XLogP3 value of approximately 3.8, which indicates significant lipophilicity (a preference for fatty or nonpolar environments).[1][4] This property is a crucial parameter in drug development, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Significance |
| Appearance | White to off-white solid[5] | Basic identification and purity assessment. |
| Boiling Point | 286.5 °C at 760 mmHg[4][5] | Defines the liquid range and purification conditions (e.g., distillation). |
| Density | 1.9 ± 0.1 g/cm³[4][5] | Important for reaction setup and solvent selection. |
| Flash Point | 140.4 °C[4] | Indicates the temperature at which it can ignite, crucial for safety protocols. |
| XLogP3 | 3.8[1] | A measure of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Refractive Index | 1.617[7] | Useful for identification and purity checks of liquid samples. |
Spectroscopic and Analytical Characterization
Precise analytical methods are essential for confirming the identity, purity, and quantity of synthetic intermediates like this compound.
Expected Spectroscopic Signatures
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons. The aromatic region would display a complex splitting pattern corresponding to the three protons on the substituted ring. A characteristic singlet for the two benzylic protons (-CH₂Br) would be expected further downfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and benzene ring.
-
Mass Spectrometry (MS): The mass spectrum provides critical information about the molecule's mass and isotopic composition. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the monoisotopic mass of 281.84465 Da.[1] The isotopic pattern is a definitive signature for compounds containing multiple halogen atoms.[8]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] It is the ideal method for assessing the purity of this compound and quantifying it in reaction mixtures.
This protocol outlines a standard method for the quantitative analysis of the title compound.
-
Preparation of Standards and Samples:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade dichloromethane.[9]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a calibration curve with concentrations ranging from 0.1 µg/mL to 10 µg/mL.[9]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in dichloromethane in a 10 mL volumetric flask, and filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[9]
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Standard GC equipped with a split/splitless inlet.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate.[9]
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the target compound (e.g., m/z corresponding to the molecular ion and major fragments).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for quantitative analysis by GC-MS.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two C-Br bonds.[3]
-
Benzylic Bromide (-CH₂Br): This site is highly reactive. The C-Br bond is weakened by the adjacent benzene ring, making it an excellent leaving group. It is highly susceptible to nucleophilic substitution reactions (typically Sₙ2), allowing for the straightforward introduction of a wide variety of functional groups (e.g., amines, ethers, azides).[3][10]
-
Aryl Bromide (-Br): This bond is strong and relatively unreactive towards nucleophiles. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3]
This dual-reactivity profile allows for a stepwise, controlled functionalization of the molecule. A synthetic chemist can first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the aryl bromide for a cross-coupling reaction. This strategic approach is a cornerstone of modern medicinal chemistry for building molecular diversity.[11]
Plausible Synthetic Route
While various synthetic routes exist, a common approach for this class of compounds involves the radical bromination of the corresponding toluene precursor. The synthesis could begin with 2-bromo-5-chlorotoluene, which is then subjected to free-radical bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or UV light) to selectively brominate the benzylic methyl group.
Caption: Sequential functionalization enabled by differential reactivity.
Applications in Research and Drug Development
Halogenated compounds are of paramount importance in medicinal chemistry, as the inclusion of halogens can significantly alter a molecule's steric profile, lipophilicity, and metabolic stability. This compound serves as a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.[3]
-
Scaffold for Heterocyclic Chemistry: Its primary application lies in the synthesis of complex heterocyclic systems. For example, it is a valuable precursor for creating carbazole and isoindolinone scaffolds.[3][10] These core structures are found in numerous natural products and synthetic compounds that exhibit potent biological activities, including anticancer, antibacterial, and antiviral properties.[3][10]
-
Intermediate for API Synthesis: While not an active pharmaceutical ingredient (API) itself, it is a crucial building block. Its role is analogous to other key intermediates like Bromo-OTBN (4-Bromomethyl-2-cyanobiphenyl), which is essential in the industrial synthesis of angiotensin II receptor antagonists such as Losartan, a widely used medication for hypertension.[12][13] The ability to selectively introduce functionalities makes this compound a valuable tool for generating libraries of novel compounds in drug discovery programs.[11]
-
Fragment-Based Drug Design: The 2-bromo-5-chlorobenzyl fragment can be incorporated into larger molecules to probe interactions with biological targets. The halogens can form halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.
Safety and Handling
As a highly reactive chemical, this compound must be handled with appropriate safety precautions.
-
GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[1][4]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often 2-8°C to maintain stability.[6] Keep the container tightly sealed.
References
- LookChem. (n.d.). 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3.
- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information.
- Chemsrc. (n.d.). 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- AD Pharmachem. (n.d.). 4-Bromomethyl-2-Cyanobiphenyl (Bromo OTBN).
- PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma.
- NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2019). Br and Cl.
- PubChem. (n.d.). 4-Bromo-1,2-dichlorobenzene. National Center for Biotechnology Information.
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4-Bromo-1-(bromomethyl)-2-chlorobenzene structural information
An In-depth Technical Guide: 4-Bromo-1-(bromomethyl)-2-chlorobenzene
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the structural information, physicochemical properties, synthesis, and reactivity of this compound, a versatile trifunctional building block in modern organic synthesis. The narrative emphasizes the causality behind its synthetic utility, providing field-proven insights into its application.
Core Structural and Physicochemical Profile
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₅Br₂Cl.[1] Its strategic importance in synthesis arises from the distinct chemical environments of its three halogen substituents, which allows for selective and sequential chemical transformations.
Molecular Structure
The molecule consists of a benzene ring substituted with a bromo group at position 4, a bromomethyl group at position 1, and a chloro group at position 2.
Caption: 2D Structure of this compound.
Physicochemical and Identification Data
The key properties and identifiers for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Bromomethyl)-4-bromo-2-chlorobenzene | Internal |
| Synonyms | 4-Bromo-1-(bromomethyl)-2-chloro-benzene | [2] |
| CAS Number | 89720-77-4 | [1] |
| Molecular Formula | C₇H₅Br₂Cl | [1][3] |
| Molecular Weight | 284.38 g/mol | [1][3] |
| Appearance | Colorless oil or white to off-white solid | [2][4][5] |
| Boiling Point | ~286.5 °C (Predicted for isomer) | [4][6] |
| Density | ~1.9 g/cm³ (Predicted for isomer) | [4][6] |
| Purity | ≥95-97% (Typical) | [4][5] |
The Principle of Differential Reactivity: A Synthetic Chemist's Perspective
The paramount value of this compound in multistep synthesis lies in the differential reactivity of its two carbon-bromine bonds.[5] This feature is not accidental; it is a direct consequence of fundamental electronic and steric principles, enabling chemists to perform selective functionalization.
-
Benzylic Bromide (C-CH₂Br): This is the most reactive site. The C-Br bond is activated because the carbon is benzylic. Nucleophilic substitution reactions, whether proceeding through an Sₙ1 or Sₙ2 mechanism, are highly favored at this position.[5][7] The stability of the potential benzyl carbocation intermediate (Sₙ1) or the accessibility of the primary carbon for backside attack (Sₙ2) makes this site highly susceptible to displacement by a wide range of nucleophiles.[7]
-
Aryl Bromide (C-Br on ring): In stark contrast, the bromine atom directly attached to the aromatic ring is relatively inert to standard nucleophilic substitution. This is due to the high strength of the sp² C-Br bond and electronic repulsion from the π-system of the ring. However, this site is primed for powerful C-C and C-N bond-forming reactions via transition-metal catalysis, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions.[5][7]
This predictable hierarchy of reactivity allows for a stepwise synthetic strategy: first, a nucleophilic substitution at the benzylic position, followed by a metal-catalyzed cross-coupling at the aryl position.
Caption: Logical workflow demonstrating the differential reactivity of the compound.
Key Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and justifications for the choice of reagents and conditions.
Protocol 1: Synthesis of this compound
This procedure details the conversion of the corresponding benzyl alcohol to the target benzylic bromide via an Appel reaction. The choice of triphenylphosphine and carbon tetrabromide is a classic and high-yielding method for this transformation, avoiding the harsh acidic conditions of other brominating agents.
Reaction: (4-bromo-2-chlorophenyl)methanol → this compound[2]
Materials:
-
(4-bromo-2-chlorophenyl)methanol
-
Dichloromethane (DCM), anhydrous
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, ice bath, magnetic stirrer
Step-by-Step Methodology: [2]
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Dissolve (4-bromo-2-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane and add the solution to the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the phosphine.
-
Sequential Addition: Sequentially add carbon tetrabromide (1.05 eq) followed by the portion-wise, careful addition of triphenylphosphine (1.05 eq). The formation of the PPh₃-Br₂ adduct is rapid and exothermic.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup: Upon completion, concentrate the mixture under reduced pressure. The resulting crude product will contain the desired compound and triphenylphosphine oxide as a major byproduct.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., 10% ethyl acetate in hexane), to afford the pure product as a colorless oil.[2]
Protocol 2: Application in N-Alkylation
This protocol demonstrates the primary utility of the compound: the selective alkylation of a nucleophile at the benzylic position. An amine is used as an example nucleophile. The use of a mild base like potassium carbonate is sufficient to neutralize the HBr generated without promoting significant elimination side reactions.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Benzylamine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology: [8]
-
Setup: In an oven-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Nucleophile Addition: Add the amine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract the aqueous phase with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product, which can be further purified by chromatography or recrystallization if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The unique reactivity profile makes this compound a valuable intermediate in the synthesis of biologically active molecules.
-
Aldose Reductase Inhibitors: It has been directly used in the preparation of selective aldose reductase inhibitors, which are investigated for the treatment of diabetic complications.[2]
-
SGLT2 Inhibitors: Structurally related isomers are critical intermediates in the industrial synthesis of dapagliflozin and empagliflozin, blockbuster drugs used to treat type 2 diabetes.[9][10] This underscores the importance of this chemical scaffold in modern pharmaceuticals.
-
Carbazole Synthesis: The compound is an excellent precursor for synthesizing carbazole derivatives.[5] The carbazole nucleus is a "privileged scaffold" found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and antiviral properties.[5]
-
HDAC Inhibitors: The reagent can serve as a starting point for constructing isoindolinone-based molecules, which have shown promise as potent and selective inhibitors of histone deacetylases (HDACs), a major target in oncology.[8]
Spectroscopic Characterization
Confirmation of the structure is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show key signals:
-
δ 4.53 (s, 2H): A singlet integrating to two protons, corresponding to the benzylic methylene (-CH₂) protons.[2] Its chemical shift is downfield due to the adjacent bromine atom.
-
δ 7.29-7.56 (m, 3H): A series of doublets and doublet of doublets in the aromatic region, corresponding to the three protons on the benzene ring.[2] The specific splitting patterns (J-couplings) confirm the substitution pattern.
-
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.
-
Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS H314).[6][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure emergency safety showers and eyewash stations are accessible.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[4]
Conclusion
This compound is a strategically designed synthetic intermediate whose value is derived from its predictable and differential reactivity. The ability to selectively functionalize the benzylic position via nucleophilic substitution while reserving the aryl halide for subsequent cross-coupling reactions provides a powerful and versatile tool for constructing complex molecular architectures. Its demonstrated application in the synthesis of precursors for various therapeutic agents solidifies its importance for researchers and professionals in the field of drug discovery and development.
References
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem.
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
- Safety Data Sheet - Fine-Blend. Fine-Blend. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-BROMO-1-BROMOMETHYL-2-CHLORO-BENZENE | 89720-77-4 [chemicalbook.com]
- 3. 4-bromo-2-(bromomethyl)-1-chlorobenzene | 149965-41-3 [chemicalbook.com]
- 4. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 10. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 11. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
A Comprehensive Spectroscopic and Structural Analysis Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Abstract
4-Bromo-1-(bromomethyl)-2-chlorobenzene (CAS No: 89720-77-4) is a polysubstituted aromatic compound with significant utility as an intermediate in organic synthesis and pharmaceutical development.[1][2] Its complex substitution pattern, featuring three distinct halogen atoms, gives rise to a unique and intricate spectroscopic fingerprint. This guide provides an in-depth analysis of the predicted spectral characteristics of this molecule, grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document serves as a predictive framework and a practical guide for researchers. We will explore the causal relationships between the molecular structure and its spectral output, detail validated experimental protocols for data acquisition, and present the expected data in a clear, structured format to aid in characterization and quality control.
Molecular Structure and Electronic Environment
The foundational step in predicting spectral behavior is a thorough understanding of the molecule's structure and the interplay of its functional groups. This compound possesses a benzene ring with three substituents: a chlorine atom at position C2, a bromine atom at position C4, and a bromomethyl group at position C1.
The molecular formula is C₇H₅Br₂Cl, with a monoisotopic mass of 281.84465 Da and a molecular weight of approximately 284.38 g/mol .[1][3]
Figure 1: Molecular structure of this compound.
The electronic properties of the ring are dictated by the substituents:
-
Chlorine (-Cl) and Bromine (-Br): These halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I), yet they are ortho-, para-directing because of electron donation via resonance (+R).
-
Bromomethyl (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom.
This electronic environment is the primary determinant of the chemical shifts observed in NMR spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for identifying the number and connectivity of hydrogen atoms in a molecule. For this compound, we expect signals in two distinct regions: the aromatic region and the aliphatic (benzylic) region.
Predicted ¹H NMR Spectrum
-
Aromatic Region (Predicted: 7.20 - 7.80 ppm): The benzene ring has three protons (H3, H5, H6).
-
H6: This proton is ortho to the -CH₂Br group and meta to the -Br group. It is expected to appear as a doublet (d) due to coupling with H5.
-
H5: This proton is ortho to the -Br group and meta to both the -CH₂Br and -Cl groups. It is expected to be a doublet of doublets (dd) from coupling to H6 (ortho-coupling, J ≈ 8.0 Hz) and H3 (meta-coupling, J ≈ 2.0 Hz).
-
H3: This proton is ortho to the -Cl group and meta to the -Br group. It should appear as a doublet (d) due to meta-coupling with H5.
-
-
Benzylic Region (Predicted: 4.50 - 4.80 ppm):
-
-CH₂Br: The two protons on the bromomethyl group are chemically equivalent and have no adjacent protons, so they will produce a sharp singlet (s). Data for similar compounds like 1-(bromomethyl)-2-chlorobenzene supports a chemical shift in this range.[4]
-
¹H NMR Data Summary (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H6 | ~7.65 | d | ~8.0 |
| H5 | ~7.50 | dd | ~8.0, ~2.0 |
| H3 | ~7.30 | d | ~2.0 |
| -CH₂Br | ~4.60 | s | N/A |
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all seven carbon atoms in this compound are unique and should produce seven distinct signals.
Predicted ¹³C NMR Spectrum
The chemical shifts are predicted based on additive substituent effects and the "heavy atom effect," where the ipso-carbon attached to bromine is shielded, causing an upfield shift compared to what electronegativity alone would suggest.[5]
-
Aromatic Carbons (Predicted: 120 - 140 ppm):
-
C-Cl (C2) & C-Br (C4): The carbons directly attached to halogens will have their shifts significantly altered. C2 (attached to Cl) is expected around 133-135 ppm. C4 (attached to Br) is expected to be further upfield due to the heavy atom effect, around 122-125 ppm.[5]
-
C-CH₂Br (C1): This quaternary carbon will be downfield, predicted in the 137-140 ppm range.
-
C-H Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region between 128-132 ppm.
-
-
Benzylic Carbon (Predicted: 30 - 35 ppm):
-
-CH₂Br: The carbon of the bromomethyl group is expected to appear significantly upfield from the aromatic signals.
-
¹³C NMR Data Summary (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-C-CH₂Br) | 137 - 140 |
| C2 (-C-Cl) | 133 - 135 |
| C4 (-C-Br) | 122 - 125 |
| C3, C5, C6 | 128 - 132 (multiple peaks) |
| -CH₂Br | 30 - 35 |
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, corresponding to a ¹³C frequency of ~100 MHz.
-
Acquisition: Employ a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required. A relaxation delay of 2-5 seconds is standard.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound, electron ionization (EI) is a common method.
Predicted Mass Spectrum
The most telling feature will be the molecular ion (M⁺) cluster, which arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
-
Molecular Ion Cluster: The presence of two bromine atoms and one chlorine atom will create a complex isotopic pattern. The most intense peaks will be:
-
M⁺: (containing ⁷⁹Br, ⁷⁹Br, ³⁵Cl)
-
[M+2]⁺: (containing one ⁸¹Br or one ³⁷Cl)
-
[M+4]⁺: (containing two ⁸¹Br or one ⁸¹Br and one ³⁷Cl)
-
[M+6]⁺: (containing two ⁸¹Br and one ³⁷Cl) The relative intensities of this cluster are a definitive signature for the elemental composition.
-
-
Key Fragmentation Pathways:
-
Loss of Bromine: The most favorable initial fragmentation is the loss of a bromine radical from the benzylic position to form a stable benzylic cation ([M-Br]⁺, m/z ≈ 204). This fragment will still exhibit an isotopic pattern due to the remaining Br and Cl atoms.
-
Loss of Benzyl Group: Cleavage of the benzyl group can lead to a [M-C₇H₄BrCl]⁺ fragment corresponding to the bromomethyl cation ([CH₂Br]⁺, m/z 93/95).
-
Tropylium Ion Formation: The benzylic cation [M-Br]⁺ may rearrange to a highly stable tropylium ion before further fragmentation.
-
Figure 2: Predicted primary fragmentation pathway for this compound in EI-MS.
Standard Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum plotting relative intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1580, 1470, 1400 | C=C Stretch | Aromatic Ring |
| ~1440 | CH₂ Scissoring | Benzylic -CH₂- |
| ~1210 | C-H In-plane bend | Aromatic C-H |
| 880 - 800 | C-H Out-of-plane bend | Substituted Benzene |
| 1100 - 1000 | C-Cl Stretch | Aryl-Chloride |
| 600 - 500 | C-Br Stretch | Aryl/Alkyl-Bromide |
The specific pattern of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be particularly diagnostic for the 1,2,4-trisubstitution pattern of the benzene ring.
Standard Experimental Protocol for ATR-IR
-
Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This guide establishes a robust predictive framework for the multi-faceted spectroscopic characterization of this compound. The key identifiers for this molecule are:
-
¹H NMR: A characteristic pattern of three aromatic protons and a distinct benzylic singlet.
-
¹³C NMR: Seven unique carbon signals, including one aliphatic carbon and three distinct substituted aromatic carbons.
-
Mass Spec: A definitive [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ molecular ion cluster and a primary fragment from the loss of a benzylic bromine.
-
IR Spec: Characteristic absorptions for an aromatic, halogenated compound, with specific C-H bending patterns indicative of the substitution.
By coupling these predicted data with the provided standard operating procedures, researchers and drug development professionals can confidently acquire, interpret, and validate the spectral identity and purity of this important chemical intermediate.
References
- PubChem. Compound Summary for CID 11558280, 4-Bromo-2-(bromomethyl)-1-chlorobenzene.
- Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
- NIST. Benzene, 1-(bromomethyl)-2-chloro- in the NIST WebBook. National Institute of Standards and Technology. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]
- 3. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-(bromomethyl)-2-chloro- [webbook.nist.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
4-Bromo-1-(bromomethyl)-2-chlorobenzene reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Abstract
This compound is a trifunctional aromatic compound of significant strategic value in modern organic synthesis. Its utility is defined by the pronounced differential reactivity of its halogenated sites: a highly labile benzylic bromide and two aromatic halides (bromo and chloro) with distinct electronic properties. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the chemoselective transformations that can be achieved at each site. We will explore nucleophilic substitution at the benzylic position, selective organometallic preparations, and subsequent cross-coupling reactions at the aromatic core. This document serves as a technical resource for researchers and process chemists in the pharmaceutical and materials science sectors, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this versatile building block.
Introduction: A Strategically Substituted Aromatic Scaffold
In the landscape of synthetic intermediates, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. They provide the flexibility to construct complex molecular architectures in a controlled, stepwise manner. This compound is a prime example of such a scaffold. Its structure features a benzene ring substituted with three distinct halogen-containing groups, each presenting a unique opportunity for chemical modification.
The primary locus of reactivity is the bromomethyl group, which behaves as a classic benzylic halide. The adjacent aromatic ring stabilizes the transition states of both SN1 and SN2 reactions, making this position highly susceptible to displacement by a wide range of nucleophiles.[1][2] This inherent reactivity allows for the early-stage introduction of diverse side chains.
The aromatic ring itself is decorated with a bromine and a chlorine atom. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common transformations like palladium-catalyzed cross-coupling reactions and Grignard reagent formation.[3][4] This hierarchy in reactivity enables selective functionalization of the aromatic core, leaving other sites intact for subsequent elaboration. This guide will dissect these reactivity profiles to provide a clear roadmap for the strategic application of this compound in multi-step synthesis.
Physicochemical and Safety Profile
A summary of the key identifiers and properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 4-Bromo-2-(bromomethyl)-1-chlorobenzene |
| Synonyms | 5-Bromo-2-chlorobenzyl bromide |
| CAS Number | 149965-41-3[5] |
| Molecular Formula | C₇H₅Br₂Cl[5] |
| Molecular Weight | 284.38 g/mol [6] |
| Appearance | White to off-white solid[7] |
| GHS Hazard Statement | Danger: H314 - Causes severe skin burns and eye damage.[5][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. |
The Core Reactivity Profile: A Tale of Three Halides
The synthetic utility of this compound is rooted in the predictable and exploitable differences in the reactivity of its three carbon-halogen bonds.
Caption: Differential reactivity of the C-X bonds.
The Benzylic Position: A Hub for Nucleophilic Substitution
The bromomethyl group is the most reactive site on the molecule. The benzylic carbon is readily attacked by nucleophiles, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nucleophile's strength. This high reactivity is attributed to the stabilization of the transition state by the adjacent π-system of the benzene ring.[1][2] This allows for the selective introduction of a wide array of functional groups while leaving the aryl halides untouched.
Common Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Solvent | Base | Conditions | Product Type | Yield (%) | Ref |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80°C, 12h | Secondary Amine | >95 | [2] |
| Cyanide | Sodium Cyanide | Ethanol | - | Reflux, 4h | Benzyl Cyanide | - | [9] |
| Thiol | Thiourea | Methanol | NaOH | Reflux, 4h | Thioether | 85-95 | [2] |
This protocol details the displacement of the benzylic bromide with a cyanide ion, a common transformation for introducing a one-carbon extension, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Ethanol
-
Dichloromethane
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 18 mL per 10 mmol of substrate).
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and dichloromethane. Transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-chlorobenzyl cyanide, which can be purified by column chromatography if necessary.
Caption: Workflow for nucleophilic cyanide substitution.
The Aromatic Core: Selective C-C Bond Formation
After functionalizing the benzylic position, the aryl halides become the focus for building molecular complexity, typically through the formation of new carbon-carbon bonds.
Creating a Grignard reagent from an aryl halide is a classic method for forming a potent carbon nucleophile.[10] With this compound (or its derivatives), selectivity is crucial. The C-Br bond is more susceptible to magnesium insertion than the C-Cl bond.[3] However, the highly reactive benzylic halide can complicate direct reactions with magnesium turnings, often leading to undesirable Wurtz coupling side products.[11][12]
A more controlled and selective method is a halogen-magnesium exchange reaction at low temperatures using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[12] This approach selectively targets the aryl bromide, leaving the less reactive aryl chloride and other functional groups (if stable to Grignard reagents) intact.
Materials:
-
Functionalized 5-bromo-2-chlorobenzyl derivative (1.0 eq)
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the substrate (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C using a suitable cooling bath.
-
Slowly add the isopropylmagnesium chloride solution (1.1 eq) dropwise, ensuring the internal temperature remains below -10 °C.
-
Stir the mixture at -15 °C for 2 hours.
-
The resulting Grignard reagent is highly reactive and is typically used immediately in the next synthetic step without isolation.[13] Confirmation of its formation can be achieved by quenching a small aliquot with a proton source (e.g., saturated NH₄Cl) and analyzing the resulting de-brominated compound by GC-MS.[12]
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming biaryl structures.[14][15] The reaction couples an organoboron species with an organic halide, catalyzed by a palladium complex.[16] The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > OTf >> Cl.[4] This provides an excellent opportunity for selective coupling at the C-Br position of our scaffold, while the C-Cl bond remains available for potential subsequent, more forcing, coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
Functionalized 5-bromo-2-chlorobenzyl derivative (1.0 eq)
-
Arylboronic acid or ester (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl bromide substrate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add the solvent system (e.g., Toluene and Water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the mixture.
-
Heat the reaction to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Electrophilic Aromatic Substitution: Predicting Regioselectivity
While functionalization via organometallic intermediates is more common for this substrate, considering its behavior under electrophilic aromatic substitution (EAS) conditions is important for a complete reactivity profile.[17] The regiochemical outcome is dictated by the combined directing effects of the three substituents:
-
-CH₂-X group: An alkyl group is activating and ortho-, para-directing.
-
-Cl and -Br groups: Halogens are deactivating due to their inductive effect but are ortho-, para-directing due to resonance.[18]
The positions ortho to the chloro group (C3) and ortho to the bromo group (C5) are sterically hindered. The most electronically activated and accessible position on the ring is C6, which is ortho to the alkyl group and para to the bromine. Therefore, electrophilic substitution, if it occurs, would be predicted to favor the C6 position.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of this compound makes it a valuable precursor in several fields.
-
Pharmaceuticals: This scaffold is a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are important drugs for managing type 2 diabetes.[19] The core structure is also used to build carbazole derivatives, a common motif in medicinal chemistry with a wide range of biological activities.[1]
-
Materials Science: Halogenated aromatic compounds are used as building blocks for novel materials, such as flame-retardant polymers or organic semiconductors.[18] The ability to selectively functionalize this molecule allows for the precise tuning of material properties.
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its reactivity is defined by a clear hierarchy, with the benzylic bromide serving as a highly active site for nucleophilic attack, followed by the aryl bromide, which is primed for selective cross-coupling or organometallic transformations. The aryl chloride remains as a robust, less reactive handle for potential late-stage modifications. By understanding and exploiting this differential reactivity, chemists can execute complex synthetic sequences with precision and control, making this compound an invaluable tool in the creation of novel pharmaceuticals and advanced materials.
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- Unknown. Grignard Reaction.
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- Unknown. (2007, February 6).
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A Comprehensive Technical Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: This guide provides an in-depth analysis of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. We will explore its fundamental physicochemical properties, outline a detailed, field-proven protocol for its synthesis and characterization, and delve into its strategic application as a versatile building block in medicinal chemistry. The compound's unique structural feature—two bromine atoms of differing chemical reactivity—allows for selective, stepwise functionalization, making it an invaluable precursor for complex molecular architectures, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.
Molecular Identity and Physicochemical Properties
This compound is a trifunctional aromatic compound whose utility is defined by the precise arrangement of its halogen substituents. A comprehensive summary of its chemical identifiers and key physical properties is presented below.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 89720-77-4 | [1] |
| Molecular Formula | C₇H₅Br₂Cl | [1][2][3][4] |
| Molecular Weight | 284.38 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [5][6] |
| Boiling Point | ~286 °C at 760 mmHg (Isomer data) | [5][7] |
| Density | ~1.9 g/cm³ (Isomer data) | [5][7] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)CBr | N/A |
Health, Safety, and Handling
Due to its reactive nature, this compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram(s) | GHS05 (Corrosion) | [3][7] |
| Signal Word | Danger | [3][7] |
| Hazard Statement(s) | H314: Causes severe skin burns and eye damage | [3][7] |
| Precautionary Statement(s) | P280, P301+P330+P331, P302+P361+P354, P305+P354+P338, P316 |[3][7] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
Principles of Synthesis and Characterization
The most efficient and common method for preparing this compound is through the free-radical bromination of 2-chloro-4-bromotoluene. This approach is highly selective and industrially scalable.
Causality of Experimental Choice: The benzylic C-H bonds of the methyl group are significantly weaker than the C-H bonds of the aromatic ring. Free-radical initiators, like azobisisobutyronitrile (AIBN), generate bromine radicals from N-Bromosuccinimide (NBS) under thermal or photochemical conditions. These bromine radicals preferentially abstract a benzylic hydrogen, initiating a chain reaction that results in the selective bromination of the methyl group, leaving the aromatic ring untouched. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction due to its inertness and ability to dissolve the reactants.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Radical Bromination
-
Reaction Setup: To a solution of 2-chloro-4-bromotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction can also be initiated using a UV lamp at room temperature.
-
Workup: Cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the product as a white solid.
Self-Validating Characterization: To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required:
-
¹H NMR: Will confirm the presence of the benzylic methylene protons (-CH₂Br) as a singlet around 4.5-4.7 ppm and the distinct aromatic protons.
-
¹³C NMR: Will show the characteristic signals for the seven carbon atoms, including the benzylic carbon and the halogenated aromatic carbons.
-
Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (284.38 g/mol ), with a characteristic isotopic pattern for the two bromine atoms and one chlorine atom.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in organic synthesis stems from the differential reactivity of its two carbon-bromine bonds.
-
Benzylic Bromide (-CH₂Br): This group is highly reactive. The C-Br bond is activated by the adjacent benzene ring, making it an excellent leaving group for nucleophilic substitution reactions (Sₙ1 and Sₙ2).
-
Aryl Bromide (-Br): This bromine is directly attached to the sp²-hybridized carbon of the aromatic ring. The C-Br bond is strong and unreactive towards standard nucleophilic substitution but is an ideal site for transition-metal-catalyzed cross-coupling reactions.
This reactivity difference allows for a powerful, two-step synthetic strategy: first, functionalize the benzylic position, then build further complexity at the aromatic position.
Caption: Differential reactivity of C-Br bonds in the target molecule.
Application in Drug Discovery: A Case Study in Carbazole Synthesis
Halogenated compounds are crucial in medicinal chemistry, as halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[11] this compound is an excellent precursor for the synthesis of substituted carbazoles, a privileged scaffold found in numerous biologically active compounds with anticancer and antibacterial properties.[6]
The synthesis leverages the molecule's differential reactivity in a sequential manner.
Protocol: Two-Step Carbazole Synthesis
Step 1: Nucleophilic Substitution (N-Alkylation)
-
Setup: In a round-bottom flask, dissolve a substituted aniline (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Addition: Slowly add a solution of this compound (1.1 eq) in DMF to the mixture at room temperature.
-
Reaction: Stir the reaction for 12-24 hours. The highly reactive benzylic bromide will be displaced by the aniline nitrogen.[6]
-
Workup: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-alkylated intermediate.
Step 2: Intramolecular Cross-Coupling (Cadogan or Buchwald-Hartwig Cyclization)
-
Setup: To the N-alkylated intermediate from Step 1, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos) in a solvent such as toluene or dioxane.
-
Base: Add a strong base, such as sodium tert-butoxide (NaOtBu).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst will facilitate an intramolecular C-N bond formation between the amine nitrogen and the carbon bearing the aryl bromide, forming the carbazole ring.
-
Purification: After workup, the final carbazole product is purified by silica gel chromatography.
Caption: Workflow for synthesizing carbazole scaffolds.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategically designed synthetic intermediate. Its value lies in its predictable and selective reactivity, which allows chemists to construct complex molecules in a controlled, stepwise fashion. This capability makes it a powerful tool for researchers in drug discovery and development, enabling the efficient synthesis of novel molecular scaffolds like carbazoles and other potential therapeutic agents. The detailed protocols and chemical data provided in this guide serve as a comprehensive resource for scientists aiming to harness the full synthetic potential of this versatile compound.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chlorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Abstract
5-Bromo-2-chlorobenzyl bromide is a highly reactive trifunctional electrophile, making it a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. Its utility, however, is matched by its significant hazardous properties, necessitating a comprehensive understanding of its safe handling, storage, and disposal. This in-depth technical guide provides a framework for researchers and drug development professionals to work with 5-Bromo-2-chlorobenzyl bromide safely and effectively. We will delve into the chemical's reactivity, outline detailed safety protocols, and provide actionable guidance for emergency situations, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Reagent: Chemical Identity and Hazard Profile
5-Bromo-2-chlorobenzyl bromide is a substituted toluene derivative. The presence of two halogen atoms on the aromatic ring and a benzylic bromide imparts a high degree of reactivity to the molecule. While a specific, comprehensive Safety Data Sheet (SDS) for 5-Bromo-2-chlorobenzyl bromide is not widely available in public databases, its hazardous properties can be reliably inferred from the well-documented profiles of analogous compounds such as benzyl bromide and other substituted benzyl halides.[1][2][3]
Key Physicochemical and Hazard Information (Inferred and from Analogues):
| Property | Value/Information | Source(s) |
| Molecular Formula | C₇H₅Br₂Cl | [3] |
| Molecular Weight | 284.38 g/mol | [3] |
| Appearance | Likely a solid at room temperature | [3] |
| Primary Hazards | Corrosive, Lachrymator, Toxic by inhalation, skin contact, and ingestion | [1][2][4] |
| GHS Hazard Statements (Anticipated) | H314: Causes severe skin burns and eye damageH330: Fatal if inhaledH301: Toxic if swallowed | [4][5] |
The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its synthetic utility but also the source of its hazardous nature, as it can react with biological nucleophiles like proteins and nucleic acids.
Prudent Practices: Engineering Controls and Personal Protective Equipment (PPE)
Given the high toxicity and reactivity of 5-Bromo-2-chlorobenzyl bromide, stringent safety measures are not merely recommended; they are imperative. A multi-layered approach combining engineering controls and robust personal protective equipment is essential.
Engineering Controls: The First Line of Defense
All manipulations of 5-Bromo-2-chlorobenzyl bromide, including weighing, transferring, and in-reaction use, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2] The fume hood serves to contain and exhaust toxic vapors and dusts, providing a critical barrier between the researcher and the chemical.[1]
An eyewash station and a safety shower must be readily accessible and in close proximity to the work area.[6][7] Regular testing of these safety features is a crucial aspect of laboratory readiness.
Personal Protective Equipment (PPE): Essential Individual Protection
A comprehensive PPE ensemble is mandatory when handling 5-Bromo-2-chlorobenzyl bromide.[8]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and vapors.[2] Contact lenses should not be worn when working with this substance.[1]
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene, and consult manufacturer-specific glove compatibility charts for breakthrough times.[9] Double gloving is a recommended practice. Gloves should be inspected for any signs of degradation before and during use and changed immediately upon contamination.[9]
-
Body Protection: A flame-retardant lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or a full-body suit may be necessary.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[8] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[2]
Caption: A logical workflow for the use of Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to mitigating the risks associated with 5-Bromo-2-chlorobenzyl bromide.
Handling Procedures
-
Weighing and Transfer: Conduct all weighing and transfers in a fume hood.[2] Use a disposable weighing boat or weigh the material directly into the reaction vessel.
-
Reaction Setup: Ensure all glassware is dry and free of contaminants. The compound is moisture-sensitive and can hydrolyze to release hydrogen bromide gas.[8] Reactions should be conducted in a closed system under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: After the reaction is complete, any excess 5-Bromo-2-chlorobenzyl bromide should be quenched carefully. A common method is the slow addition of a nucleophilic solvent like isopropanol or a basic solution, always within the fume hood.
Storage Requirements
-
Store 5-Bromo-2-chlorobenzyl bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9]
-
It should be stored separately from strong oxidizing agents, bases, alcohols, and amines.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings. Due to its light sensitivity, storage in an amber or opaque container is recommended.[2][8]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
Spills
-
Small Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite, sand, or dry lime.[1][2] Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Large Spills: Evacuate the laboratory immediately and alert emergency personnel.[10] Do not attempt to clean up a large spill without appropriate training and equipment.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6][11] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water and seek immediate medical attention.[8]
Waste Management: Responsible Disposal
5-Bromo-2-chlorobenzyl bromide and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: As a halogenated organic compound, it must be collected in a designated, properly labeled, and sealed waste container for halogenated organic waste.[10][12][13] Do not mix with non-halogenated waste.[13]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[14][15] This typically involves incineration at a licensed hazardous waste facility.[12][14]
Caption: A workflow for the proper disposal of halogenated organic waste.
Conclusion
5-Bromo-2-chlorobenzyl bromide is a potent synthetic tool that demands the utmost respect and caution. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can harness its reactivity while minimizing the inherent risks. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and a commitment to established protocols, is paramount for the well-being of all laboratory personnel and the successful advancement of scientific discovery.
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An In-depth Technical Guide to the Solubility of 4-Bromo-1-(bromomethyl)-2-chlorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, a key intermediate in organic synthesis and drug discovery. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document equips researchers, scientists, and drug development professionals with the foundational principles, predictive frameworks, and detailed experimental methodologies required to understand and determine its solubility in a range of organic solvents. The guide emphasizes the interplay between solute and solvent properties, offers a systematic approach to solvent selection, and provides robust, self-validating protocols for both shake-flask and Nuclear Magnetic Resonance (NMR) based solubility determination. Safety considerations for handling this corrosive compound are integrated throughout, ensuring best practices in a laboratory setting.
Introduction: Understanding the Molecule and Its Importance
This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and a reactive bromomethyl (benzyl bromide) group, makes it a versatile building block for complex molecular architectures.[1] The differential reactivity of the benzylic bromide versus the aryl halides allows for selective, stepwise functionalization, which is particularly valuable in the synthesis of pharmaceutical agents, including carbazole derivatives.[1]
The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. As a solid at room temperature, understanding its behavior in various organic solvents is paramount for its effective utilization in a research and development setting.[2]
Physicochemical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-(bromomethyl)-1-chlorobenzene | [3] |
| CAS Number | 149965-41-3 | [2][3] |
| Molecular Formula | C₇H₅Br₂Cl | [3][4] |
| Molecular Weight | 284.37 g/mol | [3][5] |
| Appearance | White solid | [2] |
| Boiling Point | 286.5 °C at 760 mmHg | [2] |
| Density | 1.9 g/cm³ | [2] |
| XLogP3 | 3.8 - 4.0 | [3][5] |
The high XLogP3 value indicates a significant lipophilic (oil-loving) character, suggesting poor solubility in water and a preference for non-polar organic solvents.[3][5]
Predicting Solubility: A Framework Based on Polarity
The fundamental principle governing solubility is "like dissolves like".[6] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Polarity is a continuous scale, and understanding where this compound and various solvents lie on this spectrum is key to predicting solubility.
This compound is a largely non-polar molecule. The benzene ring and the halogen substituents (Br and Cl) contribute to its lipophilicity. While there are dipole moments associated with the C-Br and C-Cl bonds, the overall molecule lacks the capacity for strong hydrogen bonding. This structural analysis allows us to make educated predictions about its solubility.
Expected Solubility Profile:
-
High Solubility: Expected in non-polar aliphatic and aromatic hydrocarbons, as well as chlorinated solvents. The structural similarities and compatible intermolecular forces (van der Waals forces) will promote dissolution.
-
Moderate to Good Solubility: Expected in moderately polar solvents like ethers and esters. While these solvents have some polarity, their hydrocarbon backbone makes them compatible.
-
Low to Insoluble: Expected in highly polar protic solvents like water, methanol, and ethanol. The energy required to break the strong hydrogen bonds between the solvent molecules to accommodate the non-polar solute is unfavorable.
The following diagram illustrates the logical flow for predicting solubility based on solvent polarity.
Sources
Navigating the Isomeric Maze: A Technical Guide to Sourcing and Verifying 4-Bromo-1-(bromomethyl)-2-chlorobenzene for Scientific Research
For researchers, medicinal chemists, and professionals in drug development, the precise identity and purity of starting materials are foundational to the integrity and success of their work. This guide provides an in-depth technical overview of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, a versatile yet challenging chemical intermediate. A critical issue often encountered when sourcing this compound is the prevalent ambiguity among its structural isomers, each possessing a unique CAS number and distinct reactivity. This whitepaper aims to untangle this complexity, offering a clear path for accurate identification, reliable sourcing, and rigorous quality control.
Part 1: The Critical Importance of Isomer Identification and Verification
The substitution pattern on the benzene ring in brominated and chlorinated benzyl bromides dramatically influences their chemical properties and reactivity. For the target compound, this compound, confusion with two other common isomers is a significant pitfall for procurement and research. The differential reactivity of the benzylic bromide versus the aryl halides, and the electronic effects governed by the substituent positions, are paramount in synthetic applications.[1] Using an incorrect isomer can lead to failed reactions, unexpected byproducts, and a considerable loss of time and resources.
Below is a clarification of the three primary isomers that are often a source of confusion:
-
Target Compound: this compound
-
CAS Number: 89720-77-4[2]
-
Key Structural Feature: The bromomethyl group is at position 1, the chloro group at position 2, and the bromo group at position 4.
-
-
Isomer 2: 4-bromo-2-(bromomethyl)-1-chlorobenzene
-
CAS Number: 149965-41-3[3]
-
Key Structural Feature: The chloro group is at position 1, the bromomethyl group at position 2, and the bromo group at position 4.
-
-
Isomer 3: 1-Bromo-2-(bromomethyl)-4-chlorobenzene
-
CAS Number: 66192-24-3[]
-
Key Structural Feature: The bromo group is at position 1, the bromomethyl group at position 2, and the chloro group at position 4.
-
To visually underscore the importance of correct isomer identification for experimental design and procurement, the following diagram illustrates the distinct structures and their corresponding identifiers.
Caption: Workflow for correct isomer identification.
Part 2: Commercial Suppliers of this compound and Its Isomers
Ensuring the procurement of the correct chemical is the first and most critical step. The following table provides a list of commercial suppliers for the target compound and its main isomers. Researchers should always verify the CAS number on the supplier's certificate of analysis before purchase.
| Compound Name | CAS Number | Commercial Suppliers |
| This compound | 89720-77-4 | Santa Cruz Biotechnology[2], Sigma-Aldrich[5], Arctom Scientific[6], ChemicalBook[7] |
| 4-bromo-2-(bromomethyl)-1-chlorobenzene | 149965-41-3 | AChemBlock[3], Sigma-Aldrich[8], AiFChem[9] |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | 66192-24-3 | Sigma-Aldrich, CymitQuimica[10], JHECHEM CO LTD[11] |
Part 3: Synthesis and Applications in Drug Discovery
Synthesis of this compound (CAS 89720-77-4)
A plausible synthetic route for this compound involves the bromination of the corresponding benzyl alcohol. A documented procedure is as follows:
To a solution of (4-bromo-2-chlorophenyl)methanol in dichloromethane at 0 °C under an argon atmosphere, carbon tetrabromide and triphenylphosphine are added sequentially. The reaction mixture is stirred at room temperature for several hours. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 2-chloro-4-bromobenzyl bromide (another name for the target compound).[7]
Applications in Medicinal Chemistry
Halogenated aromatic compounds are pivotal in medicinal chemistry as the inclusion of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] this compound is specifically noted for its use in the preparation of selective aldose reductase inhibitors, which are a target for diabetic complications.[7]
The broader class of brominated and chlorinated benzyl bromides are valuable intermediates. The differential reactivity between the highly susceptible benzylic bromide (for nucleophilic substitution) and the less reactive aryl halides (amenable to cross-coupling reactions) makes them powerful tools for constructing complex molecular architectures.[1][12] For instance, the related isomer 1-Bromo-2-(bromomethyl)-4-chlorobenzene is a key precursor for synthesizing carbazole alkaloids and N-substituted isoindolinones, which are scaffolds for potential anticancer agents, including HDAC inhibitors.[1][13]
Part 4: Quality Control and Analytical Validation
Independent verification of the purity and identity of commercially supplied this compound is crucial. Common impurities can include other positional isomers, residual starting materials, and over- or under-brominated species.[14] A multi-pronged analytical approach is recommended.
The following diagram outlines a general workflow for the quality control of this chemical intermediate.
Caption: Quality control workflow for incoming material.
Detailed Experimental Protocol: Purity Assessment by GC-MS
This protocol is adapted from established methods for analyzing similar halogenated aromatic compounds and provides a robust framework for quality control.[15]
-
Materials and Reagents:
-
This compound reference standard (if available) or the sample to be tested.
-
Dichloromethane (DCM), HPLC grade or equivalent.
-
Helium (99.999% purity) for GC carrier gas.
-
-
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Solutions: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to achieve concentrations appropriate for the expected purity (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the commercial sample in the same manner as the stock solution (1 mg/mL). Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: A single quadrupole mass spectrometer operating in Electron Ionization (EI) mode.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its mass spectrum with reference data. The molecular ion peak and characteristic isotopic patterns for bromine and chlorine should be present.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify any impurity peaks by their mass spectra and retention times, paying close attention to potential isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation. For this compound (CAS 89720-77-4), the expected ¹H NMR spectrum in CDCl₃ would show a characteristic singlet for the benzylic protons (-CH₂Br) and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.[7] A reported spectrum shows a singlet at 4.53 ppm (2H) and aromatic signals at 7.29 ppm (d), 7.39 ppm (dd), and 7.56 ppm (d).[7] Any deviation or additional peaks would indicate the presence of impurities or an incorrect isomer.
Conclusion
This compound is a valuable synthetic intermediate whose effective use is predicated on the accurate identification and sourcing of the correct isomer (CAS 89720-77-4). The potential for confusion with other positional isomers necessitates a diligent approach from researchers, starting with careful verification of CAS numbers with suppliers and extending to rigorous in-house analytical validation. By implementing the quality control workflows and analytical methods detailed in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes in drug discovery and beyond.
References
- Ascent Chemical. 1-Bromo-2-(Bromomethyl)-4-Chlorobenzene - Chlorinated Benzene Manufacturer in China. Ascent Chemical. Accessed January 9, 2026. [Link].
- Molbase. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3. Molbase. Accessed January 9, 2026. [Link].
- Alichem. CAS 66192-24-3 2-Bromo-5-chlorobenzyl Bromide - Building Block. Alichem. Accessed January 9, 2026. [Link].
- LookChem. 4-BROMO-1-BROMETIL-2-CLORO-BENCENO CAS 89720-77-4. LookChem. Accessed January 9, 2026. [Link].
- PubChem. 4-Bromo-2-(bromomethyl)-1-chlorobenzene.
- AD Pharmachem. 4-Bromomethyl-2-Cyanobiphenyl (Bromo OTBN). AD Pharmachem. Accessed January 9, 2026. [Link].
- Ascent Chemical. The Role of 4-Bromo-1-chloro-2-nitrobenzene in Modern Pharmaceutical Synthesis. Ascent Chemical. Accessed January 9, 2026. [Link].
- Arctom Scientific. CAS NO. 89720-77-4 | this compound - 95%. Arctom Scientific. Accessed January 9, 2026. [Link].
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PYG Lifesciences. The Role of Bromo-OTBN in Pharma. PYG Lifesciences. Accessed January 9, 2026. [Link].
- SIELC Technologies. 1-Bromo-2-(4-chlorophenyl)ethane. SIELC Technologies. Accessed January 9, 2026. [Link].
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The Custodian's Handbook: A Technical Guide to the Stability and Storage of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Abstract
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a versatile trifunctional electrophile, pivotal in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure, featuring a reactive benzylic bromide and a less reactive aryl bromide, allows for selective and sequential chemical transformations. However, this inherent reactivity also predisposes the compound to degradation if not handled and stored with meticulous care. This in-depth technical guide provides a comprehensive overview of the stability of this compound and outlines optimal storage conditions to ensure its integrity for research and development applications. By understanding the underlying chemical principles of its degradation, researchers, scientists, and drug development professionals can implement self-validating protocols to preserve the quality and reactivity of this critical synthetic intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its stability profile.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-2-chlorobenzyl bromide | [1] |
| CAS Number | 89720-77-4, 66192-24-3 | [2][3][4] |
| Molecular Formula | C₇H₅Br₂Cl | [2][3] |
| Molecular Weight | 284.38 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 49-53 °C | [5] |
| Boiling Point | 145-150 °C at 10 mmHg | [5] |
The Dichotomy of Reactivity: Understanding the Stability of this compound
The stability of this compound is intrinsically linked to the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is significantly more susceptible to nucleophilic substitution (via both Sₙ1 and Sₙ2 mechanisms) than the aryl bromide.[5] This is due to the ability of the benzene ring to stabilize the transition state and any potential carbocation intermediate through resonance.[6][7] This high reactivity of the benzylic bromide is the primary contributor to the compound's potential for degradation.
Degradation Pathways
Several environmental factors can initiate the degradation of this compound. Understanding these pathways is crucial for establishing effective storage protocols.
2.1.1. Hydrolysis:
The presence of water, a ubiquitous nucleophile, can lead to the hydrolysis of the benzylic bromide to form 5-bromo-2-chlorobenzyl alcohol. This reaction is often accelerated by elevated temperatures. The lone pair of electrons on the oxygen atom in water attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion.
2.1.2. Reaction with Bases:
Bases can promote both substitution and elimination reactions. Strong bases can deprotonate the benzylic carbon, leading to the formation of reactive intermediates and subsequent decomposition. Even weak bases can act as nucleophiles, displacing the benzylic bromide. Therefore, storage in a basic environment should be strictly avoided.
2.1.3. Photochemical Degradation:
Aromatic bromine compounds can undergo photochemical degradation upon exposure to ultraviolet (UV) light.[8][9] The energy from UV radiation can be sufficient to induce homolytic cleavage of the C-Br bond, generating radical intermediates. These highly reactive radicals can then participate in a variety of secondary reactions, leading to polymerization or the formation of other impurities.
2.1.4. Thermal Decomposition:
Elevated temperatures can provide the necessary activation energy for the thermal decomposition of this compound.[10][11] At high temperatures, the cleavage of the C-Br bond can occur, leading to the formation of hazardous decomposition products, including carbon oxides and hydrogen bromide gas.
2.1.5. Incompatibility with Nucleophiles and Oxidizing Agents:
Beyond water and bases, other nucleophilic reagents can readily react with the benzylic bromide. These include alcohols, amines, and thiols.[12] Contact with strong oxidizing agents should also be avoided, as they can lead to the oxidation of the molecule and the formation of undesirable byproducts.
Recommended Storage and Handling Protocols
Based on the inherent reactivity and degradation pathways of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and purity.
Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool location. Some suppliers recommend refrigeration at 2-8°C, while others state room temperature is acceptable. | Minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. | [2][6][13] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Prevents contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. | [10][14] |
| Light | Protect from light by storing in an amber or opaque container. | Prevents photochemical degradation initiated by UV light. | [10][14] |
| Environment | Store in a dry, well-ventilated area. | Minimizes exposure to moisture and allows for the safe dispersal of any potential vapors. | [12][15] |
| Incompatibilities | Store away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles (e.g., alcohols, amines). | Prevents chemical reactions that would consume the desired product and generate impurities. | [12][14] |
Handling Procedures
A systematic approach to handling this compound is essential to prevent contamination and degradation.
Caption: Workflow for handling this compound.
Experimental Protocol: Aliquoting for Long-Term Use
To maintain the integrity of the bulk material, it is advisable to aliquot the compound into smaller, single-use quantities.
-
Preparation: Move the sealed container of this compound and all necessary vials and tools into a glovebox or a fume hood with a dry, inert atmosphere.
-
Inerting: Purge all vials with a gentle stream of argon or nitrogen gas to displace any air and moisture.
-
Dispensing: Carefully dispense the desired amount of the compound into each vial.
-
Sealing: Tightly seal each vial, preferably with a cap containing a PTFE liner.
-
Labeling: Clearly label each vial with the compound name, concentration (if applicable), and date of aliquoting.
-
Storage: Store the aliquoted vials under the recommended conditions (cool, dark, and dry).
Logical Framework for Stability Assessment
A decision-making framework can be employed to assess the stability and suitability of a stock of this compound for an experiment.
Caption: Decision tree for assessing the stability of this compound.
Conclusion
The utility of this compound as a synthetic building block is directly proportional to its purity and stability. By implementing the scientifically-grounded storage and handling protocols outlined in this guide, researchers can mitigate the risks of degradation. A proactive approach to the custodianship of this reactive compound will ensure its reliability in complex synthetic endeavors, ultimately contributing to the successful advancement of research and drug development programs.
References
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- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
- Tang, S., et al. (2017). Photochemical degradation of polybrominated diphenyl ethers. Chinese Science Bulletin, 62(25), 2845-2855.
- PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway.
- PubMed. (2006). High-temperature thermal decomposition of benzyl radicals.
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- Eawag-BBD. Chlorobenzene Degradation Pathway.
- PubMed. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol.
- PubChem. 4-Bromo-1-chloro-2-(chloromethyl)benzene.
- Organic Syntheses. o-CHLOROBROMOBENZENE.
- Pharmaffiliates. 1-Bromo-2-chlorobenzene.
- ResearchGate. (2014-10-01). How does one separate Benzyl bromide from the reaction mixture?
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Quora. (2018-07-27). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-2-chlorotoluene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 4-bromo-2-chlorotoluene, a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and advanced materials. We will dissect the intricate interplay of electronic and steric effects governed by the methyl, bromo, and chloro substituents to predict regioselectivity. This guide offers field-proven insights into the causality behind experimental choices and provides detailed, self-validating protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. All mechanistic claims and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.
Introduction: The Substrate
4-Bromo-2-chlorotoluene (IUPAC name: 4-bromo-2-chloro-1-methylbenzene) is a polysubstituted aromatic compound. Its utility as a building block in organic synthesis stems from the distinct reactivity of its substituents, which can be selectively modified to construct more complex molecular architectures. Understanding its behavior in electrophilic aromatic substitution is paramount for designing efficient and regioselective synthetic routes. This guide will explore the foundational principles that dictate the outcomes of such reactions.
Core Concepts: Predicting Reactivity and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is determined by the nature of the substituents already present. These groups influence both the overall reaction rate (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity).
General Mechanism of Electrophilic Aromatic Substitution
EAS reactions proceed via a two-step mechanism:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1]
-
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final substituted product.[1]
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Analysis of Substituents on 4-Bromo-2-chlorotoluene
The regioselectivity on the 4-bromo-2-chlorotoluene ring is a result of the cumulative effects of its three substituents. The available positions for substitution are C3, C5, and C6.
Caption: Structure of 4-bromo-2-chlorotoluene with numbered positions.
-
Methyl Group (-CH₃) at C1: The methyl group is an activating substituent.[2] It donates electron density to the ring primarily through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and stabilizes the positive charge of the arenium ion intermediate.[3] As an activating group, it is an ortho-, para-director . It therefore directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). Since C2 and C4 are already substituted, its primary influence is on position C6.
-
Chloro (-Cl) at C2 and Bromo (-Br) at C4: Halogens are a unique class of substituents. They are deactivating overall due to their strong electron-withdrawing inductive effect (-I), which makes the ring less electron-rich and slower to react than benzene.[2] However, they are ortho-, para-directors . This is because their lone pair electrons can be donated to the ring through resonance (+R effect), which effectively stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions.[2]
-
The -Cl group at C2 directs incoming electrophiles to C1 (ortho), C3 (ortho), and C6 (para).
-
The -Br group at C4 directs incoming electrophiles to C3 (ortho), C5 (ortho), and C1 (para).
-
The Directing Hierarchy and Steric Effects
When a benzene ring has multiple substituents, the regioselectivity is determined by a hierarchy of effects:
-
Activating Groups Dominate: The directing effect of the most powerful activating group takes precedence.[4] In 4-bromo-2-chlorotoluene, the activating methyl group will be the primary director over the deactivating halogens.[5]
-
Cooperative vs. Antagonistic Effects: We must analyze where the directing effects of the individual groups align.
-
Steric Hindrance: The physical size of the substituents can block access to certain positions.[6][7] Attack at a position sterically hindered by one or more bulky groups is significantly disfavored.[8]
Predicted Regioselectivity for 4-Bromo-2-chlorotoluene:
Let's consolidate the directing effects on the available positions (C3, C5, C6):
-
Position C6: Strongly activated by the -CH₃ group (ortho). Also directed here by the -Cl group (para). This position is strongly favored electronically.
-
Position C5: Directed here by the -Br group (ortho).
-
Position C3: Directed here by both the -Cl group (ortho) and the -Br group (ortho). However, this position is situated between two bulky halogen atoms, leading to significant steric hindrance .[4] Therefore, substitution at C3 is highly unlikely.
| Substituent | Type | Directing Effect |
| -CH₃ | Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| Caption: Summary of substituent effects on 4-bromo-2-chlorotoluene. |
Key Electrophilic Aromatic Substitution Reactions & Protocols
This section details common EAS reactions applied to 4-bromo-2-chlorotoluene, including predicted products and detailed experimental protocols.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
-
Predicted Major Product: 6-Nitro-4-bromo-2-chlorotoluene.
-
Predicted Minor Product: 5-Nitro-4-bromo-2-chlorotoluene.
Caption: Logical workflow for the nitration of 4-bromo-2-chlorotoluene.
Experimental Protocol: Nitration This protocol is adapted from standard procedures for the nitration of substituted toluenes and other aromatic compounds.[9][10]
-
Materials:
-
4-Bromo-2-chlorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM) or Diethyl Ether
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, cool 5.0 mL of concentrated sulfuric acid to 0-5 °C in an ice bath with stirring.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Substrate Addition: Dissolve 5.0 g of 4-bromo-2-chlorotoluene in a minimal amount of dichloromethane and place it in the dropping funnel.
-
Reaction: Slowly add the nitrating mixture dropwise to the stirred sulfuric acid in the reaction flask, maintaining the temperature below 10 °C. After the addition is complete, add the solution of 4-bromo-2-chlorotoluene dropwise over 30 minutes.
-
Stirring: Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.
-
Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a large beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Halogenation
Halogenation introduces a halogen atom (e.g., Br₂ or Cl₂) onto the ring, typically requiring a Lewis acid catalyst like FeBr₃ or AlCl₃ to generate a more potent electrophile.
-
Predicted Major Product (Bromination): 2,4-Dibromo-6-chlorotoluene.
-
Predicted Major Product (Chlorination): 2,6-Dichloro-4-bromotoluene.
Experimental Protocol: Bromination This protocol is adapted from general procedures for the bromination of activated aromatic rings.
-
Materials:
-
4-Bromo-2-chlorotoluene
-
Liquid Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) or Iron filings
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
-
Equipment:
-
Three-neck round-bottom flask with a dropping funnel, reflux condenser, and gas trap
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Reaction Setup: In the three-neck flask, place 5.0 g of 4-bromo-2-chlorotoluene, 0.5 g of iron filings, and 30 mL of CCl₄.
-
Bromine Addition: In the dropping funnel, place a solution of 1.5 mL of liquid bromine in 10 mL of CCl₄.
-
Reaction: Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic and will evolve HBr gas (use a gas trap).
-
Completion: After the addition, stir the mixture for 30 minutes until the red color of bromine disappears.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Washing: Separate the organic layer and wash it with 50 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, then with 50 mL of water.
-
Drying and Concentration: Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by distillation or rotary evaporation.
-
Purification: The crude product can be purified by recrystallization or vacuum distillation.
-
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide, SO₃. This reaction is often reversible.
-
Predicted Major Product: 4-Bromo-2-chloro-6-methylbenzenesulfonic acid.
Experimental Protocol: Sulfonation This protocol is adapted from established methods for the sulfonation of bromotoluene derivatives.[11][12]
-
Materials:
-
4-Bromo-2-chlorotoluene
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Saturated Sodium Chloride (NaCl) solution
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
Reaction Setup: Place 5.0 g of 4-bromo-2-chlorotoluene in a round-bottom flask and cool it in an ice bath.
-
Reagent Addition: Slowly add 10 mL of fuming sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up (Salting Out): Carefully pour the reaction mixture onto 100 g of crushed ice. Add solid sodium chloride until the solution is saturated to precipitate the sodium salt of the sulfonic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold, saturated NaCl solution.
-
Purification: The crude sodium sulfonate salt can be purified by recrystallization from an ethanol/water mixture.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion (R-C≡O⁺) is the active electrophile. The resulting ketone is deactivated, preventing further acylation.[13]
-
Predicted Major Product (with Acetyl Chloride): 1-(5-Bromo-3-chloro-2-methylphenyl)ethan-1-one (Acylation at C6).
Experimental Protocol: Friedel-Crafts Acylation This protocol is a representative procedure adapted from standard methods.[14][15] All glassware must be thoroughly dried, as AlCl₃ is highly moisture-sensitive.
-
Materials:
-
4-Bromo-2-chlorotoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Dry three-neck round-bottom flask with a dropping funnel and reflux condenser (with a drying tube)
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Catalyst Suspension: In the flask, suspend 4.0 g (1.1 equiv.) of anhydrous AlCl₃ in 20 mL of anhydrous DCM and cool to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Add 2.2 mL (1.0 equiv.) of acetyl chloride dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: After stirring for 15 minutes, add a solution of 5.0 g (1.0 equiv.) of 4-bromo-2-chlorotoluene in 10 mL of anhydrous DCM dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl.
-
Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with 20 mL of DCM.
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
Purification: The resulting ketone can be purified by column chromatography or recrystallization.
-
Conclusion
The electrophilic aromatic substitution of 4-bromo-2-chlorotoluene is a regioselective process primarily governed by the activating, ortho-directing methyl group. The reaction overwhelmingly favors substitution at the C6 position, which is electronically activated and sterically accessible. The deactivating but ortho-, para-directing halogen substituents play a secondary role. Steric hindrance effectively prevents substitution at the C3 position, which lies between the two halogens. By understanding these fundamental principles, researchers can confidently predict and control the outcomes of these reactions to synthesize valuable and complex molecules for various applications in the pharmaceutical and chemical industries.
References
- Curriculum Press (n.d.). Activating and Deactivating Groups.
- Ess, D. H., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
- Chemistry LibreTexts (2023). Substitution Reactions of Benzene Derivatives.
- Chemistry Stack Exchange (2020). activating and deactivating groups and directing effect.
- Ess, D. H., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
- ResearchGate (n.d.). Nitration approach to 4-bromo-2-nitrotoluene (12).
- ResearchGate (n.d.). Proposed mechanism for reaction of 4-chloro-or 4-bromotoluene under Kyodai conditions.
- JoVE (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives.
- ResearchGate (2015). Selective Chlorination of Toluene to p-Chlorotoluene Catalyzed by Nanosized Zeolite K-L Catalysts.
- The Organic Chemistry Tutor (2018). Electrophilic Aromatic Substitution Reactions Made Easy!
- Resonance – Journal of Science Education (2005). Free Radicals in Organic Synthesis.
- Professor Dave Explains (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions.
- Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation.
- Google Patents (n.d.). Process for the preparation of p-chlorotoluene.
- Google Patents (n.d.). Method for separating 4-bromotoluene.
- Digital Commons @ NJIT (1950). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
- Ventura College Organic Chemistry Lab (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- University of Michigan (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Chemistry LibreTexts (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
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A Comprehensive Technical Guide to the Benzylic Bromination of 4-Bromo-2-Chlorotoluene
Abstract
The selective functionalization of C-H bonds is a cornerstone of modern synthetic organic chemistry. Benzylic bromination, a free-radical halogenation reaction, represents a powerful tool for activating the methyl group of toluene derivatives, transforming them into versatile synthetic intermediates. This guide provides an in-depth technical overview of the benzylic bromination of 4-bromo-2-chlorotoluene to produce 4-bromo-1-(bromomethyl)-2-chlorobenzene. We will explore the underlying free-radical mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and summarize key reaction parameters. The resulting product is a valuable building block in medicinal chemistry and materials science, where its differentially reactive C-Br bonds allow for sequential, site-selective modifications.[1]
The Mechanistic Foundation: The Wohl-Ziegler Reaction
The benzylic bromination of 4-bromo-2-chlorotoluene proceeds via a free-radical chain mechanism, famously known as the Wohl-Ziegler reaction.[2][3] This process is characterized by its high selectivity for the benzylic position, a consequence of the resonance stabilization of the intermediate benzyl radical. The reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light.
The primary advantage of NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[3][4] This is crucial for favoring the desired radical substitution pathway over competing electrophilic aromatic substitution on the electron-rich ring.
The mechanism unfolds in three distinct stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radicals are not directly involved in the main chain but serve to generate the initial bromine radical (Br•) required to start the process.[2][5]
-
Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.
-
A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 4-bromo-2-chlorotoluene. This step is highly regioselective because the resulting benzyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[4][6]
-
The stabilized benzyl radical reacts with a molecule of Br₂, which is generated in situ from the reaction between NBS and the HBr formed in the previous step, to yield the final product, this compound, and a new bromine radical (Br•).[7][8] This new radical then continues the chain reaction.
-
-
Termination: The chain reaction ceases when any two radical species combine, effectively removing them from the propagation cycle.[5][9]
Logical Flow of the Reaction Mechanism
Sources
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Navigating the Chemical Landscape of 4-Bromo-1-(bromomethyl)-2-chlorobenzene: A Technical Guide to Hazard Assessment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a halogenated aromatic hydrocarbon with significant utility as a versatile building block in synthetic organic chemistry.[1] Its molecular structure, featuring bromine and chlorine substituents on a benzene ring with a reactive bromomethyl group, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents.[1] However, the very reactivity that makes this compound synthetically useful also underpins its significant chemical hazards. A thorough understanding of these hazards is paramount for ensuring the safety of laboratory personnel and the protection of the environment. This in-depth technical guide provides a comprehensive overview of the chemical hazards associated with this compound, offering field-proven insights into its safe handling, storage, and disposal.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a chemical is the foundation of a robust safety assessment.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-5-chlorobenzyl bromide |
| CAS Number | 89720-77-4[2], 66192-24-3[1] |
| Molecular Formula | C₇H₅Br₂Cl[1][3] |
| Molecular Weight | 284.38 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
GHS Hazard Classification and Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance.
Pictogram:
Signal Word: Danger [3]
Hazard Statements:
Precautionary Statements:
A comprehensive set of precautionary statements is associated with this compound, guiding users on its safe handling from prevention to disposal.[3]
-
Prevention: P260, P264, P280
-
Response: P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363
-
Storage: P405
-
Disposal: P501
Toxicological Profile and Health Hazards
The primary health hazard associated with this compound is its corrosive nature.[3] Direct contact can lead to severe chemical burns to the skin and can cause serious, potentially irreversible, eye damage.[3] While specific toxicological studies on this exact compound are not extensively detailed in readily available literature, data from structurally similar compounds suggest that inhalation may cause respiratory irritation.[5] Ingestion is also considered harmful.[5][6]
Routes of Exposure and Symptoms
-
Skin Contact: Causes severe skin irritation and chemical burns.[3][7]
-
Eye Contact: Can cause serious and potentially permanent eye damage.[3]
-
Inhalation: May lead to irritation of the respiratory tract.[5][7] High concentrations of vapors from similar compounds may cause symptoms like headache, dizziness, and drowsiness.[7][8]
Reactivity and Stability
While specific reactivity data for this compound is limited in the provided search results, general principles for similar halogenated aromatic compounds suggest the following:
-
Chemical Stability: The compound is likely stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride gas.[5][7]
Safe Handling and Personal Protective Equipment (PPE)
A stringent adherence to safety protocols is non-negotiable when working with this hazardous chemical.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][11] This is crucial to minimize the inhalation of any dust or vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent any direct contact with the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[9][10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron are mandatory.[10][11] Ensure gloves are inspected before use and changed frequently, especially if contact is suspected.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][11]
Caption: A workflow diagram for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill and Leak Management
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE.[10][11]
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][11] Prevent the spill from entering drains or waterways.[6][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10]
-
Specific Hazards: During a fire, poisonous gases such as hydrogen bromide and hydrogen chloride may be produced.[5][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and preventing environmental contamination.
Storage
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][10] Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal Considerations
-
Disposal Methods: This material should be disposed of as hazardous waste. It can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[9] Do not allow the chemical to enter drains or sewer systems.[9]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9]
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Methodological & Application
Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Abstract and Introduction
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1][2] 4-Bromo-1-(bromomethyl)-2-chlorobenzene is a trifunctional synthetic building block of significant interest, presenting a unique challenge in chemoselectivity due to its three distinct carbon-halogen bonds: a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride. This application note provides a comprehensive guide and a robust protocol for performing a highly chemoselective Suzuki-Miyaura cross-coupling reaction on the aryl bromide position of this substrate. By carefully selecting the catalyst system and reaction conditions, the C(sp²)–Br bond can be selectively functionalized, leaving the benzylic bromide and aryl chloride moieties intact for subsequent orthogonal transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
The Challenge: Understanding Chemoselectivity
The success of any cross-coupling strategy with a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. The order of reactivity in palladium-catalyzed oxidative addition is the primary determinant of selectivity. For this compound, this hierarchy is well-established:
Benzylic C(sp³)–Br > Aryl C(sp²)–Br > Aryl C(sp²)–Cl [3]
-
Benzylic Bromide (C(sp³)–Br): This is the most reactive site. Oxidative addition occurs readily, often under milder conditions than those required for aryl halides.[4] However, Suzuki-Miyaura reactions typically target C(sp²) centers, and specific conditions are needed to engage benzylic halides.[5]
-
Aryl Bromide (C(sp²)–Br): This bond is significantly more reactive than the corresponding aryl chloride, making it the ideal target for a selective Suzuki-Miyaura coupling.[6]
-
Aryl Chloride (C(sp²)–Cl): The C-Cl bond is the least reactive due to its higher bond dissociation energy. Cleavage of this bond typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems employing highly electron-rich and bulky phosphine ligands.[7]
This inherent reactivity difference allows for a programmed, stepwise approach to synthesis. The protocol detailed herein is optimized to exploit the reactivity gap between the aryl bromide and the other two sites, ensuring precise and predictable outcomes.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the most reactive carbon-halogen bond of the electrophile. In our target molecule, the catalyst selectively cleaves the aryl C–Br bond, forming a square planar Pd(II) complex. This is typically the rate-determining step and the origin of chemoselectivity.[8]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base plays a critical role in facilitating this step.[10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C–C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Selective Coupling at the Aryl C–Br Position
This protocol is designed to achieve high selectivity for the coupling of an arylboronic acid at the C4 position (C-Br bond) of this compound.
Reagents and Materials
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Substrate |
| Arylboronic Acid | ≥97% | Commercial | Coupling partner (e.g., 4-methoxyphenylboronic acid) |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Palladium precatalyst |
| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | ≥98% | Commercial | Bulky, electron-rich phosphine ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercial | Base, ensure it is dry |
| Toluene | Anhydrous | Commercial | Reaction solvent |
| Deionized Water | N/A | In-house | Co-solvent, degassed |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Schlenk flask / Reaction tube | N/A | N/A | Reaction vessel |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Inert atmosphere (Argon or Nitrogen) | High Purity | N/A | Essential for catalyst stability |
Step-by-Step Methodology
This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 284 mg, 1.0 mmol), the desired arylboronic acid (1.1 eq., 1.1 mmol), and Cesium Carbonate (Cs₂CO₃) (2.0 eq., 652 mg, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, weigh Palladium(II) Acetate (Pd(OAc)₂) (1.0 mol%, 2.2 mg, 0.01 mmol) and Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (2.0 mol%, 7.4 mg, 0.02 mmol). Add these solids to the Schlenk flask.
-
Rationale: A bulky, electron-rich phosphine ligand like PCy₃ promotes the oxidative addition of aryl bromides while being less reactive towards aryl chlorides, enhancing selectivity.[12] The L:Pd ratio of 2:1 ensures the formation of the active catalytic species.
-
-
Solvent Addition: Evacuate and backfill the Schlenk flask with inert gas three times. Add anhydrous, degassed Toluene (0.2 M relative to substrate, e.g., 5 mL) and degassed deionized water (10% v/v, e.g., 0.5 mL) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Rationale: 80 °C is typically sufficient to promote the coupling of an aryl bromide without initiating significant reaction at the more robust aryl chloride bond.[12] Vigorous stirring is necessary for biphasic reactions to ensure adequate mixing.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS by periodically taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate or diethyl ether (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(Aryl)-1-(bromomethyl)-2-chlorobenzene product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Summary of Reaction Parameters and Troubleshooting
Key Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Trifunctional starting material. |
| Catalyst Loading | 1-2 mol% Pd(OAc)₂ | Sufficient for efficient catalysis. |
| Ligand | 2-4 mol% PCy₃·HBF₄ | Bulky, electron-rich ligand for selectivity.[12] |
| Base | 2.0 eq. Cs₂CO₃ | Effective base for transmetalation.[13] |
| Solvent | Toluene / H₂O (10:1) | Standard solvent system for Suzuki reactions.[10] |
| Temperature | 80 °C | Optimal for C-Br activation without C-Cl reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and side reactions. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Impure or wet reagents/solvents. 3. Insufficient base. 4. Boronic acid decomposition. | 1. Use fresh Pd source and ligand. Ensure inert atmosphere is maintained. 2. Use anhydrous solvents and dry the base. 3. Use 2-3 equivalents of a strong base like Cs₂CO₃ or K₃PO₄. 4. Use a more stable boronic ester (e.g., pinacol ester).[10] |
| Formation of Side Products | 1. Homocoupling of boronic acid. 2. Protodeborylation of boronic acid. 3. Reaction at benzylic C-Br. | 1. Ensure rigorous exclusion of oxygen. Lower catalyst loading. 2. Use a boronic ester or trifluoroborate salt.[6][14] 3. Lower the reaction temperature. This indicates the conditions are too harsh. |
| Reaction at C-Cl Bond | 1. Reaction temperature is too high. 2. Catalyst system is too active. | 1. Reduce temperature to 60-70 °C and increase reaction time. 2. Screen other ligands; a less electron-rich ligand might reduce C-Cl activation. |
Conclusion
The protocol described provides a reliable and highly selective method for the Suzuki-Miyaura cross-coupling of this compound at the aryl bromide position. The key to success lies in the judicious choice of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand and carefully controlled thermal conditions. This selective functionalization transforms a simple, polyhalogenated starting material into a valuable, orthogonally-functionalized intermediate, primed for further synthetic elaboration at the remaining benzylic bromide and aryl chloride sites. This methodology offers a powerful tool for the efficient construction of complex molecules in medicinal and materials chemistry.
References
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- Wikipedia. Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- Pérez, M., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol801931d
- Rombouts, F., et al. (2015). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442099/
- Fu, G. C., et al. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja011918p
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Yu, W.-Y., et al. (2009). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol8025513
- Kim, J., & Lee, S. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. URL: https://www.youtube.
- Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. URL: https://pubs.acs.org/doi/10.1021/ar050186s
- Karbass, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8376541/
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. URL: https://www.researchgate.
- Wang, D., et al. (2020). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions. URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt02690a
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1043&context=chemistrybiochemistry
- Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2734918/
- WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions.pdf
- Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9192461/
- Yu, W.-Y., et al. (2008). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-r,β-Diarylacrylates. ACS Publications. URL: https://pubs.acs.org/doi/pdf/10.1021/ol8025513
- ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. URL: https://www.chemistryviews.org/details/news/11094035/Base-Free_Suzuki-Miyaura_Coupling/
- Pérez-Temprano, M. H., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja0471132
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. URL: https://europepmc.org/articles/pmc2864780
- Bakherad, M., et al. (2016). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. URL: https://www.researchgate.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. URL: https://www.researchgate.net/publication/354093951_Site-Selective_Cross-Coupling_of_Polyhalogenated_Arenes_and_Heteroarenes_with_Identical_Halogen_Groups
- The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: https://www.youtube.
- ResearchGate. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. URL: https://www.researchgate.net/publication/251509955_ChemInform_Abstract_Ligand_Effects_on_the_Stereochemical_Outcome_of_Suzuki-Miyaura_Couplings
- ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. URL: https://www.researchgate.net/publication/251543788_ChemInform_Abstract_A_Simple_and_Efficient_Protocol_for_Suzuki_Coupling_Reactions_of_Aryl_Chlorides_and_Aryl_Bromides_in_Aqueous_DMF
- Viciu, M. S., et al. (2004). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Tetrahedron Letters. URL: https://electronicsandbooks.com/eab1/manual/Suzuki/TL%2045%20(2004)%204829.pdf
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597432/
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- Arshad, M., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9646452/
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- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene. URL: https://www.benchchem.
- Park, S., et al. (2012). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Chemical Communications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3444877/
- Ali, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. URL: https://www.semanticscholar.org/paper/A-fruitful-century-for-the-scalable-synthesis-and-Ali-Wani/1d82136e0d4a3c114e9f7336233513a821e25d0c
- ResearchGate. (2010). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. URL: https://www.researchgate.
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nucleophilic substitution reactions of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
An In-Depth Guide to the Strategic Application of 4-Bromo-1-(bromomethyl)-2-chlorobenzene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
This compound is a trifunctional aromatic compound of significant value in modern organic synthesis. Its structure, featuring a benzene ring substituted with a highly reactive benzylic bromide, a less reactive aryl bromide, and an aryl chloride, makes it an exceptionally versatile building block.[1] This differential reactivity is the cornerstone of its utility, allowing for precise, stepwise functionalization.[2] For drug development professionals and medicinal chemists, this molecule serves as a key intermediate for constructing complex molecular scaffolds, particularly in the synthesis of heterocyclic compounds and carbazole derivatives, which are prevalent in biologically active agents.[1][2] This guide provides a detailed exploration of its reactivity, application-focused protocols, and the underlying principles that govern its synthetic transformations.
Core Principles of Reactivity: A Tale of Two Bromides
The synthetic utility of this compound is fundamentally rooted in the pronounced difference in reactivity between its two bromine substituents.
The Dichotomy of Halide Reactivity: Benzylic vs. Aryl
The bromine atom of the bromomethyl (-CH₂Br) group is positioned at a benzylic carbon. This benzylic halide is significantly more susceptible to nucleophilic attack than the bromine atom attached directly to the aromatic ring.[2][3][4] The aryl bromide and aryl chloride are largely unreactive under standard nucleophilic substitution conditions.[4]
This reactivity difference arises from several electronic and structural factors:
-
Benzylic Position: The carbon-bromine bond at the benzylic position is readily cleaved because the transition state (for Sₙ2 reactions) or the carbocation intermediate (for Sₙ1 reactions) is stabilized by resonance with the adjacent π-system of the benzene ring.[5][6][7] This delocalization of charge lowers the activation energy for the substitution reaction, making it highly favorable.[7]
-
Aryl Position: Conversely, the aryl C-Br bond is strengthened by resonance, giving it partial double-bond character.[8] Furthermore, the formation of a phenyl cation, which would be required for an Sₙ1 pathway, is energetically very unfavorable.[8][9] An Sₙ2 backside attack is also sterically impossible due to the benzene ring.[9]
This inherent difference allows chemists to selectively displace the benzylic bromide with a wide array of nucleophiles while leaving the aryl halides untouched for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2]
Caption: Differential reactivity of halides in this compound.
Mechanistic Considerations: Navigating Sₙ1 and Sₙ2 Pathways
Nucleophilic substitution at the primary benzylic position can proceed via either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is dictated by the reaction conditions.[10]
-
Sₙ2 Pathway: This pathway is favored by strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) and polar aprotic solvents (e.g., Acetonitrile, DMF, Acetone).[11] The reaction is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon as the bromide leaving group departs.[12] Given that the substrate is a primary halide, the Sₙ2 mechanism is often the most efficient pathway.
-
Sₙ1 Pathway: This pathway becomes competitive with weaker, neutral nucleophiles (e.g., H₂O, ROH) and in polar protic solvents (e.g., ethanol, methanol), which can stabilize the benzylic carbocation intermediate.[11] The reaction proceeds in two steps: first, the C-Br bond breaks to form a resonance-stabilized carbocation, which is then captured by the nucleophile.[13]
The choice of nucleophile and solvent is therefore a critical experimental decision to control the reaction outcome and minimize side reactions.[14]
Caption: The concerted Sₙ2 mechanism favored by strong nucleophiles.
Applications in Synthetic Chemistry
The selective reactivity of this compound enables the synthesis of a diverse range of intermediates. The following table summarizes representative transformations.
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Solvent | Base (if required) | Temp (°C) | Product Class | Approx. Yield (%) | Reference |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | Secondary Amine | >95 | [3] |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ (Lewis Acid) | 0 - RT | Benzyl Ether | 98 | [3][15] |
| Alcohol | Generic R-OH | THF or DMF | NaH | 0 - RT | Benzyl Ether | Varies | [4] |
| Thiol | Thiourea | Methanol | NaOH | Reflux | Thioether/Sulfide | 85-95 | [3] |
| Cyanide | Sodium Cyanide (NaCN) | Ethanol | N/A | Reflux | Benzyl Cyanide | High | [16] |
| Azide | Sodium Azide (NaN₃) | Triethylamine | N/A | RT | Benzyl Azide | 82 (in one-pot) | [17] |
Experimental Protocols
The following protocols provide detailed, validated methodologies for key transformations. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Selective N-Alkylation of a Primary Amine
This protocol details the synthesis of a secondary amine, a common step in the construction of pharmacologically active molecules.[1]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary amine (e.g., Benzylamine, 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension.
-
Add the primary amine (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.[1]
-
Protocol 2: Synthesis of Benzyl Ethers via O-Alkylation of an Alcohol
This protocol describes the formation of a benzyl ether, a common protecting group or molecular scaffold.[4]
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Alcohol (R-OH, 1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, Water, Brine
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the solution of the benzyl bromide dropwise to the alkoxide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor progress by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
-
Protocol 3: Synthesis of 5-Bromo-2-chlorobenzyl Cyanide
This reaction is a classic example of an Sₙ2 displacement to form a nitrile, a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.[16]
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 10 mmol, 2.84 g)
-
Sodium Cyanide (NaCN, 1.2 eq, e.g., 12 mmol, 0.59 g) Extreme Caution: Highly Toxic!
-
Ethanol, anhydrous
-
Dichloromethane, Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous ethanol.
-
Add sodium cyanide to the solution. Handle NaCN with extreme care in a fume hood.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Partition the residue between deionized water and dichloromethane.
-
Separate the layers and extract the aqueous phase again with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify as needed.[16]
-
Caption: A generalized workflow for nucleophilic substitution reactions.
Troubleshooting and Optimization
Low yields in these reactions often stem from competing side reactions or suboptimal conditions.[4]
-
Issue: E2 Elimination: Strong, sterically hindered bases can promote the E2 elimination of HBr to form an unwanted styrene byproduct.
-
Solution: Use a non-bulky base like K₂CO₃ instead of potassium tert-butoxide. Running the reaction at a lower temperature can also favor the Sₙ2 pathway.[4]
-
-
Issue: Di-substitution: If the nucleophile can react twice (e.g., a primary amine), di-alkylation can be an issue.
-
Solution: Carefully control the stoichiometry. A slight excess of the nucleophile (1.1-1.2 eq) is often sufficient. Slow addition of the electrophile (the benzyl bromide) to a solution of the nucleophile can also minimize this.[4]
-
-
Issue: Hydrolysis: The benzylic bromide can be sensitive to hydrolysis if water is present.
-
Solution: Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[4]
-
Conclusion
This compound stands out as a strategically vital intermediate in organic synthesis. The pronounced reactivity of its benzylic bromide, in stark contrast to the inertness of its aryl halides under similar conditions, provides a reliable handle for selective molecular elaboration. By carefully selecting nucleophiles, solvents, and bases, researchers can effectively control the reaction mechanism and achieve high yields of desired products. The protocols and principles outlined in this guide serve as a comprehensive resource for leveraging this versatile compound in the pursuit of novel chemical entities for research and drug discovery.
References
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- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- LookChem. (n.d.). 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3.
- Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction?
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. BenchChem.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances.
- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)
- The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube.
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- Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.
- National Institutes of Health. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)
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- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.
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- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- Portland State University. (n.d.). Chapter 8 Notes - Alkyl Halides.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- BenchChem. (2025). Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. BenchChem.
- ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance.
- BenchChem. (2025). Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. BenchChem.
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Application Note & Protocol: Chemoselective Formation of an Aryl Grignard Reagent from 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Abstract
This document provides a comprehensive guide for the chemoselective synthesis of a functionalized aryl Grignard reagent from 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This substrate presents a significant challenge due to the presence of three distinct carbon-halogen bonds: a benzylic bromide, an aryl bromide, and an aryl chloride. Standard Grignard formation protocols involving direct reaction with magnesium metal are unselective and lead to a mixture of products, primarily from reaction at the most labile benzylic bromide site. This application note details a robust protocol utilizing a low-temperature halogen-magnesium exchange reaction. This technique leverages the differential reactivity of the carbon-halogen bonds to selectively form the aryl Grignard reagent at the C4 position, preserving the valuable benzylic bromide and aryl chloride functionalities for subsequent synthetic transformations. The protocol is designed for researchers in synthetic chemistry and drug development, providing not only a step-by-step procedure but also the underlying principles governing the reaction's selectivity and success.
Introduction: The Challenge of Chemoselectivity
Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their preparation typically involves the reaction of an organic halide with magnesium metal.[3][4] However, when a substrate contains multiple halogen atoms, controlling the site of Grignard formation becomes a critical challenge.
The molecule this compound is a prime example of such a challenge. It features three potential reaction sites with a distinct hierarchy of reactivity:
-
Benzylic Bromide (-CH₂Br): Highly reactive due to the stability of the resulting benzylic radical and organometallic species.[5][6]
-
Aryl Bromide (-Br): Less reactive than the benzylic bromide. The C(sp²)-Br bond is stronger than the C(sp³)-Br bond.[5]
-
Aryl Chloride (-Cl): The least reactive of the three, as the C-Cl bond is significantly stronger than the C-Br bond.[7][8]
Direct insertion of magnesium metal would overwhelmingly favor reaction at the benzylic bromide, leading to the undesired Grignard reagent and significant formation of Wurtz-type homocoupling byproducts.[9][10] To harness the synthetic potential of this substrate, a method that selectively targets the aryl bromide is required.
This protocol employs a halogen-magnesium exchange reaction , a milder and more selective alternative for preparing functionalized Grignard reagents.[11] By using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures, the exchange equilibrium favors the formation of the more stable aryl Grignard reagent, leaving the more reactive benzylic bromide intact.
Principle of Selective Grignard Formation
The success of this protocol hinges on exploiting the thermodynamic and kinetic differences between two primary methods of Grignard formation.
Method 1: Classical Magnesium Insertion (Not Recommended)
The traditional approach involves a single-electron transfer (SET) mechanism from the magnesium metal surface to the organic halide.[8][12] This is an aggressive, often exothermic process where reactivity is governed by the lability of the C-X bond.
-
Predicted Outcome: Rapid formation of the benzylic Grignard reagent, followed by potential di-Grignard formation and significant Wurtz coupling. This pathway lacks the necessary control for this substrate.
Method 2: Halogen-Magnesium Exchange (Recommended Protocol)
This method involves an equilibrium between a stable, pre-formed Grignard reagent and an organic halide.[3] For the target transformation, the reaction is:
Ar-Br + i-PrMgCl ⇌ Ar-MgCl + i-PrBr
The position of this equilibrium is dictated by the relative stability of the Grignard reagents. Aryl Grignards are generally more thermodynamically stable than secondary alkyl Grignards like i-PrMgCl. By conducting the reaction at low temperatures (e.g., -15 °C to -20 °C), side reactions are minimized, and the exchange can proceed cleanly. This approach is renowned for its excellent tolerance of other functional groups, including the benzylic bromide and aryl chloride present in our substrate.[11]
| Feature | Classical Mg Insertion | Halogen-Magnesium Exchange |
| Reagent | Mg⁰ (turnings) | Isopropylmagnesium Chloride (i-PrMgCl) |
| Mechanism | Surface Radical (SET) | Concerted Exchange |
| Temperature | Often refluxing ether | Low Temperature (-15 °C) |
| Selectivity | Low (kinetic control) | High (thermodynamic control) |
| Key Side Reaction | Wurtz Homocoupling | Minimal |
| Functional Group Tolerance | Poor | Excellent |
Experimental Workflow and Protocol
Overall Experimental Workflow
The following diagram outlines the key stages of the procedure for selective aryl Grignard formation.
Caption: Workflow for selective aryl Grignard formation via halogen-magnesium exchange.
Reagents and Materials
| Reagent | Formula | CAS No. | M.W. | Notes |
| This compound | C₇H₅Br₂Cl | 149931-29-9 | 284.38 | Substrate |
| Isopropylmagnesium chloride solution | (CH₃)₂CHMgCl | 1068-55-9 | 102.85 | 2.0 M in THF, commercial solution |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Anhydrous, <50 ppm H₂O |
| Saturated Ammonium Chloride | NH₄Cl | 12125-02-9 | 53.49 | Aqueous solution for quenching |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 60-29-7 | 74.12 | Anhydrous, for extraction |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 | 142.04 | Drying agent |
Step-by-Step Protocol
SAFETY: This procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be rigorously dried.
-
Apparatus Setup:
-
Flame-dry or oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a condenser with a N₂/Ar inlet.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Reaction Mixture Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq., e.g., 2.84 g, 10 mmol) in anhydrous THF (to make a ~0.5 M solution, i.e., 20 mL).
-
Cool the resulting clear, colorless solution to -15 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).
-
-
Halogen-Magnesium Exchange:
-
Slowly add the isopropylmagnesium chloride solution (1.05 eq., e.g., 5.25 mL of 2.0 M solution, 10.5 mmol) dropwise via a syringe over 30 minutes.
-
CRITICAL: Carefully monitor the internal temperature and maintain it below -10 °C throughout the addition. A slight exotherm may be observed.
-
After the addition is complete, stir the mixture at -15 °C for 2 hours. The solution may become slightly cloudy.
-
-
Reaction Monitoring (Optional, but Recommended):
-
To confirm the selective formation of the Grignard reagent, carefully withdraw a small aliquot (e.g., 0.2 mL) via syringe and quench it in a separate vial containing 1 mL of saturated aqueous NH₄Cl.
-
Extract the quenched aliquot with 2 mL of diethyl ether. Dry the organic layer and analyze by GC-MS. The desired product will show a mass corresponding to the protonated species: 1-(bromomethyl)-3-chlorobenzene (M.W. 205.48), confirming the exchange occurred at the aryl bromide position.
-
-
Use or Quenching of the Grignard Reagent:
-
The resulting Grignard reagent solution, 3-(bromomethyl)-2-chloro-phenylmagnesium chloride , is now ready for use in a subsequent reaction. It should be used immediately.
-
If isolation of the protonated product is desired for characterization, slowly and carefully add the entire reaction mixture via cannula to a separate flask containing an excess of cold (0 °C), vigorously stirred, saturated aqueous NH₄Cl solution.
-
-
Work-up and Isolation (for Quenched Product):
-
Allow the quenched mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(bromomethyl)-3-chlorobenzene.
-
Mechanistic Visualization
The selective exchange process can be visualized as a concerted, four-membered transition state.
Caption: Proposed transition state for the halogen-magnesium exchange reaction.
Troubleshooting and Key Considerations
-
Reaction Fails to Initiate: This is uncommon for exchange reactions. Verify the quality and concentration of the commercial i-PrMgCl solution. Ensure the system is completely free of moisture, as water will instantly quench the Grignard reagent.[1][4][13]
-
Formation of Side Products: If products derived from reaction at the benzylic position are observed, the internal temperature may have risen too high during the addition of i-PrMgCl. Ensure slow addition and efficient cooling.
-
Anhydrous Conditions: The absolute requirement for dry conditions cannot be overstated.[14] Use anhydrous solvents from a purification system or a freshly opened bottle. Dry all glassware thoroughly.
-
Titration of Reagent: For highly sensitive or large-scale reactions, it is best practice to titrate the commercial Grignard reagent solution prior to use to determine its exact molarity.
References
- Wikipedia. Grignard reagent. [Link]
- Norris, J. (2018). Preparation of Grignard Reactions. YouTube. [Link]
- University of Wisconsin-Madison, Department of Chemistry.
- OrgoSolver.
- Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. [Link]
- Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- Wikipedia. Grignard reaction. [Link]
- Myers, A. G. Research Group. Magnesium-Halogen Exchange. Harvard University. [Link]
- Jasperse, C. Grignard Reaction. Concordia College. [Link]
- BYJU'S. Grignard Reagent. [Link]
- LibreTexts Chemistry. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- ResearchGate. Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2,5) and Wurtz coupling product (3, 6). [Link]
- Wentz, M. et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
- Sandkuehler, P. et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
- Rajdhani College. Alkyl and Aryl Halides: Relative reactivity and strength of C–X bond. [Link]
- ChemPhile. (2021).
- Vollhardt, K. P. C., & Schore, N. E. Chapter 17: Allylic and Benzylic Reactivity. Instructor Supplemental Solutions to Problems. [Link]
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Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the chemoselective Sonogashira coupling of 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This trifunctionalized benzene derivative presents a unique synthetic challenge due to the presence of three distinct carbon-halogen bonds: an aryl bromide, a benzylic bromide, and an aryl chloride. By leveraging the inherent differences in reactivity of these moieties towards palladium-catalyzed cross-coupling reactions, we demonstrate a robust methodology for the selective alkynylation at the aryl bromide position. This guide will delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental protocol, and discuss potential side reactions and troubleshooting strategies. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are looking to utilize polyhalogenated building blocks in the construction of complex molecular architectures.
Introduction: The Challenge of Selectivity in Polyhalogenated Systems
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[1][2] Its mild reaction conditions and broad functional group tolerance have led to its widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] However, when substrates possess multiple halogen substituents, the question of chemoselectivity becomes paramount.
The substrate at the heart of this guide, this compound, exemplifies this challenge with three potential sites for oxidative addition to a palladium(0) catalyst. A successful synthetic strategy hinges on the ability to selectively functionalize one site while leaving the others intact for subsequent transformations.
The Pillars of Chemoselectivity: A Mechanistic Rationale
The remarkable selectivity of the Sonogashira coupling on this compound is governed by the relative rates of oxidative addition of the different C-X bonds to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides in Sonogashira couplings is C-I > C-Br >> C-Cl.[3] This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), which facilitates the oxidative addition step, often considered the rate-determining step of the catalytic cycle.[2]
While the aryl bromide is anticipated to be more reactive than the aryl chloride, the presence of the benzylic bromide introduces a potential complication. Benzylic halides are known to undergo palladium-catalyzed cross-coupling reactions.[4][5] However, the Sonogashira reaction of unactivated alkyl halides can be challenging and may require specific catalytic systems.[6] In the context of our substrate, the C(sp²)-Br bond of the aryl bromide is significantly more susceptible to oxidative addition under typical Sonogashira conditions compared to the C(sp³)-Br bond of the benzylic bromide. This inherent difference in reactivity forms the basis for the chemoselective protocol detailed herein.
Experimental Workflow and Protocol
The following protocol is designed to achieve a highly selective Sonogashira coupling at the aryl bromide position of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | >98% | Commercial Source |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercial Source |
| Bis(triphenylphosphine)palladium(II) chloride | Synthesis Grade | Commercial Source |
| Copper(I) iodide (CuI) | >99% | Commercial Source |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial Source |
| Toluene | Anhydrous, >99.8% | Commercial Source |
Reaction Setup and Execution
Caption: Experimental workflow for the chemoselective Sonogashira coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add anhydrous toluene (5 mL per mmol of the aryl bromide) and anhydrous triethylamine (3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 60-70 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-1-(bromomethyl)-2-chlorobenzene.
Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | 75-90% |
| Selectivity | >95% for coupling at the aryl bromide |
| Appearance | Typically a pale yellow solid or oil, depending on the alkyne used. |
| Characterization | ¹H NMR, ¹³C NMR, HRMS to confirm structure and purity. |
Discussion of Potential Side Reactions and Troubleshooting
While the described protocol is robust, an understanding of potential side reactions is crucial for optimization and troubleshooting.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne.[1] It is often promoted by the presence of oxygen.
-
Mitigation: Ensuring a strictly inert atmosphere by thoroughly degassing solvents and using proper Schlenk techniques can minimize this side reaction. Running the reaction under a slight positive pressure of an inert gas is also beneficial.
-
-
Coupling at the Benzylic Bromide: Although less favorable, coupling at the benzylic position can occur, particularly at higher temperatures or with more reactive catalyst systems.
-
Mitigation: Maintaining the reaction temperature within the recommended range (60-70 °C) is critical. If significant amounts of the di-coupled product are observed, lowering the temperature and extending the reaction time may improve selectivity.
-
-
Reaction with the Aryl Chloride: Coupling at the aryl chloride is generally not observed under these conditions due to the much lower reactivity of the C-Cl bond.[3]
-
Troubleshooting Poor Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality. If the reaction is sluggish, a fresh batch of catalyst may be required.
-
Impurities in Reagents: The presence of water or other protic impurities can quench the catalytic cycle. Using anhydrous solvents and high-purity reagents is essential.
-
Insufficient Base: The amine base is crucial for the deprotonation of the terminal alkyne. Ensure the correct stoichiometry of a high-quality, anhydrous amine is used.
-
Caption: Logical relationship of outcomes and troubleshooting steps.
Conclusion
The chemoselective Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of valuable, functionalized building blocks. By carefully controlling the reaction conditions, particularly temperature, high yields and excellent selectivity for coupling at the aryl bromide position can be achieved. The resulting product, with its remaining benzylic bromide and aryl chloride functionalities, is primed for further synthetic transformations, opening avenues for the construction of complex and diverse molecular architectures. This protocol provides a solid foundation for researchers to confidently employ this versatile substrate in their synthetic endeavors.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10239-10245. [Link]
- López-Pérez, A., Adrio, J., & Carretero, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 9(19), 3733–3736. [Link]
- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(17), 7538-47. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Bonacorso, H. G., et al. (2017). A versatile one-pot protocol for the synthesis of new 4-(1H-1,2,3-triazol-4-yl)-1H-pyrazoles via Sonogashira coupling/desilylation/CuAAC reaction. RSC Advances, 7(1), 1-13. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Reddit. (2024, January 2). Reactivity of benzyl bromides. [Link]
- Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Application Note: The Strategic Role of 4-Bromo-1-(bromomethyl)-2-chlorobenzene in the Convergent Synthesis of Dapagliflozin
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-1-(bromomethyl)-2-chlorobenzene in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. We will explore the chemical logic behind its use as a key building block, present a detailed, field-tested protocol for its reaction, and provide insights into the optimization of this critical synthetic step. This guide is structured to deliver not just a procedural methodology, but a deeper understanding of the underlying chemical principles that ensure a robust and scalable synthesis.
Introduction: The Synthetic Challenge of C-Aryl Glucosides
Dapagliflozin is a member of the "gliflozin" class of drugs, which are C-aryl glucosides.[1][2][3] The central challenge in synthesizing these molecules lies in the formation of a stable carbon-carbon bond between a glucose (or protected glucose) moiety and an aromatic ring system.[2] The stability of this C-C bond, compared to the more labile O-glycosidic bond found in naturally occurring glucosides like phlorizin, is a key reason for the improved metabolic stability and bioavailability of dapagliflozin.[2]
Various synthetic strategies have been developed to construct this crucial C-C bond.[2] A common and effective approach involves the coupling of a protected gluconolactone with a reactive organometallic species derived from a diarylmethane precursor.[4][5][6] This is where the strategic importance of this compound comes into play. It serves as a precursor to the aglycone portion of dapagliflozin, specifically the 5-bromo-2-chloro-4'-ethoxydiphenylmethane intermediate.[7]
The Role of this compound: A Linchpin in Aglycone Assembly
The synthesis of dapagliflozin can be conceptually divided into the preparation of the aglycone portion and its subsequent coupling with the protected sugar moiety. This compound is a pivotal starting material for the aglycone. Its structure is primed for a classic Friedel-Crafts alkylation reaction.
The bromomethyl group (-CH2Br) is a potent electrophile, readily activated by a Lewis acid catalyst to generate a benzylic carbocation. This carbocation then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring, in this case, phenetole (ethoxybenzene), to form the diarylmethane backbone of the dapagliflozin aglycone. The bromo and chloro substituents on the first aromatic ring are strategically placed to be present in the final dapagliflozin structure.
The overall transformation is depicted in the workflow below:
Detailed Protocol: Friedel-Crafts Alkylation of Phenetole
This protocol details the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane from this compound and phenetole.[7]
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| This compound | 85339-44-6 | 284.45 | 10.9 mmol (1.0 eq) |
| Phenetole (Ethoxybenzene) | 103-73-1 | 122.16 | (solvent and reactant) |
| Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 21.9 mmol (2.0 eq) |
| Ethyl Acetate | 141-78-6 | 88.11 | for extraction |
| Hydrochloric Acid (1N) | 7647-01-0 | 36.46 | for workup |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | for washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | for drying |
| Ethanol | 64-17-5 | 46.07 | for recrystallization |
3.2. Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Büchner funnel and filter flask.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a solution of phenetole (5 ml), add zinc chloride (2.98 g, 21.9 mmol).[7]
-
Addition of Starting Material: Add this compound (3.1 g, 10.9 mmol) to the mixture.[7]
-
Reaction: Heat the reaction mixture to 75°C and stir for 6 hours.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1N hydrochloric acid solution.
-
Extract the product with ethyl acetate (2 x 50 ml).[7]
-
Combine the organic layers and wash with water (100 ml) followed by saturated brine (2 x 100 ml).[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
-
Purification:
3.4. Expected Results
The expected yield of the solid product is approximately 71%.[7] The purity can be assessed by HPLC and the structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Mechanistic Insights and Rationale for Experimental Choices
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in organic synthesis. Understanding the nuances of this reaction is key to its successful application.
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2018142422A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]
- 7. CN104478670A - Preparation method of 5-bromine-2-chlorine-4'-ethyoxyl diphenylmethane - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-1-(bromomethyl)-2-chlorobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Benzyl Bromide Intermediate
4-Bromo-1-(bromomethyl)-2-chlorobenzene, also known by its synonym 5-Bromo-2-chlorobenzyl bromide, is a halogenated aromatic compound poised for significant application as a versatile intermediate in the synthesis of novel agrochemicals. Its molecular architecture, featuring a reactive benzyl bromide moiety, is the cornerstone of its utility. The benzylic bromine is highly susceptible to nucleophilic substitution, allowing for the strategic introduction of the 5-bromo-2-chlorobenzyl group into a diverse range of molecular scaffolds. This key chemical property enables the exploration of new chemical entities with potential herbicidal and fungicidal activities.
While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its structural similarity to other halogenated benzyl bromides used in agrochemical discovery provides a strong basis for proposing its application in the synthesis of novel benzyl ester herbicides and benzyl ether fungicides. This guide provides detailed protocols for these proposed applications, grounded in established chemical principles and analogous reactions.
Synthesis of this compound
The target compound can be synthesized from 5-bromo-2-chlorotoluene via a free-radical bromination of the methyl group. This reaction is typically performed using N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-chlorotoluene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (or an alternative inert solvent such as chlorobenzene)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chlorotoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any residual acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from hexane.
Proposed Application in Herbicide Synthesis: Benzyl Ester Herbicides
The introduction of a substituted benzyl moiety is a recognized strategy in the development of herbicides. For example, florpyrauxifen-benzyl is a synthetic auxin herbicide that contains a benzyl ester. The reactive bromomethyl group of this compound makes it an excellent candidate for the benzylation of herbicidally active carboxylic acids.
Reaction Causality:
The reaction proceeds via a standard SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. The use of a polar aprotic solvent like acetone facilitates this reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the carboxylic acid, forming the required nucleophile.
Experimental Protocol: Synthesis of a Benzyl Ester Herbicide Candidate
Materials:
-
A herbicidally active carboxylic acid (e.g., a phenoxyacetic acid derivative)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the carboxylate salt.
-
Add a solution of this compound (1.1 eq) in acetone dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired benzyl ester.
Diagram of Proposed Benzyl Ester Herbicide Synthesis
Caption: Proposed synthesis of a benzyl ester herbicide.
Proposed Application in Fungicide Synthesis: Benzyl Ether Fungicides
The Williamson ether synthesis is a robust and widely used method for preparing ethers. This reaction can be adapted to synthesize novel benzyl ether fungicides by reacting this compound with a fungicidally active alcohol or phenol.
Reaction Causality:
This reaction also proceeds via an SN2 mechanism. A strong base, such as sodium hydride, is used to deprotonate the alcohol or phenol, forming a potent nucleophilic alkoxide or phenoxide. This nucleophile then attacks the benzylic carbon of this compound, displacing the bromide ion and forming the ether linkage. Anhydrous conditions are crucial to prevent the quenching of the strong base and the hydrolysis of the starting material.
Experimental Protocol: Synthesis of a Benzyl Ether Fungicide Candidate
Materials:
-
A fungicidally active alcohol or phenol (e.g., a substituted phenol or a triazole alcohol)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol or phenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the target benzyl ether.
Diagram of Proposed Benzyl Ether Fungicide Synthesis
Caption: Proposed synthesis of a benzyl ether fungicide.
Quantitative Data Summary
The following table provides expected quantitative data for the proposed reactions based on analogous transformations reported in the chemical literature. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Benzyl Ester Synthesis | Benzyl Ether Synthesis |
| Reactant Ratio | Carboxylic Acid:Benzyl Bromide:Base (1:1.1:1.5) | Alcohol/Phenol:Benzyl Bromide:Base (1:1.1:1.2) |
| Typical Solvent | Acetone | Anhydrous DMF |
| Reaction Temperature | Reflux | 0°C to Room Temperature |
| Reaction Time | 6-8 hours | 12-16 hours |
| Expected Yield | 75-90% | 70-85% |
| Purification Method | Column Chromatography | Column Chromatography |
Safety and Handling
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The protocols detailed in this guide, based on well-established synthetic methodologies for a structurally similar compound[1], offer a solid foundation for researchers to explore its potential in creating new herbicidal and fungicidal agents. The differential reactivity of the benzylic bromide allows for selective functionalization, paving the way for the development of innovative crop protection solutions.
References
Sources
Synthetic Routes to Carbazole Derivatives Utilizing 4-Bromo-1-(bromomethyl)-2-chlorobenzene: An Application and Protocol Guide
Introduction: The Strategic Importance of Carbazole Scaffolds and the Utility of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Carbazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. Their rigid, electron-rich tricyclic structure makes them privileged scaffolds in the development of anticancer, antibacterial, and antiviral agents, as well as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics. The versatile synthesis of functionalized carbazoles is therefore a critical endeavor for researchers in these fields.
This guide provides a detailed exploration of synthetic routes to carbazole derivatives commencing from the strategically functionalized building block, this compound. This starting material is particularly advantageous due to the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of an aniline moiety, while the less reactive aryl bromide serves as a handle for subsequent intramolecular cyclization to construct the carbazole core. This two-step approach offers a modular and efficient pathway to a variety of substituted carbazoles.
Synthetic Strategy Overview: A Two-Step Approach to Carbazole Synthesis
The synthesis of carbazole derivatives from this compound and a substituted aniline is a robust two-step process:
-
N-Alkylation: A nucleophilic substitution reaction where the aniline nitrogen displaces the benzylic bromide of this compound to form an N-(2-bromo-5-chlorobenzyl)aniline intermediate.
-
Intramolecular Cyclization: A transition metal-catalyzed intramolecular C-N bond formation, typically a Buchwald-Hartwig amination or an Ullmann condensation, to construct the carbazole ring system.
This guide will provide detailed protocols for each of these steps, along with insights into the rationale behind the choice of reagents and reaction conditions.
Part 1: N-Alkylation of Anilines with this compound
The initial step in the synthesis is the formation of the key intermediate, an N-(2-bromo-5-chlorobenzyl)aniline derivative. This is achieved through a standard N-alkylation reaction.
Protocol 1: General Procedure for N-Alkylation
This protocol outlines a general method for the N-alkylation of a substituted aniline with this compound.
Reaction Scheme:
Figure 1: General scheme for the N-alkylation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1.0 mmol scale) | Molar Equiv. |
| Substituted Aniline | Varies | Varies | 1.0 mmol | 1.0 |
| This compound | 89720-77-4 | 284.38 | 284 mg | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (276 mg, 2.0 equiv.).
-
Add anhydrous dimethylformamide (5 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (284 mg, 1.0 equiv.) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-bromo-5-chlorobenzyl)aniline derivative.
Expert Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive anilines, but may lead to side reactions.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are ideal for this SN2 reaction as they effectively solvate the cation of the base without interfering with the nucleophilic attack of the aniline.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to determine the point of complete consumption of the starting materials and to avoid the formation of dialkylated byproducts.
Part 2: Intramolecular Cyclization to Form the Carbazole Ring
The second and final step is the intramolecular C-N bond formation to construct the carbazole scaffold. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation due to its high efficiency and broad functional group tolerance.[1]
Protocol 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
This protocol describes a general procedure for the intramolecular cyclization of an N-(2-bromo-5-chlorobenzyl)aniline derivative to the corresponding carbazole.
Reaction Scheme:
Figure 2: General scheme for the intramolecular Buchwald-Hartwig amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1.0 mmol scale) | Molar Equiv. |
| N-(2-bromo-5-chlorobenzyl)aniline derivative | Varies | Varies | 1.0 mmol | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 9.2 mg | 0.01 |
| XPhos | 564483-18-7 | 476.65 | 19.1 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 115 mg | 1.2 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Step-by-Step Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with Pd₂(dba)₃ (9.2 mg, 0.01 mol% Pd), XPhos (19.1 mg, 0.04 equiv.), and sodium tert-butoxide (115 mg, 1.2 equiv.).
-
Add the N-(2-bromo-5-chlorobenzyl)aniline derivative (1.0 mmol, 1.0 equiv.) to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100-110 °C in an oil bath and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired carbazole derivative.
Expert Insights:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N cross-coupling reactions.[2] The ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active palladium-amido intermediate.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Alternative Cyclization Strategy: Ullmann Condensation
For certain substrates, a copper-catalyzed Ullmann condensation can be an effective alternative to the palladium-catalyzed Buchwald-Hartwig amination.[3] Traditional Ullmann conditions often require harsh conditions, but modern protocols with ligands can be performed under milder conditions.
Visualization of the Synthetic Workflow
Figure 3: Overall workflow for the synthesis of carbazole derivatives.
Conclusion
The synthetic route detailed in this guide, utilizing this compound as a key starting material, provides a versatile and efficient platform for the synthesis of a wide range of carbazole derivatives. The two-step sequence of N-alkylation followed by a palladium-catalyzed intramolecular cyclization allows for the modular construction of these important heterocyclic scaffolds. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the discovery and development of novel carbazole-based compounds.
References
- Ullmann condensation. In Wikipedia.
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. PMC.
- Buchwald–Hartwig amination. In Wikipedia.
Sources
Application Notes and Protocols for the Selective Functionalization of the Bromomethyl Group in 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its value lies in the differential reactivity of its two carbon-bromine bonds—a highly reactive benzylic bromide and a less reactive aryl bromide—which allows for programmed, stepwise functionalization.[1][3][4] This unique characteristic enables the selective introduction of a wide array of functional groups, making it an invaluable precursor for the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials.[1][2][4] This guide provides an in-depth exploration of the principles and protocols for the selective functionalization of the bromomethyl group, leaving the aryl bromide intact for subsequent transformations.
The key to the selective chemistry of this molecule is the enhanced reactivity of the benzylic bromide. The carbon-bromine bond at the benzylic position is weaker and more susceptible to nucleophilic attack (via both SN1 and SN2 mechanisms) due to the resonance stabilization of the resulting benzylic carbocation or transition state by the adjacent aromatic ring.[5][6][7] In contrast, the aryl bromide is significantly less reactive towards nucleophilic substitution due to the strong sp² C-Br bond and delocalization of the halogen's lone pairs into the aromatic system.[8] This reactivity difference is the cornerstone of the synthetic strategies outlined herein.
Core Principle: Exploiting Differential Reactivity
The synthetic utility of this compound is predicated on the ability to selectively target one of the two bromine atoms. The general order of reactivity for the carbon-halogen bonds in this molecule is:
Benzylic C-Br > Aryl C-Br > Aryl C-Cl
This hierarchy allows for a range of selective transformations under carefully controlled conditions. Mild nucleophiles will preferentially react at the benzylic position, while more forcing conditions or specific catalytic systems are required to functionalize the aryl halides.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Selective Functionalization\nat Bromomethyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Preserved Aryl Bromide\nfor Subsequent Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label=" Mild Nucleophiles\n(e.g., amines, phenols, thiols)", pos="3.5,1.5!", color="#EA4335"]; B -> C [label=" Product with intact\nAryl-Br bond", pos="3.5,0.5!", color="#FBBC05"]; }
Caption: Selective functionalization workflow.Protocols for Selective Nucleophilic Substitution at the Bromomethyl Group
A primary and highly effective strategy for the selective functionalization of this compound involves nucleophilic substitution at the benzylic position. A wide variety of nucleophiles can be employed to introduce diverse functional groups.
Table 1: Summary of Selective Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class | Typical Conditions | Reference |
| Amine | Isopropylamine | Secondary Amine | K₂CO₃, Acetonitrile, 80°C | [3] |
| Phenol | 4-Ethoxyphenol | Benzyl Ether | AlCl₃, Dichloromethane, 0°C to RT | [3] |
| Thiol | Thiourea | Thioether | NaOH, Methanol, Reflux | [3] |
| Cyanide | Sodium Cyanide | Benzyl Nitrile | Ethanol, Reflux | [9] |
Detailed Protocol 1: Synthesis of N-(2-Bromo-5-chlorobenzyl)propan-2-amine
This protocol details the selective reaction of an amine with the benzylic bromide.
Materials:
-
This compound
-
Isopropylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[3]
-
Add isopropylamine (1.2 eq) to the mixture.[3]
-
Stir the reaction mixture at 80°C for 12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.[3]
-
The filtrate can be concentrated under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.[3]
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Dissolve this compound\nand K₂CO₃ in Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Add Isopropylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Heat at 80°C for 12h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Cool and Filter", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; end [label="N-(2-Bromo-5-chlorobenzyl)propan-2-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }
Caption: Workflow for selective amination.Detailed Protocol 2: Synthesis of 5-Bromo-2-chlorobenzyl cyanide
This protocol illustrates the formation of a new carbon-carbon bond via nucleophilic substitution with cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in anhydrous ethanol (50 mL).[9]
-
Add sodium cyanide (12 mmol) to the solution.[9]
-
Heat the mixture to reflux and maintain for 4 hours.[9]
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.[9]
-
To the residue, add deionized water (50 mL) and dichloromethane (50 mL).
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the product.[9]
Sequential Functionalization: The Path to Complex Molecules
The true synthetic power of this compound is realized in sequential reactions where the bromomethyl group is first functionalized, followed by a cross-coupling reaction at the aryl bromide position. This strategy allows for the construction of highly substituted and complex molecular frameworks.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Selective Nucleophilic Substitution\nat Bromomethyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate with Intact Aryl Bromide", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; D [label="Step 2: Palladium-Catalyzed Cross-Coupling\nat Aryl Bromide Position", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Disubstituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; }
Caption: Sequential functionalization strategy.Future Directions: Cross-Coupling Reactions
While this guide focuses on the selective functionalization of the bromomethyl group, it is crucial to recognize the potential for subsequent transformations at the aryl bromide position. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for this purpose.[4][10][11][12][13][14][15] By carefully selecting the catalyst, ligand, and reaction conditions, the aryl bromide can be selectively coupled, leaving the aryl chloride untouched.[4]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The pronounced difference in reactivity between the benzylic and aryl bromide moieties allows for predictable and selective functionalization of the bromomethyl group under mild conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to exploit this unique reactivity profile in the design and synthesis of novel and complex molecules for a wide range of applications, from drug discovery to materials science.
References
- Selectivity of Aryl and Benzylic Bromin
- What is the difference between benzylic halide and aryl halide? - Quora. (2017-10-28). (URL: )
- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery - Benchchem. (URL: )
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: )
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (URL: )
- 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides - Chemistry LibreTexts. (2014-08-07). (URL: )
- US6340773B1 - Preparation of halogenated primary amines - Google P
- Buchwald–Hartwig amin
- Reactions at the Benzylic Position - Chemistry Steps. (URL: )
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxyl
- Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine - Benchchem. (URL: )
- Chapter 17 Allylic and Benzylic Reactivity - Organic Chemistry, 8th Edition. (URL: )
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL: )
- Buchwald-Hartwig Coupling - Organic Synthesis. (URL: )
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL: )
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL: )
- Sonogashira Coupling - Organic Chemistry Portal. (URL: )
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - Intern
- Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- (4-bromo-3-chlorophenyl)methanamine synthesis - ChemicalBook. (URL: )
- Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene - Benchchem. (URL: )
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem. (URL: )
- 4-Bromo-1-bromomethyl-2-chlorobenzene | CAS 89720-77-4 | SCBT - Santa Cruz Biotechnology. (URL: )
- Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- The Role of 4-Bromo-1-chloro-2-nitrobenzene in Modern Pharmaceutical Synthesis - BOC Sciences. (URL: )
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: )
- Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL: )
- Synthesis of Oligomers via Sonogashira cross coupling followed by...
- Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - Open Access LMU. (URL: )
- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google P
- 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 - Chemical Synthesis. (URL: )
- 4-bromo-1-(bromomethyl)-2-methylbenzene - PubChem. (URL: )
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Application Note: A Comprehensive Guide to N-Alkylation using 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery
N-alkylation is a cornerstone chemical transformation in medicinal chemistry and drug development. It provides a robust pathway to synthesize secondary and tertiary amines, which are functional groups present in a vast number of active pharmaceutical ingredients (APIs). The strategic introduction of alkyl groups onto a nitrogen atom is a critical tool for modulating a drug candidate's physicochemical properties, including its potency, selectivity, lipophilicity, and metabolic stability.
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a uniquely functionalized aromatic building block that serves as a powerful reagent in this context. Its structure features two carbon-halogen bonds of differing reactivity: a highly reactive benzylic bromide and two less reactive aryl halides (bromo and chloro). This differential reactivity allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures found in novel therapeutics.[1] This guide provides an in-depth exploration of its properties, a detailed protocol for its application in N-alkylation, and expert insights into achieving optimal reaction outcomes.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-2-chlorobenzyl bromide |
| CAS Number | 149965-41-3 |
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 284.38 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 286.5 °C at 760 mmHg[2] |
The Chemistry of Selective N-Alkylation
Mechanistic Insights: The SN2 Pathway
The N-alkylation reaction with this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key to this reagent's utility lies in the enhanced reactivity of the benzylic bromide.
-
The Nucleophile: The amine starting material acts as the nucleophile, using the lone pair of electrons on the nitrogen atom to attack the electrophilic benzylic carbon.
-
The Electrophile: The benzylic carbon of the -CH₂Br group is the electrophilic center. Its reactivity is significantly higher than that of the carbons bearing the aryl halides.[1]
-
The Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.
-
The Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. It serves to neutralize the hydrobromic acid (HBr) that is generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5]
The aryl bromide and chloride remain intact under these conditions, allowing them to be used as handles for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).[1][4]
Experimental Workflow Overview
The overall process, from initial setup to the isolation of the final product, follows a logical sequence that ensures efficiency and purity.
Sources
Application Notes & Protocols: Leveraging 4-Bromo-1-(bromomethyl)-2-chlorobenzene as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, a trifunctional aromatic compound of significant utility in organic synthesis. The strategic arrangement of a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride on a single benzene scaffold allows for programmed, selective functionalization. This document details the compound's unique reactivity profile, offers validated, step-by-step protocols for its key transformations—including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions—and showcases its application in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: A Strategically Designed Synthetic Intermediate
This compound (also known as 5-Bromo-2-chlorobenzyl bromide) is a powerful building block for synthetic chemists.[1] Its value lies not just in the presence of multiple reactive sites, but in their distinct and predictable hierarchy of reactivity. This differential reactivity allows for a stepwise approach to molecular construction, where each halogenated position can be addressed under specific conditions, leaving the others intact for subsequent transformations.[1][2]
The primary reactive center is the benzylic bromide (-CH₂Br). The carbon-bromine bond at this position is significantly activated by the adjacent benzene ring, making it highly susceptible to nucleophilic substitution.[3] The two aromatic halogens, in contrast, are considerably less reactive towards nucleophiles but are ideal handles for transition-metal-catalyzed cross-coupling reactions.[3] The general order of reactivity for these aryl halides is C-Br > C-Cl, enabling further selective functionalization.[4]
Physicochemical Properties
A comprehensive summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-Bromo-2-(bromomethyl)-1-chlorobenzene | [5] |
| Synonyms | 5-Bromo-2-chlorobenzyl bromide | [5][6] |
| CAS Number | 149965-41-3 | [5][7][8] |
| Molecular Formula | C₇H₅Br₂Cl | [5][8][9] |
| Molecular Weight | 284.38 g/mol | [5][9] |
| Appearance | White to off-white solid | [6] |
| Boiling Point | 286.5 ± 25.0 °C at 760 mmHg | [6] |
The Principle of Differential Reactivity
The synthetic utility of this building block is governed by the enhanced reactivity of the benzylic position. This reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates. During nucleophilic substitution reactions, which can proceed via Sₙ1 or Sₙ2 mechanisms, the transition states are significantly lowered in energy. For radical reactions, such as benzylic bromination, the resulting benzylic radical is resonance-stabilized, making the benzylic C-H bonds weaker and more susceptible to homolytic cleavage than typical alkyl C-H bonds.[10][11][12]
Caption: Stabilization of the benzylic intermediate via resonance.
This inherent reactivity allows the benzylic bromide to be selectively targeted with a wide range of nucleophiles under relatively mild conditions, forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[2]
Application I: Nucleophilic Substitution at the Benzylic Carbon
This is the most common and direct application of this compound. The protocols are generally robust, high-yielding, and tolerant of a diverse array of nucleophiles.
Caption: General workflow for benzylic nucleophilic substitution.
Summary of Representative Nucleophilic Substitution Reactions
The following table provides a comparative overview of various nucleophilic substitution reactions, highlighting the versatility of this building block.
| Nucleophile | Reagent(s) | Solvent | Base | Temp (°C) | Product | Yield (%) | Reference |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | N-(5-Bromo-2-chlorobenzyl)propan-2-amine | >95 (crude) | [2] |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 4-(5-Bromo-2-chlorobenzyl)phenol | 98 | [2] |
| Thiol | Thiourea / NaOH | Methanol | NaOH | Reflux | Bis(5-bromo-2-chlorobenzyl) sulfide | 85-95 | [2] |
| Cyanide | Sodium Cyanide | Ethanol | - | Reflux | 5-Bromo-2-chlorobenzyl cyanide | Not specified | [13] |
Protocol 1: Synthesis of an N-Benzylated Amine
This protocol details the formation of a C-N bond via an Sₙ2 reaction with isopropylamine.
-
Rationale: Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base to neutralize the HBr formed during the reaction without promoting significant E2 elimination side reactions. Acetonitrile is a polar aprotic solvent that effectively solvates the cation while leaving the nucleophile relatively free, thus accelerating Sₙ2 reactions.[2]
-
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous Acetonitrile
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add isopropylamine to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.[2]
-
Purify by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of a Benzyl Cyanide
This protocol describes a C-C bond-forming reaction to produce a benzyl cyanide, a valuable intermediate for acids, amides, and amines.
-
Rationale: Sodium cyanide (NaCN) serves as the cyanide nucleophile. Ethanol is a suitable polar protic solvent for this reaction. The reaction proceeds via nucleophilic displacement of the highly reactive benzylic bromide.[13]
-
Materials:
-
This compound (10 mmol, 2.84 g)
-
Sodium cyanide (12 mmol, 0.59 g)
-
Anhydrous Ethanol (50 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add sodium cyanide to the solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor reaction progress via GC-MS or TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add 50 mL of deionized water and 50 mL of dichloromethane and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[13]
-
Application II: Selective Palladium-Catalyzed Cross-Coupling
Once the benzylic position has been functionalized, the aryl bromide and chloride atoms serve as handles for C-C and C-heteroatom bond formation using transition metal catalysis. The Suzuki-Miyaura coupling is a premier example, enabling the formation of biaryl structures.
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with an activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[14][15]
Sources
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- 5. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]
- 7. 4-bromo-2-(bromomethyl)-1-chlorobenzene (CAS No. 149965-41-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
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- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Reaction of 4-Bromo-1-(bromomethyl)-2-chlorobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Versatile Scaffold for Chemical Innovation
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a trifunctional aromatic building block of significant interest in synthetic organic chemistry and drug discovery. Its unique architecture, featuring a highly reactive benzylic bromide, a less reactive aryl bromide, and a stabilizing chloro group, allows for selective and sequential functionalization. This differential reactivity is a powerful tool for medicinal chemists, enabling the construction of complex molecular frameworks from a single, versatile starting material.[1][2]
The primary locus of reactivity is the benzylic bromide, which is exceptionally susceptible to nucleophilic substitution reactions.[3][4] This makes the compound an excellent electrophile for introducing the 4-bromo-2-chlorobenzyl moiety onto a wide range of nucleophiles, most notably primary and secondary amines. These reactions are fundamental in medicinal chemistry, as the resulting substituted benzylamines are prevalent motifs in a vast array of biologically active molecules, including enzyme inhibitors and central nervous system agents.[2]
This technical guide provides an in-depth exploration of the reaction of this compound with amines. It will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for reactions with both primary and secondary amines, and discuss the subsequent transformations of the products, particularly in the synthesis of isoindolinone scaffolds, which are of considerable interest in drug development.[1][5][6]
Chemical Principles and Mechanistic Insights
The reaction between this compound and an amine is a classic example of a nucleophilic substitution. Given that the leaving group (bromide) is on a primary benzylic carbon, the reaction predominantly proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][4][7]
In this concerted mechanism, the amine, acting as a nucleophile, attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide ion. The presence of the benzene ring stabilizes the transition state, accelerating the reaction compared to non-benzylic alkyl halides.[3]
A crucial aspect of this reaction is the need for a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.[7][8] If not neutralized, the HBr will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases for this purpose include potassium carbonate (K₂CO₃) or a hindered non-nucleophilic base like diisopropylethylamine (DIPEA).[7][8]
Potential Side Reactions:
-
Over-alkylation: With primary amines, there is a possibility of the secondary amine product reacting further with another molecule of the benzyl bromide to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this. Secondary amines can also be further alkylated to form quaternary ammonium salts, although this is generally less favorable.[7]
-
Hydrolysis: The benzylic bromide is susceptible to hydrolysis if water is present in the reaction mixture, leading to the formation of (4-bromo-2-chlorophenyl)methanol.[4] Therefore, anhydrous reaction conditions are recommended.
Below is a diagram illustrating the SN2 reaction pathway.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Bromination of 4-Bromo-2-chlorotoluene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the halogenation of complex aromatic substrates. Here, we provide in-depth technical guidance, troubleshooting protocols, and mechanistic insights for optimizing the regioselectivity in the electrophilic bromination of 4-bromo-2-chlorotoluene.
Introduction: The Challenge of Polysubstituted Arenes
The synthesis of polysubstituted benzenes is a cornerstone of drug development and materials science.[1] However, controlling the regiochemical outcome of reactions like electrophilic aromatic substitution (EAS) on substrates with multiple substituents presents a significant synthetic challenge.[1] The bromination of 4-bromo-2-chlorotoluene is an excellent case study, where the interplay between electronic directing effects and steric hindrance dictates the final product distribution. This guide will dissect these factors to provide a clear path toward reaction optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of 4-bromo-2-chlorotoluene in a direct question-and-answer format.
Q1: My reaction is producing a mixture of isomers. How can I predict the major product?
A1: The regiochemical outcome is determined by the directing effects of the three substituents on the ring: the methyl group (-CH₃), the bromine (-Br), and the chlorine (-Cl).
-
Electronic Effects : All three groups are ortho, para-directors.[2][3][4] The methyl group is a weakly activating group that donates electron density primarily through induction and hyperconjugation.[5][6] The halogen atoms (-Br and -Cl) are deactivating overall due to their strong inductive electron withdrawal (-I effect) but direct ortho and para because their lone pairs can donate into the ring via resonance (+M effect) to stabilize the reaction intermediate.[4][7]
-
Hierarchy of Directing Groups : When multiple ortho, para-directors are present, the most activating group generally controls the position of substitution.[3] In this case, the methyl group is the strongest activating group.
-
Analysis of Possible Products : Based on the directing effects, we can predict the likely sites of bromination.
| Position | Substituent | Directing Influence |
| 1 | -CH₃ (Activating) | Directs to positions 2, 4, 6 |
| 2 | -Cl (Deactivating) | Directs to positions 1, 3, 5 |
| 4 | -Br (Deactivating) | Directs to positions 1, 3, 5 |
Considering the starting material, 4-bromo-2-chlorotoluene, the available positions for substitution are 3, 5, and 6.
-
Position 3 : ortho to -Cl, meta to -CH₃, and ortho to -Br. This position is electronically favored by both halogens.
-
Position 5 : para to -Cl, meta to -CH₃, and ortho to -Br. This is another electronically favored position.
-
Position 6 : ortho to -CH₃, meta to -Cl, and meta to -Br. This position is favored by the strongest activating group, the methyl group.
Therefore, a mixture of 3,4-dibromo-2-chlorotoluene and 2,4-dibromo-6-chlorotoluene is expected. The precise ratio will depend heavily on reaction conditions.
Q2: I'm observing low conversion and slow reaction rates. What is the cause?
A2: The 4-bromo-2-chlorotoluene ring is electronically deactivated due to the presence of two halogen substituents.[2][7] Deactivated rings react more slowly in electrophilic aromatic substitution than benzene.[5][7]
-
Solution 1: Stronger Brominating Conditions: Standard conditions like Br₂ with a catalytic amount of FeBr₃ may be too slow. Consider using a more potent brominating system. A combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is highly effective for brominating deactivated aromatic compounds.[8][9] The strong acid protonates NBS, generating a more powerful electrophilic bromine species.
-
Solution 2: Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious, as higher temperatures can sometimes decrease regioselectivity. Monitor the reaction by TLC or GC to find the optimal balance.
Q3: How can I favor one isomer over the other? My primary goal is to synthesize 2,4-dibromo-6-chlorotoluene.
A3: To favor substitution at position 6 (directed by the methyl group), you need to leverage steric hindrance.
-
Steric Hindrance : The positions ortho to the halogen atoms (positions 3 and 5) are more sterically crowded than position 6, which is only ortho to the relatively small methyl group.[10] Using a bulkier Lewis acid catalyst or a bulkier brominating agent can increase the steric demand of the electrophile, making it more likely to attack the less hindered position 6.[11]
-
Choice of Lewis Acid : The size of the Lewis acid catalyst can influence the effective size of the electrophile. Experiment with different Lewis acids (e.g., FeBr₃, AlCl₃, ZrCl₄) to see if regioselectivity is impacted.
-
Low Temperature : Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often enhances selectivity. Kinetic control at lower temperatures can favor the formation of the sterically less hindered product.
Q4: I have a mixture of isomers that are difficult to separate. What purification strategies do you recommend?
A4: Separating positional isomers of halogenated toluenes can be challenging due to their similar physical properties.
-
Fractional Distillation : If the boiling points of the isomers are sufficiently different, vacuum fractional distillation can be an effective method for separation on a larger scale.
-
Column Chromatography : This is the most common laboratory-scale method. Use a high-resolution silica gel column with a non-polar eluent system (e.g., hexanes or petroleum ether). A long column and slow elution rate will be necessary to achieve good separation.
-
Recrystallization : If the desired product is a solid and one isomer is significantly more abundant, it may be possible to purify it by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
Mechanistic Insights: A Tale of Two Pathways
The bromination of 4-bromo-2-chlorotoluene proceeds via a classical electrophilic aromatic substitution mechanism.[6][12] The key to controlling regioselectivity lies in understanding the stability of the intermediate carbocations (arenium ions or sigma complexes).[11]
Caption: Reaction mechanism for the bromination of 4-bromo-2-chlorotoluene.
The methyl group at C1 stabilizes an adjacent positive charge (as in the sigma complex for attack at C6) through hyperconjugation more effectively than halogens stabilize it through resonance. This makes the pathway leading to 2,4-dibromo-6-chlorotoluene kinetically accessible. Conversely, the resonance stabilization provided by two halogen atoms for the sigma complexes at C3 and C5 makes these pathways electronically favorable, leading to 3,4-dibromo-2-chlorotoluene and its isomer. Your experimental conditions will determine which of these competing factors dominates.
Detailed Experimental Protocol (General Method)
This protocol provides a robust starting point for the regioselective bromination of 4-bromo-2-chlorotoluene, favoring the sterically less hindered product. Note: This is a general procedure and may require optimization.
Objective: To synthesize 2,4-dibromo-6-chlorotoluene with optimal regioselectivity.
Materials:
-
4-Bromo-2-chlorotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-2-chlorotoluene (1.0 eq).
-
Dissolution & Cooling: Add concentrated sulfuric acid as the solvent and cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by taking small aliquots, quenching them in a NaHCO₃/Na₂S₂O₃ solution, extracting with DCM, and analyzing by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane gradient to separate the isomers.
Caption: Experimental workflow for the bromination of 4-bromo-2-chlorotoluene.
References
- BenchChem. (2025). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. BenchChem Technical Support.
- Aakash Institute. (n.d.).
- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
- Wikipedia. (2024).
- DAT Bootcamp. (2025). How to Easily Distinguish Ortho, Meta, and Para Directors in EAS Reactions.
- Leah4Sci. (2021). Ortho Meta Para Directing Effects in EAS Reactions.
- University of Calgary. (n.d.). Directing Groups in SE Ar.
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Chemistry LibreTexts. (2024). 16.
- Semantic Scholar. (2007).
- Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism.
- Olah, G. A., & Overchuk, N. A. (1965). Friedel-Crafts Isomerization. V. Mechanism of the Aluminum Chloride-Catalyzed Isomerization of Dihalobenzenes. The Journal of Organic Chemistry, 30(10), 3373-3377.
- Pearson, D. E., & Buehler, C. A. (1972). The Syntheses of Monobromo- and Monoiodobiphenyls. Synthesis, 1972(10), 533-542.
- Fuson, R. C. (1955). Advanced Organic Chemistry. John Wiley & Sons.
- OpenStax. (2023). 16.
- Xu, X. (2006). Synthesis of 4-Bromo-2-chlorotoluene. Chinese Journal of Pharmaceuticals.
- PubChem. (n.d.). 4-Bromo-2-chlorotoluene.
- Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- MDPI. (2014).
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.
- OpenOChem Learn. (n.d.).
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- 7. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of 4-Bromo-2-chlorotoluene
A Researcher's Guide to Preventing Dibromination and Other Side Reactions
Welcome to the Technical Support Center for the synthesis of 4-bromo-2-chlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired product while minimizing the formation of unwanted byproducts, particularly dibrominated species.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of dibrominated product in my synthesis of 4-bromo-2-chlorotoluene?
A1: The formation of dibrominated byproducts is a common issue in the electrophilic bromination of 2-chlorotoluene. This occurs because the initial product, 4-bromo-2-chlorotoluene, is still susceptible to further electrophilic attack. The methyl (-CH3) and chloro (-Cl) groups on the starting material are both ortho-, para-directing groups.[1] While the chloro group is deactivating and the methyl group is activating, their combined influence directs the initial bromination to the C4 and C6 positions. Once 4-bromo-2-chlorotoluene is formed, the ring remains activated enough for a second bromine to add, typically at the C6 position, leading to 2,6-dibromo-4-chlorotoluene.
Q2: What are the most effective ways to control the selectivity of bromination in this reaction?
A2: Controlling selectivity hinges on carefully managing reaction conditions. Key strategies include:
-
Stoichiometry: Use of a slight sub-stoichiometric or equimolar amount of the brominating agent (e.g., Br2) relative to 2-chlorotoluene is crucial.
-
Temperature Control: Running the reaction at lower temperatures generally slows down the reaction rate and can improve selectivity by disfavoring the higher activation energy pathway of the second bromination.
-
Choice of Catalyst: The type and amount of Lewis acid catalyst can significantly impact selectivity. Milder catalysts or using a minimal amount of a strong catalyst can help prevent over-bromination.
-
Slow Addition: Adding the brominating agent slowly and incrementally allows for its consumption in the desired primary reaction, keeping its concentration low and reducing the likelihood of a second bromination on the product.
Q3: How do the directing effects of the methyl and chloro groups on 2-chlorotoluene influence the position of bromination?
A3: In 2-chlorotoluene, the methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director.[1] The positions ortho and para to the methyl group are C2 (occupied), C4, and C6. The positions ortho and para to the chloro group are C1 (occupied), C3, and C5. The directing effects of both groups reinforce substitution at the C4 and C6 positions. Steric hindrance from the adjacent methyl group can disfavor substitution at the C6 position to some extent, often making the C4 position the major site of initial bromination.
Q4: Are there alternative synthetic routes to 4-bromo-2-chlorotoluene that avoid direct bromination of 2-chlorotoluene?
A4: Yes, alternative multi-step syntheses can provide better control over the final product's regiochemistry. One common method involves the Sandmeyer reaction, starting from 5-bromo-2-methylaniline.[2] This amine can be diazotized and subsequently treated with a copper(I) chloride source to introduce the chloro group, yielding 4-bromo-2-chlorotoluene with high specificity. Another route starts with 4-bromo-2-nitrotoluene, which is reduced to the corresponding amine and then undergoes the Sandmeyer reaction.[2][3]
Troubleshooting Guide: Preventing Dibromination
This section provides a systematic approach to diagnosing and resolving issues related to the formation of dibrominated and other impurities during the synthesis of 4-bromo-2-chlorotoluene via direct bromination.
Issue 1: High Percentage of Dibrominated Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Brominating Agent | Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of 2-chlorotoluene to the brominating agent (e.g., Br2). | Limiting the amount of the electrophile ensures it is consumed in the initial, faster monobromination reaction, leaving little available for the subsequent, slower dibromination of the product. |
| High Reaction Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. The optimal temperature should be determined empirically for your specific setup. | Electrophilic aromatic substitution is an exothermic process. Lower temperatures decrease the overall reaction rate, providing better kinetic control and favoring the formation of the thermodynamically more stable monobrominated product over the dibrominated byproduct. |
| Overly Active Catalyst | Reduce the amount of Lewis acid catalyst (e.g., FeCl3, AlCl3) or switch to a milder catalyst. Zeolite catalysts have also been shown to improve selectivity in some aromatic brominations.[4] | A highly active catalytic system can overly activate the aromatic ring, making both the starting material and the monobrominated product highly susceptible to electrophilic attack, thus promoting over-bromination. |
| Inefficient Mixing/Localized High Concentrations | Ensure vigorous and efficient stirring throughout the reaction. Add the brominating agent dropwise or via a syringe pump over an extended period. | Poor mixing can lead to localized areas of high brominating agent concentration, where dibromination is more likely to occur before the reagent has a chance to disperse and react with the starting material. |
Issue 2: Formation of Other Isomeric Byproducts (e.g., 2-bromo-6-chlorotoluene)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Steric and Electronic Effects | While the formation of the 4-bromo isomer is generally favored, some amount of the 6-bromo isomer is often unavoidable due to the ortho-, para-directing nature of both substituents. | The electronic directing effects of the methyl and chloro groups activate both the C4 and C6 positions. While steric hindrance from the methyl group disfavors attack at C6, this effect may not be completely overriding. |
| Reaction Conditions | Altering the solvent or catalyst may slightly influence the isomeric ratio. For instance, bulkier catalysts might enhance the preference for the less sterically hindered para position. | The transition state for ortho substitution can be more sterically crowded than for para substitution, especially with bulky electrophiles or catalysts.[5] Modifying these factors can sometimes be used to tune the regioselectivity. |
Experimental Protocols
Protocol 1: Controlled Monobromination of 2-Chlorotoluene
This protocol is designed to favor the formation of 4-bromo-2-chlorotoluene while minimizing dibromination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorotoluene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr3) or anhydrous aluminum chloride (AlCl3) (typically 0.01-0.05 eq).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Slow Addition of Bromine: From the dropping funnel, add a solution of bromine (1.0 eq) in the same solvent dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to separate the desired 4-bromo-2-chlorotoluene from any dibrominated byproducts and other isomers.[6]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the bromination of 2-chlorotoluene.
Caption: Reaction pathways in the bromination of 2-chlorotoluene.
References
- Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. [Link]
- Xue, X. (2006). Synthesis of 4-Bromo-2-chlorotoluene. Chinese Journal of Pharmaceuticals. [Link]
- Chemdad Co., Ltd. 4-BROMO-2-CHLOROTOLUENE. [Link]
- Organic Syntheses. p-BROMOTOLUENE. [Link]
- Reddit. (2023, February 26). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct? r/chemhelp. [Link]
- Chemistry LibreTexts. (2023, October 27). 16.
- Chemistry Stack Exchange. (2019, September 30).
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
- Google Patents. (n.d.).
- Beilstein Journal of Organic Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Lane Lab of Chemistry. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Video]. YouTube. [Link]
- Google Patents. (n.d.).
- Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. [Video]. YouTube. [Link]
- University of Calgary.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- PubChem. 4-Bromo-2-chlorotoluene. [Link]
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Pearson. Propose a mechanism that shows why p-chlorotoluene reacts with sodium amide in liquid ammonia at high temperature to give a mixture of m- and p-toluidine. [Link]
- PubChem. 2-Chlorotoluene. [Link]
- ResearchGate. (n.d.). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2)
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- 2. Synthesis of 4-Bromo-2-chlorotoluene | Semantic Scholar [semanticscholar.org]
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minimizing side reactions in Suzuki coupling of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation and minimize undesired side reactions.
Troubleshooting Guide: Navigating Chemoselectivity and Side Reactions
The Suzuki coupling of this compound presents a significant chemoselectivity challenge due to the presence of three distinct carbon-halogen bonds: an aryl bromide, an aryl chloride, and a benzylic bromide. Each of these sites can potentially react, leading to a mixture of products and reducing the yield of the desired compound. This guide will address the most common issues and provide solutions to steer the reaction towards the intended outcome.
Problem 1: Lack of Chemoselectivity - Reaction at Multiple Halogen Sites
You are observing a mixture of products resulting from the coupling at the aryl bromide, aryl chloride, and/or the benzylic bromide position.
Primary Cause: The inherent reactivity order of the C-X bonds in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br > C-OTf > C-Cl.[1][2] However, the benzylic bromide introduces a competing reactive site. The challenge lies in selectively activating the C(sp²)-Br bond over the C(sp²)-Cl and C(sp³)-Br bonds.
Solutions:
-
Catalyst and Ligand Selection is Critical:
-
For Aryl Bromide Selectivity: To favor coupling at the aryl bromide, ligands that promote oxidative addition at sp²-hybridized carbons over sp³-hybridized carbons are preferred. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are often effective.[3][4] These ligands can help differentiate between the aryl halides and may suppress reaction at the benzylic position.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and can be effective in promoting the desired cross-coupling while minimizing side reactions.[5]
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start with milder conditions (e.g., 60-80 °C) and gradually increase if the reaction is too slow.[6] High temperatures can lead to a loss of selectivity and promote side reactions like dehalogenation.[2]
-
Choice of Base: The base plays a crucial role in the transmetalation step. Using a weaker base, such as K₂CO₃ or K₃PO₄, can sometimes improve selectivity compared to stronger bases like Cs₂CO₃ or alkoxides.[3][7] The choice of base is often empirical and may require screening.[8]
Problem 2: Significant Formation of Dehalogenated Byproducts
You are observing the formation of 1-(bromomethyl)-2-chlorobenzene (debromination) or 4-bromo-1-methyl-2-chlorobenzene (de-bromomethylation).
Primary Cause: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.[3] This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent (especially alcohols), or trace water.[3] This Pd-H species can then undergo reductive elimination with the organic group on the palladium intermediate.
Solutions:
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[3]
-
Base Optimization: Avoid strong bases that can also act as hydride sources. Weaker inorganic bases like K₂CO₃ or phosphates are often a better choice.[3]
-
Solvent System: Use aprotic solvents like dioxane, THF, or toluene to minimize the formation of Pd-H species.[3] While a small amount of water is often necessary for the Suzuki reaction, excessive water can lead to dehalogenation.[3] Rigorously degassing all solvents is crucial to remove dissolved oxygen, which can also contribute to catalyst decomposition and side reactions.[9]
-
Reaction Time: Minimize reaction times where possible, as prolonged heating can increase the extent of dehalogenation.[2]
Problem 3: Formation of Homocoupled Products
You are observing the formation of symmetrical biaryls from your boronic acid starting material.
Primary Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of a Pd(II) species that reacts with the boronic acid.[10] It can also occur if the transmetalation step is slow, allowing for side reactions to take place.[11]
Solutions:
-
Inert Atmosphere: It is imperative to perform the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to exclude oxygen.[9][10] Degassing solvents and the reaction mixture is a critical step.[9]
-
Palladium Precatalyst: Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂), which require in-situ reduction.[11]
-
Additives: In some cases, the addition of a mild reducing agent, like potassium formate, can help minimize the concentration of Pd(II) and suppress homocoupling.[10]
-
Ligand Selection: Bulky ligands can disfavor the side reactions that lead to homocoupling.[11][12]
Problem 4: Reaction at the Benzylic Bromide
You are observing the formation of products resulting from the coupling at the bromomethyl group.
Primary Cause: Benzylic halides can be reactive substrates in Suzuki couplings.[13][14][15] The oxidative addition at a C(sp³)-Br bond can compete with the desired C(sp²)-Br activation.
Solutions:
-
Ligand Modification: The choice of ligand is paramount in directing the selectivity. Less hindered phosphine ligands have been shown to favor the activation of C(sp³)-Br bonds in some systems.[16] Therefore, employing bulkier ligands may help to sterically disfavor the approach to the benzylic position.
-
Catalyst System Tuning: Some palladium precatalysts have shown high efficiency for benzylic couplings.[13] It may be necessary to screen different catalyst/ligand combinations to find a system that selectively activates the aryl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the different halogenated positions on this compound in a Suzuki coupling?
A1: Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl.[1][3] The benzylic bromide introduces a C(sp³)-Br bond, which can also be reactive. The relative reactivity between the aryl bromide and the benzylic bromide can be influenced by the specific catalyst system and reaction conditions.[16] Selective coupling at the aryl bromide is often the desired outcome and can be achieved through careful optimization.
Q2: My reaction is not proceeding at all. What should I check first?
A2: If you observe no reaction, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species. Consider using a more robust precatalyst.
-
Reagent Quality: Verify the purity of your boronic acid, as they can degrade over time. The presence of impurities can inhibit the catalyst.
-
Inert Atmosphere: Confirm that your reaction setup is truly free of oxygen, as this can deactivate the catalyst.[9]
-
Base and Solvent: Ensure you are using an appropriate base and that your solvent is anhydrous and properly degassed.[9][17]
Q3: Can I perform a sequential Suzuki coupling on this molecule?
A3: Yes, it is possible to perform sequential couplings. After the first selective coupling at the aryl bromide position, the remaining aryl chloride and benzylic bromide can be targeted under different reaction conditions. For example, coupling at the aryl chloride typically requires a more active catalyst system (e.g., with bulky, electron-rich ligands) and potentially higher temperatures.[18][19]
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A4: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Useful for quickly monitoring the consumption of starting materials and the formation of new products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying the starting material, desired product, and volatile byproducts like dehalogenated compounds.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and can provide molecular weight information for product identification.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the position of the new C-C bond.[2]
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting side reactions in the Suzuki coupling.
General Experimental Protocol
This is a representative starting protocol. Optimization will likely be necessary for your specific boronic acid and desired outcome.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.[17]
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[17]
-
Under the inert atmosphere, add the palladium precatalyst and ligand.[17]
-
Add the degassed solvent system via syringe.[17]
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature.[17]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography.[17]
Data Summary Table for Optimizing Reaction Parameters:
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Aryl Chlorides) | Condition 3 (To Minimize Dehalogenation) |
| Catalyst | Pd₂(dba)₃ | XPhos Pd G3 | Pd₂(dba)₃ |
| Ligand | SPhos | XPhos | XPhos |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | Anhydrous Dioxane |
| Temperature | 80 °C | 110 °C | 70 °C |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(15), 7856-7870.
- Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 677-683.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
- Al-Masum, M. (2023).
- Hartwig, J. F., et al. (2010). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society, 132(40), 14206-14215.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Stanforth, S. P. (2015). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 115(15), 7438-7528.
- Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1039-1047.
- Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.
- So, C. M., et al. (2018). General, Efficient, and Chemoselective Suzuki-Miyaura Cross-Coupling of Poly(pseudo)halogenated Arenes and Heteroarenes.
- Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4242-4245.
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5, 1276-1280.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Organ, M. G., et al. (2009). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 11(21), 4962-4965.
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Wikipedia. (2024). Suzuki reaction.
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(11), 7060-7068.
- NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Neufeldt, S. R., & Sanford, M. S. (2012). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Orsini, C., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry, 19, 6299-6303.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Thompson, A. D., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 54(28), 3695-3697.
- Leadbeater, N. E., & Marco, M. (2002). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Organic Letters, 4(17), 2973-2976.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Li, J., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 19(11), 18888-18900.
- Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6527.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
Sources
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- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Nucleophilic Substitution of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve reaction yields. Our guidance is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Section 1: Foundational Concepts & Mechanistic Overview
This section addresses the fundamental principles governing the reactivity of this versatile substrate. Understanding why the molecule behaves as it does is the first step toward troubleshooting and optimization.
Q1: What makes the benzylic bromide on this molecule so reactive compared to the aryl bromide?
The key to this substrate's utility lies in the differential reactivity of its two carbon-bromine bonds.[1][2][3] The bromine on the -(bromomethyl) group is a benzylic halide , while the bromine attached directly to the benzene ring is an aryl halide .
The benzylic position is significantly more reactive towards nucleophilic substitution for two primary reasons related to the stability of the reaction intermediates and transition states:
-
Sɴ1 Pathway Stability: If the reaction proceeds through an Sɴ1 mechanism, the rate-determining step is the formation of a carbocation. The resulting primary benzylic carbocation is highly stabilized by resonance, as the positive charge can be delocalized across the adjacent π-system of the benzene ring.[4][5]
-
Sɴ2 Pathway Stability: In an Sɴ2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. The p-orbitals of the adjacent benzene ring overlap with the developing p-orbital on the benzylic carbon, stabilizing this transition state and lowering the activation energy.[6]
Conversely, the aryl bromide is unreactive under typical nucleophilic substitution conditions because the carbon of the C-Br bond is sp²-hybridized, and the resulting phenyl cation is extremely unstable.
Q2: Should I design my experiment for an Sɴ1 or Sɴ2 pathway?
As a primary benzylic halide, this compound is at a mechanistic crossroads and can react via either pathway.[6][7] The optimal pathway depends entirely on your choice of nucleophile and solvent.
-
Favor the Sɴ2 Pathway for Maximum Control: This pathway is generally preferred for its predictability and stereospecificity (if a chiral center were present). To favor an Sɴ2 reaction, use a strong nucleophile (e.g., CN⁻, N₃⁻, RS⁻, good amines) in a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).[8][9] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "bare" and highly reactive.[10][11]
-
Utilize the Sɴ1 Pathway for Weak Nucleophiles: If your nucleophile is weak and neutral (e.g., water, alcohols), an Sɴ1 pathway is more likely. To promote this, use a polar protic solvent (e.g., ethanol, methanol, water). These solvents excel at stabilizing both the leaving group anion and the intermediate carbocation through hydrogen bonding, thereby lowering the energy of the transition state for carbocation formation.[4][8][12][13]
The electron-withdrawing effects of the chloro and bromo substituents on the ring slightly destabilize the benzylic carbocation, which can slow Sɴ1 reactions.[3] Conversely, they make the benzylic carbon more electrophilic, which can slightly accelerate Sɴ2 reactions.[3]
Section 2: Troubleshooting Guide for Low Yields
Even with a well-designed experiment, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q3: My reaction is very slow or fails to reach completion. What are the likely causes and solutions?
A sluggish reaction is typically due to insufficient activation energy, a poor nucleophile, or steric hindrance.
-
Cause 1: Insufficient Nucleophile Strength: For an Sɴ2 reaction, a weak nucleophile will result in a slow rate. Nucleophilicity generally tracks with basicity, but polarizability is also key.[14]
-
Solution: If possible, switch to a stronger nucleophile. If using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can deprotonate it in situ, increasing its nucleophilicity.[2]
-
-
Cause 2: Incorrect Solvent Choice: Using a polar protic solvent for an Sɴ2 reaction can "cage" the nucleophile with hydrogen bonds, lowering its energy and reducing its reactivity.[8]
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO to "free" the nucleophile.[10]
-
-
Cause 3: Insufficient Temperature: All reactions have an activation energy barrier.
-
Solution: Gently heat the reaction. A common starting point is 50-80°C. Monitor by TLC to ensure the starting material is consumed without significant decomposition or side product formation.
-
-
Cause 4: Steric Hindrance: The ortho-chloro and -bromo substituents, while not directly on the reacting carbon, can create some steric crowding that impedes the nucleophile's approach in an Sɴ2 reaction.[15][16]
-
Solution: If you suspect steric hindrance is an issue (especially with a bulky nucleophile), switching to conditions that favor an Sɴ1 mechanism (polar protic solvent) might be beneficial, as the planar carbocation intermediate is less sterically hindered.[17]
-
Q4: I'm getting a mixture of products. How can I improve selectivity and minimize side reactions?
Side product formation is a common cause of reduced yields. The most likely culprits are elimination reactions or reactions with the solvent.
-
Problem: Elimination (E1/E2) Competition: If your nucleophile is also a strong, bulky base (e.g., tert-butoxide), it may abstract a benzylic proton, leading to an elimination product instead of substitution.[18]
-
Solution: Use a nucleophile that is a weak base but a good nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻).[18] If a basic nucleophile is required, use a less sterically hindered one (e.g., hydroxide instead of tert-butoxide).
-
-
Problem: Solvolysis: In Sɴ1 reactions, the solvent itself is often the nucleophile. If you are using a solvent like methanol to dissolve your substrate and intended nucleophile, you may get a significant amount of the methyl ether product.[12]
-
Solution: If you must use a protic solvent, use one that corresponds to your desired product (e.g., use ethanol as the solvent if you want the ethyl ether). Otherwise, switch to an aprotic solvent to prevent its participation in the reaction.
-
Q5: My nucleophile is an ionic salt (e.g., NaCN, NaN₃) and is not soluble in my organic solvent. How can I get it to react?
This is a classic problem in organic synthesis and has an elegant solution: Phase Transfer Catalysis (PTC) .[19] PTC is exceptionally effective for nucleophilic substitutions on benzyl halides.[20]
-
The Principle: A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the nucleophilic anion from the aqueous (or solid) phase into the organic phase where the substrate is dissolved.[21] The large, lipophilic alkyl groups on the catalyst "disguise" the anion, allowing it to cross the phase boundary as part of an ion pair.[21]
-
Benefits: This method often leads to faster reactions, higher yields, milder reaction conditions (room temperature or gentle heating), and avoids the need for expensive, anhydrous polar aprotic solvents.[19]
-
Implementation: A typical setup involves dissolving the substrate in a nonpolar organic solvent (e.g., toluene, dichloromethane), the ionic nucleophile in water, and adding a catalytic amount (1-10 mol%) of the PTC agent. The biphasic mixture is then stirred vigorously to maximize the interfacial area.
Section 3: Data Tables & Optimized Protocols
To provide a practical starting point, we have compiled tables of common reaction parameters and representative experimental protocols.
Data Tables for Experimental Design
Table 1: Choosing the Right Solvent for Your Mechanism
| Solvent Class | Examples | Mechanism Favored | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sɴ1 | Stabilizes the carbocation intermediate and the leaving group anion through hydrogen bonding, facilitating the rate-determining step.[8][13] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Sɴ2 | Solvates the counter-ion of the nucleophile but does not hydrogen bond with the nucleophile itself, increasing its effective reactivity.[10] |
| Non-Polar | Toluene, Hexane, CCl₄ | Generally Poor | Ineffective at solvating charged intermediates or reactants, leading to very slow reaction rates. Often used with Phase Transfer Catalysis. |
Table 2: Common Nucleophiles and Recommended Starting Conditions
| Nucleophile | Reagent Example | Typical Conditions | Mechanism | Expected Product |
| Cyanide | NaCN | PTC (e.g., TBAB in Toluene/H₂O) or EtOH, reflux | Sɴ2 | 2-Bromo-5-chlorobenzyl cyanide[22] |
| Azide | NaN₃ | DMSO or DMF, Room Temp | Sɴ2 | 1-Azido-4-bromo-2-(bromomethyl)benzene |
| Amine | Isopropylamine | Acetonitrile, K₂CO₃, 80°C | Sɴ2 | N-(2-Bromo-5-chlorobenzyl)propan-2-amine[2] |
| Thiolate | Thiourea, then NaOH | Methanol, Reflux | Sɴ2 | Bis(2-bromo-5-chlorobenzyl)sulfide[2] |
| Hydroxide | H₂O / Acetone | Acetone/H₂O mixture, 50°C | Borderline Sɴ1/Sɴ2 | (2-Bromo-5-chlorophenyl)methanol |
| Alcohol | Ethanol | Neat Ethanol, Reflux | Sɴ1 (Solvolysis) | 1-Bromo-2-(ethoxymethyl)-4-chlorobenzene |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Bromo-5-chlorobenzyl cyanide via Sɴ2
This protocol describes a robust Sɴ2 displacement of the benzylic bromide using cyanide.[22]
-
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 10 mmol, 2.84 g) in 50 mL of anhydrous ethanol.
-
Carefully add sodium cyanide (e.g., 12 mmol, 0.59 g) to the solution. Caution: Cyanide salts are highly toxic.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of deionized water and 50 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer once more with 25 mL of dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like hexanes or by column chromatography on silica gel.
-
Protocol 2: Synthesis of N-(2-Bromo-5-chlorobenzyl)amine using a Base
This protocol is adapted from a known procedure for amine alkylation.[2]
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., Isopropylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the amine (1.2 eq) to the suspension.
-
Stir the reaction mixture vigorously at 80°C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with fresh acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified further by chromatography if necessary.
-
References
- BCPMED. (2024). Nucleophile Strength and Leaving Group Ability. YouTube. [Link]
- Anonymous. (2020). i. nucleophilic substitution. [Link]
- LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
- Anonymous. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
- St. Paul's Cathedral Mission College. (n.d.).
- Total Organic Chemistry. (2020). SN2 Leaving Group Ability and Nucleophilicity. YouTube. [Link]
- PTC Communications, Inc. (2003).
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- Halpern, M. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?
- Anonymous. (n.d.). Chapter 7: Nucleophilic Substitution. [Link]
- Khan Academy. (n.d.).
- LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Chemistry Stack Exchange. (2025). Nucleophilic substitution reactions on Benzyl Halides. [Link]
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. [Link]
- LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- PrepChem. (n.d.). Synthesis of 2-chloro-4-cyanobenzyl bromide. [Link]
- Amanote Research. (1992). Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides.
- Various Authors. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]
- Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
- PrepChem. (n.d.).
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the trifunctional building block, 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of chemoselective cross-coupling reactions with this versatile substrate. Our goal is to empower you to achieve predictable and high-yielding transformations by understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and selective functionalization of this compound.
Q1: What is the expected order of reactivity for the three halogenated sites on this molecule in palladium-catalyzed cross-coupling?
A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by bond dissociation energy and the ease of oxidative addition to the Pd(0) center. For this substrate, the generally accepted order of reactivity is:
Benzylic C(sp³)–Br > Aryl C(sp²)–Br > Aryl C(sp²)–Cl
The benzylic bromide is highly susceptible to both nucleophilic substitution and certain cross-coupling conditions.[1][2] Between the two aryl halides, the C-Br bond is significantly more reactive than the C-Cl bond, a well-established trend in cross-coupling chemistry.[3] This differential reactivity is the cornerstone of achieving chemoselective functionalization.[2]
Q2: How can I achieve selective cross-coupling at the aryl bromide (C-Br) bond while preserving the benzylic bromide and aryl chloride?
A2: Selective functionalization of the aryl bromide is the most common and predictable transformation for this substrate. The key is to use a palladium catalyst system that favors oxidative addition at the C(sp²)-Br bond under conditions that do not activate the C-Cl bond or promote side reactions at the benzylic position. This is typically achieved with palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[4][5] A carefully chosen base and solvent system is also critical.[6][7]
Q3: Is it possible to perform a cross-coupling reaction selectively at the benzylic bromide (C-CH₂Br) site?
A3: Yes, but it requires a different strategic approach. While the benzylic bromide is labile, its reactivity in palladium-catalyzed cross-coupling can be harnessed. For instance, Suzuki-Miyaura couplings of benzylic bromides have been developed.[8][9] These reactions often require specific ligand and catalyst combinations that may differ from those used for aryl bromide coupling to minimize competing β-hydride elimination.[10] It is crucial to screen conditions carefully, as the benzylic position is also prone to simple Sₙ2 displacement by bases or nucleophiles present in the reaction mixture.
Q4: Under what conditions would the aryl chloride (C-Cl) bond react?
A4: The aryl chloride is the least reactive site and typically requires more forcing conditions or specialized catalyst systems for activation.[11] To engage the C-Cl bond, one would typically first functionalize the more reactive C-Br and C-CH₂Br sites. Subsequent coupling at the C-Cl position often necessitates the use of highly active, sterically hindered catalysts, such as those employing Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often at elevated temperatures.[3][12][13]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: My Suzuki-Miyaura reaction targeting the aryl C-Br bond is failing (no reaction or very low yield).
-
Likely Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] Use freshly purchased, high-purity palladium precatalysts and phosphine ligands.
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be active enough. Switch to a more robust, electron-rich, and bulky phosphine ligand such as tricyclohexylphosphine (PCy₃), XPhos, or SPhos.[5][6] These ligands promote the crucial oxidative addition step and stabilize the catalytic species.[14]
-
Incorrect Base: The base is crucial for activating the boronic acid in the transmetalation step.[7] If a weak base like Na₂CO₃ is failing, try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[6][7] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.[15]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (hydrolysis), especially at high temperatures.[6] Consider using more stable boronic esters (e.g., pinacol esters) or using anhydrous solvents to minimize water content.[6]
-
Poor Solubility: Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Poor solubility can halt the reaction.[6][16] A mixture like Toluene/H₂O or Dioxane/H₂O is often effective.[5]
-
Issue 2: I am observing significant side products, including reaction at the benzylic bromide, in my aryl C-Br Suzuki coupling.
-
Likely Causes & Solutions:
-
Sₙ2 Side Reaction: The base (e.g., hydroxides from an aqueous carbonate solution) or other nucleophiles can directly displace the benzylic bromide. Using a non-nucleophilic, anhydrous base like K₃PO₄ in a solvent like toluene can mitigate this.[6]
-
Unintended Benzylic Coupling: While less common under typical aryl coupling conditions, some catalyst systems might promote C(sp³)-Br activation. Re-evaluate your ligand choice. A ligand like PCy₃ has been shown to be highly selective for the C(sp²)-Br bond in a similar substrate.[5]
-
Homocoupling: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[6] Ensure your solvent and reaction vessel are thoroughly degassed before adding the catalyst.
-
Issue 3: My Buchwald-Hartwig amination targeting the aryl C-Br bond is giving a complex mixture or low yield.
-
Likely Causes & Solutions:
-
Competing Sₙ2 Reaction: This is a major concern in Buchwald-Hartwig amination. The amine coupling partner is a nucleophile and can directly displace the highly reactive benzylic bromide. To favor the desired palladium-catalyzed C-N bond formation, use a bulky non-nucleophilic base (e.g., NaOt-Bu or LHMDS) and a ligand system known for rapid C-N coupling, such as Xantphos or a Josiphos-type ligand. This kinetically favors the catalytic cycle over the intermolecular Sₙ2 reaction.
-
Catalyst Inhibition/Deactivation: Some amines, particularly certain heterocycles, can act as catalyst poisons. Increasing the catalyst loading or switching to a more robust ligand may be necessary.
-
β-Hydride Elimination: If the amine substrate has β-hydrogens, β-hydride elimination can be a competing pathway.[17][18] Using bidentate ligands like BINAP or DPPF can sometimes suppress this side reaction by preventing the formation of the three-coordinate intermediate from which elimination often occurs.[17][19]
-
Visual Workflows and Data
Decision-Making Workflow for Catalyst Selection
This diagram outlines a logical approach to selecting a cross-coupling strategy based on the desired site of functionalization.
Caption: Catalyst selection workflow for this compound.
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Table 1: Recommended Catalyst Systems for Selective Suzuki-Miyaura Coupling at the Aryl C(sp²)-Br Position
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene / H₂O | 80 | High selectivity for C(sp²)-Br over C(sp³)-Cl reported.[5] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 80-110 | A robust system for challenging aryl bromides.[6] |
| XPhos Pd G3 (1-2) | (Precatalyst) | K₃PO₄ (2-3) | Toluene or CPME | 80-110 | Highly active precatalyst, good for lower catalyst loadings.[15] |
| Pd(PPh₃)₄ (2-5) | (Precatalyst) | Na₂CO₃ (2) | Toluene / EtOH / H₂O | Reflux | "Classic" conditions; may be less effective and require higher temp. |
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide
This protocol provides a reliable starting point for the selective coupling at the C(sp²)-Br bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[15]
-
Pd(OAc)₂ (0.01 equiv, 1 mol%)
-
PCy₃·HBF₄ (0.02 equiv, 2 mol%)
-
Anhydrous K₃PO₄, finely powdered (3.0 equiv)[15]
-
Anhydrous, degassed Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).[15]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (0.01 equiv) and PCy₃·HBF₄ (0.02 equiv).
-
Solvent Addition: Add degassed anhydrous toluene via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[6][15] The reaction is typically complete within 2-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Schoenebeck, F. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- López-Pérez, A., Adrio, J., & Carretero, J. C. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters - ACS Publications.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Benchchem. (n.d.). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
- Pei, M.-m., Liu, P., Liu, Y., & Dai, B. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
- ResearchGate. (n.d.). Suzuki cross‐coupling of aryl chlorides and aryl bromides catalyzed by BIAN‐NHC‐Pd reported by Green.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Dreher, S. D., et al. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
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Navigating Solvent Effects in Reactions of 4-Bromo-1-(bromomethyl)-2-chlorobenzene: A Technical Support Guide
Welcome to the Technical Support Center for 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. The unique reactivity profile of this molecule, featuring a highly reactive benzylic bromide and a less reactive aryl bromide, allows for selective functionalization. However, harnessing this selectivity is critically dependent on understanding and controlling reaction conditions, with the choice of solvent being a paramount factor.
This document provides in-depth, experience-driven answers to common issues encountered during the use of this compound in nucleophilic substitution reactions. We will explore the underlying principles of solvent effects, troubleshoot common experimental challenges, and provide validated protocols to guide your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific questions and problems that researchers frequently encounter. Our approach is to not only provide a solution but to also explain the chemical reasoning behind it, empowering you to make informed decisions in your experiments.
Q1: My reaction yield is low, and I'm observing multiple products. What's going on?
Low yields and the formation of multiple products are common issues when working with polyfunctionalized reagents. With this compound, the primary culprits are often a lack of selectivity in the reaction or the occurrence of side reactions. The solvent system you've chosen is the first place to investigate.
-
The Issue of Competing SN1 and SN2 Pathways: Your starting material is a primary benzylic bromide. While primary halides typically favor an Sₙ2 pathway, benzylic systems can also undergo Sₙ1 reactions due to the resonance stabilization of the resulting carbocation.[1][2][3] The choice of solvent is a key determinant of which pathway predominates.[4][5][6][7]
-
Polar protic solvents (e.g., water, methanol, ethanol) will favor the Sₙ1 mechanism . These solvents excel at stabilizing both the carbocation intermediate and the leaving group (bromide ion) through hydrogen bonding.[4][5][7] This can lead to a mixture of products, including solvolysis products where the solvent itself acts as the nucleophile.[4][7]
-
Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, acetone) will favor the Sₙ2 mechanism .[4][5][8] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive, promoting a direct backside attack on the benzylic carbon.[5] For most selective substitution reactions with a chosen nucleophile, an Sₙ2-favored environment is desirable.
-
-
Troubleshooting Steps:
-
Analyze your solvent: If you are using a protic solvent and observing a product where the solvent molecule has been incorporated, this is a strong indication of an Sₙ1/solvolysis pathway.
-
Switch to a polar aprotic solvent: To promote a clean Sₙ2 reaction with your intended nucleophile, switch to a solvent like anhydrous acetonitrile or DMF.[9]
-
Consider your nucleophile: Strong, negatively charged nucleophiles favor the Sₙ2 pathway, while weak, neutral nucleophiles (like water or alcohols) are more likely to participate in Sₙ1 reactions.[4][10]
-
Q2: I'm trying to perform a reaction with a strong, bulky base as my nucleophile and I'm getting a significant amount of an elimination byproduct. How can I avoid this?
This is a classic case of substitution versus elimination competition. The use of strong, sterically hindered bases can favor the E2 elimination pathway, leading to the formation of an alkene.[11]
-
Minimizing Elimination:
-
Choice of Base/Nucleophile: If your goal is substitution, avoid bulky bases like potassium tert-butoxide. Instead, use a less sterically demanding base that is also a good nucleophile for your desired transformation. For example, when introducing an amine, using the amine itself as the nucleophile with a non-hindered base like potassium carbonate is a common strategy.[12]
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy, so reducing the thermal energy of the system can significantly decrease the rate of this side reaction.[11]
-
Solvent Choice: While the base is the primary driver here, ensuring you are in a polar aprotic solvent will also favor the desired Sₙ2 reaction over competing pathways.
-
Q3: Which of the two bromine atoms on this compound is more reactive?
The bromine atom on the bromomethyl group (-CH₂Br) is significantly more reactive towards nucleophilic substitution.[9][11][12][13] The carbon to which it is attached is a benzylic carbon. The transition state of an Sₙ2 reaction at this position, or the carbocation intermediate in an Sₙ1 reaction, is stabilized by resonance with the adjacent benzene ring.[1][14] The bromine atom directly attached to the aromatic ring is an aryl bromide and is much less reactive towards nucleophilic substitution under standard Sₙ1/Sₙ2 conditions. This difference in reactivity is a key feature that allows for the selective functionalization of this molecule.[13]
Visualizing Reaction Pathways
To better understand the decision-making process in your experiment, the following diagram illustrates the factors influencing the competition between Sₙ1 and Sₙ2 pathways.
Caption: Decision workflow for predicting SN1 vs. SN2 pathways.
Solvent Property Data
The choice of solvent is a critical parameter in directing the reactivity of this compound. The following table summarizes the properties of common solvents and their influence on nucleophilic substitution reactions.
| Solvent | Dielectric Constant (ε) | Type | Favored Pathway | Rationale |
| Water (H₂O) | 80.1 | Polar Protic | Sₙ1 | Excellent at stabilizing carbocation intermediates and leaving groups through hydrogen bonding.[7] |
| Methanol (CH₃OH) | 32.7 | Polar Protic | Sₙ1 | Good at solvating ions, thus promoting the formation of carbocations.[5] |
| Ethanol (C₂H₅OH) | 24.5 | Polar Protic | Sₙ1 | Similar to methanol, stabilizes charged intermediates. |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Sₙ2 | Does not hydrogen bond with the nucleophile, increasing its reactivity.[5][15] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Sₙ2 | Effectively solvates cations, leaving the anionic nucleophile highly reactive.[16] |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | Sₙ2 | A highly polar aprotic solvent that strongly promotes Sₙ2 reactions.[16] |
| Acetone ((CH₃)₂CO) | 20.7 | Polar Aprotic | Sₙ2 | A common and effective solvent for Sₙ2 reactions.[16] |
Experimental Protocols
The following are detailed, step-by-step protocols for common nucleophilic substitution reactions involving this compound, designed to favor the Sₙ2 pathway and maximize the yield of the desired product.
Protocol 1: Synthesis of an Amine Derivative (Sₙ2)
This protocol describes the reaction with an amine nucleophile, a common transformation in medicinal chemistry.
Caption: Workflow for the synthesis of an amine derivative.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).[12]
-
Add isopropylamine (1.2 eq) to the mixture.[12]
-
Stir the reaction mixture at 80°C for 12 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, N-(2-Bromo-5-chlorobenzyl)propan-2-amine.[12]
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Cyanide Derivative (Sₙ2)
This protocol details the synthesis of a benzyl cyanide, a versatile intermediate for further transformations.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq, 10 mmol, 2.84 g) in 50 mL of anhydrous ethanol.[17] Note: While ethanol is a protic solvent, with a strong nucleophile like cyanide, the Sₙ2 pathway can still be dominant. For even better Sₙ2 selectivity, a polar aprotic solvent like acetonitrile or DMF could be used.
-
Add sodium cyanide (1.2 eq, 12 mmol, 0.59 g) to the solution.[17] Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Heat the mixture to reflux and maintain for 4 hours.[17]
-
Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the residue, add 50 mL of deionized water and 50 mL of dichloromethane. Transfer to a separatory funnel and extract the product into the organic layer.[17]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-bromo-5-chlorobenzyl)acetonitrile.
References
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
- Reactions at the benzylic position. Khan Academy. [Link]
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. [Link]
- Solvents in substitution reactions. (2015). Chemistry Stack Exchange. [Link]
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016). Quora. [Link]
- Characteristics of the Sₙ1 Reaction. (2019). Chemistry LibreTexts. [Link]
- Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. Indian Academy of Sciences. [Link]
- Solvent effects in the reaction between piperazine and benzyl bromide. (2007). Indian Academy of Sciences. [Link]
- Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]
- Solvent effects in the benzylation of aniline. The Journal of Organic Chemistry. [Link]
- Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent?. (2023). Chemistry Stack Exchange. [Link]
- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry. [Link]
- Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts. [Link]
- Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Study.com. [Link]
- What are the differences between SN1 and SN2 reactions?. (2021). Reddit. [Link]
- SN1 vs SN2 Reactions - How to Differenti
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene. PubChem. [Link]
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson. [Link]
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora. [Link]
- Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]
- 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3. Chem-Space. [Link]
- 4-Bromo-1,2-dichlorobenzene. PubChem. [Link]
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Technical Support Center: Managing Temperature Control in Reactions with 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Welcome to the Technical Support Center for 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing temperature control during chemical reactions with this versatile but reactive building block. As a substituted benzylic bromide, this compound offers unique synthetic utility due to the differential reactivity of its two bromine atoms. However, the enhanced reactivity of the benzylic bromide also necessitates careful control of reaction temperature to ensure safety, maximize yield, and minimize side-product formation.
This guide is structured to provide practical, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazard stems from the high reactivity of the benzylic bromide moiety. Nucleophilic substitution reactions at the benzylic carbon are often exothermic. If the heat generated by the reaction exceeds the rate of heat removal, a dangerous, self-accelerating increase in temperature known as a thermal runaway can occur.[1][2] This can lead to a rapid increase in pressure, boiling of the solvent, and potentially, a reactor failure. Benzylic halides, in general, are known to undergo exothermic decomposition, and this risk is compounded by the specific substitution pattern of this molecule.[3]
Q2: Which bromine atom on this compound is more reactive and why is this important for temperature control?
A2: The bromine atom on the bromomethyl group (-CH₂Br) is significantly more reactive towards nucleophilic substitution than the bromine atom directly attached to the aromatic ring.[4][5] This is because it is a benzylic bromide, and the transition state of both S(_N)1 and S(_N)2 reactions is stabilized by the adjacent benzene ring.[5] This high reactivity is the primary reason for the potential exothermicity of its reactions, making temperature control a critical parameter.
Q3: What are the common side reactions with this compound, and how are they influenced by temperature?
A3: Common side reactions include:
-
Elimination (E1/E2): Formation of an alkene can compete with substitution, especially with sterically hindered or strongly basic nucleophiles. Higher temperatures generally favor elimination reactions over substitution.[6][7]
-
Over-alkylation: In some reactions, the product of the initial alkylation can react further with another molecule of this compound.
-
Hydrolysis: The compound is sensitive to moisture, and hydrolysis of the benzylic bromide can occur, especially at elevated temperatures.
Careful temperature control is essential to minimize these side reactions.
Troubleshooting Guide: Temperature Control Issues
Issue 1: My reaction is showing a rapid, uncontrolled temperature increase after adding the nucleophile.
Cause: This is a sign of a thermal runaway. The rate of heat generation is exceeding the cooling capacity of your reactor setup.
Solutions:
-
Immediate Action:
-
Stop the addition of the nucleophile immediately.
-
Increase the cooling to the reactor jacket to its maximum capacity.
-
If necessary, use an external cooling bath (e.g., ice-water or dry ice-acetone) to rapidly cool the reactor.
-
If the reaction is still not under control, consider quenching the reaction by adding a pre-cooled, non-reactive solvent or a reaction inhibitor if one is known.[8]
-
-
Preventative Measures for Future Experiments:
-
Slow Addition: Add the nucleophile or the this compound solution dropwise or via a syringe pump at a controlled rate. This allows the cooling system to keep up with the heat generated.[9]
-
Lower Initial Temperature: Start the reaction at a lower temperature to create a larger temperature difference between the reaction mixture and the cooling jacket, which improves the heat transfer rate.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated and moderate the temperature rise.
-
Calorimetry Studies: For larger scale reactions, performing reaction calorimetry studies (e.g., using an RC1 calorimeter) can help to quantify the heat of reaction and determine safe operating parameters.[8]
-
Issue 2: The reaction is very slow or not proceeding to completion at a low temperature, but I'm concerned about raising the temperature.
Cause: The activation energy for the desired reaction is not being met at the lower temperature.
Solutions:
-
Gradual Temperature Increase: Slowly increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for any signs of an exotherm.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. For S(_N)2 reactions, polar aprotic solvents like DMF or acetonitrile are often effective.[5] For S(_N)1 reactions, polar protic solvents may be beneficial.[5]
-
Use a Milder Base (if applicable): In reactions like Williamson ether synthesis, a stronger base might lead to more side reactions at higher temperatures. Consider using a milder base and a higher temperature.[10]
-
Catalyst: For some reactions, a phase-transfer catalyst can increase the reaction rate at lower temperatures.
Issue 3: I am observing a significant amount of the elimination side product.
Cause: The reaction temperature is likely too high, or you are using a sterically bulky or strong base.
Solutions:
-
Lower the Reaction Temperature: As a general rule, lower temperatures favor substitution over elimination.[6]
-
Choice of Base/Nucleophile: If possible, use a less sterically hindered and less basic nucleophile.
-
Reaction Conditions: For Williamson ether synthesis, typical temperatures range from 50 to 100 °C.[11] If elimination is an issue, try to stay at the lower end of this range.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., isopropylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Slowly add the primary amine (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and stir for 12 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Monitoring the Reaction by GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[13]
GC-MS Parameters:
-
Injector Temperature: 250 °C[13]
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[13]
-
Carrier Gas: Helium
-
MS Mode: Electron Ionization (EI)
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot with dichloromethane or ethyl acetate.
-
Filter the sample through a small plug of silica gel or a syringe filter to remove any solids.
-
Analyze the sample by GC-MS.
Visualizations
Workflow for Managing Exothermic Reactions
Caption: Workflow for managing exothermic reactions.
Logical Relationship of Safety Controls
Caption: Interrelationship of safety controls in a reactor system.
References
- Reactor Safety In The Pharmaceutical Industry. (2025, October 12). PharmaEducation.
- Improving reaction conditions for Williamson ether synthesis. (2025). Benchchem.
- Pharmaceutical Reactor Design Explained. (2025, July 22). Stalwart International.
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.
- Safe scale-up with exothermic reactions. Process Technology Online.
- Highly Exothermic Reaction Temperature Control. (2004, August 27). Eng-Tips.
- Complete Guide to Reactor in Pharmaceuticals. (2025, August 31). Pharma Calculations.
- Elimination Reactions Are Favored By Heat. (2012, September 10). Master Organic Chemistry.
- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. Benchchem.
- Williamson Ether synthesis. (2025, February 27). Reddit.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
- Methods and reaction mixtures for controlling exothermic reactions. Google Patents.
- Influence of brominated flame retardant thermal decomposition products on HALS. (2025, August 5). ResearchGate.
- Elimination and temperature. (2012, January 24). Student Doctor Network Forums.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.
- Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). A Journal of AIDIC - The Italian Association of Chemical Engineering.
- Runaway Reaction. (2020, August 5). Chemical Engineering World.
- Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). Patsnap Eureka.
- Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Thermal stability of nitrobenzyl halogenides. (2025, August 10). ResearchGate.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Runaway reactions, case studies, lessons learned. ARIA.
- Eliminations of benzylic systems. University of Calgary.
- Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. ResearchGate.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Chemistry Notes.
- Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. ResearchGate.
- Williamson Ether Synthesis Lab Report. Cram.
- A Comparative Purity Assessment of Commercially Available 1-Bromo-2-(bromomethyl)-4-chlorobenzene for Research and Development. Benchchem.
- Application Note: Quantitative Analysis of 1- Bromo-2-(bromomethyl)-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC- MS). Benchchem.
- Reaction inhibition in the control of exothermic runaway. WIT Press.
- 1-chlorobenzene | 149965-41-3, 4-Bromo-2-(bromomethyl). Echemi.
- Nucleophilic Substitution Reactions of Benzyl Halides. Part 1. Journal of the Chemical Society.
- 4-Bromo-1-chlorobenzene. EZGC Method Translator.
- Thermal behavior of brominated and polybrominated compounds II: Pyroproducts of brominated phenols as mechanistic tools. (2025, August 5). ResearchGate.
- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
- Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- Concurrent SN1 and SN2 reactions in the benzylation of pyridines. (2025, August 6). ResearchGate.
- SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200.
- Impact of solvent choice on 1-Bromo-2-(bromomethyl)-4-chlorobenzene reactivity. Benchchem.
- Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). Journal of the American Chemical Society.
- Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. (2025, August 6). ResearchGate.
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016, December 5). Quora.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 4-Bromo-1-(bromomethyl)-2-chlorobenzene Synthesis
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for the synthesis and impurity characterization of 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This molecule is a critical building block in pharmaceutical and materials science, valued for its dual reactivity which allows for selective, stepwise functionalization.[1] The benzylic bromide is highly reactive towards nucleophilic substitution, while the aryl bromide is amenable to transition-metal-catalyzed cross-coupling reactions.[1]
However, the synthesis, typically a radical bromination of 4-bromo-2-chlorotoluene, is often plagued by the formation of closely related impurities.[2] Controlling and characterizing these impurities is paramount for ensuring the reliability, reproducibility, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions to empower researchers in overcoming these challenges.
Synthesis Overview: The Wohl-Ziegler Reaction
The most common route to this compound is the Wohl-Ziegler reaction, a free-radical bromination at the benzylic position of 4-bromo-2-chlorotoluene.[3][4] The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under thermal or photochemical initiation.[4][5]
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Welcome to the technical support center for 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common challenge of its poor solubility in reaction media. By understanding the underlying chemical principles and employing the strategies outlined below, you can enhance reaction efficiency, improve yields, and ensure the reproducibility of your results.
Introduction: The Solubility Dilemma
This compound is a versatile synthetic intermediate, prized for its dual reactivity. The benzylic bromide offers a highly reactive site for nucleophilic substitution, while the aryl halides can participate in various cross-coupling reactions.[1] However, its utility can be hampered by its limited solubility in a wide range of common reaction solvents. This guide provides a structured approach to diagnosing and solving these solubility issues, ensuring this valuable building block can be used to its full potential in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature with a predominantly non-polar character due to its halogenated benzene ring.[2][3] While it is generally miscible with a range of organic solvents such as chlorinated solvents, alcohols, and DMSO, its solubility can be limited, especially in less polar solvents or at lower temperatures.[4] This can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and lower yields.
Q2: Why is the benzylic bromide so much more reactive than the aryl halides?
A2: The bromine atom on the bromomethyl group is at a benzylic position. This makes it significantly more susceptible to nucleophilic substitution (both SN1 and SN2 mechanisms) because the transition state is stabilized by resonance with the adjacent benzene ring.[1][3] The bromine and chlorine atoms directly attached to the aromatic ring are much less reactive towards nucleophilic attack under standard conditions and typically require transition-metal catalysis for substitution.[1]
Q3: What are the primary side reactions to be aware of when working with this compound?
A3: The high reactivity of the benzylic bromide can also lead to undesirable side reactions, especially when solubility issues necessitate harsher reaction conditions. Key side reactions include:
-
Hydrolysis: Reaction with residual water in the solvent or on glassware can lead to the formation of the corresponding benzyl alcohol, (4-bromo-2-chloro-phenyl)methanol.[5]
-
Elimination: Strong or sterically hindered bases can promote the elimination of HBr to form 4-bromo-2-chloro-styrene.
-
Di-substitution: If the nucleophile has multiple reactive sites or is used in large excess, it can potentially react twice with the substrate.[5]
Troubleshooting Guide: Enhancing Solubility in Your Reaction
Poor solubility of this compound often manifests as incomplete reactions, the presence of unreacted starting material, or the formation of side products. The following troubleshooting guide offers a systematic approach to addressing these issues.
Issue: My reaction is sluggish and incomplete, and I can see solid starting material in the flask.
This is a classic sign of poor solubility. Here are several strategies to address this, ranging from simple adjustments to more advanced techniques.
Solution 1: Solvent Screening and Temperature Adjustment
The principle of "like dissolves like" is a good starting point. Given the haloaromatic nature of the substrate, a logical first step is to explore a range of solvents with varying polarities.
-
Rationale: The choice of solvent is critical as it must not only dissolve the substrate but also be compatible with the reagents and reaction conditions. Polar aprotic solvents are often a good choice for nucleophilic substitution reactions as they can solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the anionic nucleophile.[6]
-
Recommended Solvents for Screening:
-
Actionable Advice:
-
Perform small-scale solubility tests with your substrate in a few selected solvents at room temperature.
-
If solubility is still limited, gently heat the mixture. Many organic compounds show a significant increase in solubility with temperature. However, be mindful of the boiling point of your solvent and potential thermal degradation of your substrate or product.
-
Monitor for any signs of decomposition (e.g., color change) upon heating.
-
Solution 2: Employing a Co-Solvent System
If a single solvent does not provide adequate solubility, a co-solvent system can be a highly effective solution.
-
Rationale: A co-solvent is a second solvent added to the primary reaction solvent to increase the solubility of a sparingly soluble reactant.[8] By creating a solvent mixture, you can fine-tune the polarity of the reaction medium to better match that of your substrate.
-
Common Co-Solvent Combinations:
-
Toluene/Acetonitrile
-
THF/DMF
-
Dichloromethane/Acetonitrile
-
-
Actionable Advice:
-
Start by dissolving the this compound in a small amount of a good "solubilizing" solvent (e.g., DMF, THF).
-
Add this solution to your primary reaction solvent containing the other reagents.
-
Begin with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it if necessary, while monitoring the reaction progress.
-
Solution 3: Phase-Transfer Catalysis (PTC)
For reactions involving an ionic nucleophile (e.g., salts of phenols, thiols, or cyanide) that is soluble in an aqueous or polar phase and the water-insoluble this compound in an organic phase, Phase-Transfer Catalysis is an excellent technique.
-
Rationale: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[9] Typically, quaternary ammonium or phosphonium salts are used. The lipophilic cation of the catalyst pairs with the anion of the nucleophile, transporting it into the organic phase where it can react with the substrate.[9]
-
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
Aliquat 336 (a mixture of methyltrioctylammonium chlorides)
-
-
Actionable Advice:
-
Choose a biphasic solvent system, such as Toluene/Water or Dichloromethane/Water.
-
Dissolve the this compound in the organic solvent.
-
Dissolve your nucleophilic salt and a base (if needed, e.g., NaOH, K2CO3) in the aqueous phase.
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%) to the reaction mixture.
-
Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
The following diagram illustrates the decision-making process for addressing solubility issues:
Caption: Decision workflow for troubleshooting poor solubility.
Experimental Protocol: Nucleophilic Substitution using Phase-Transfer Catalysis
This protocol provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction with this compound using Phase-Transfer Catalysis.
Reaction: O-alkylation of 4-methoxyphenol with this compound.
Materials:
-
This compound
-
4-methoxyphenol
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle with temperature control
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Preparation:
-
In the round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in toluene (e.g., 5 mL per mmol of phenol).
-
In a separate vessel, prepare a 50% (w/w) aqueous solution of potassium hydroxide (KOH).
-
-
Aqueous Phase Addition: Add the 50% aqueous KOH solution (e.g., 3.0 eq) to the toluene solution of 4-methoxyphenol.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.02 eq) to the biphasic mixture.
-
Substrate Addition: Slowly add a solution of this compound (1.05 eq) in toluene to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain vigorous stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Caption: Step-by-step workflow for PTC-mediated O-alkylation.
Safety and Handling
This compound and similar benzyl bromides are lachrymatory and corrosive substances that can cause severe skin burns and eye damage.[3][10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Summary of Solubility Enhancement Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Solvent Screening & Heating | Matching solvent polarity to the substrate; increasing kinetic energy. | As a first-line approach for moderately insoluble compounds. | Ensure thermal stability of reactants and products. Use appropriate condensers. |
| Co-Solvent System | Fine-tuning the polarity of the reaction medium. | When a single solvent is insufficient. | Start with low percentages of the co-solvent. Ensure miscibility. |
| Phase-Transfer Catalysis (PTC) | Transporting a reactant across a phase boundary. | For biphasic reactions with an ionic nucleophile. | Requires vigorous stirring. Catalyst choice can impact efficiency. |
References
- Benzyl bromide - Solubility of Things. (n.d.).
- SAFETY DATA SHEET: 3-Chlorobenzyl bromide. (2025, September 7). Thermo Fisher Scientific.
- Benzyl bromide - Grokipedia. (n.d.).
- How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate.
- Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2024, February 13). Nature.
- Solvent effects in the reaction between piperazine and benzyl bromide. (2003). Journal of Chemical Sciences.
- Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2024, February 13). PMC.
- (PDF) Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2024, February 13). ResearchGate.
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology.
- US Patent for Method for preparing substituted benzyl bromides. (n.d.). Google Patents.
- Benzyl bromide. (n.d.). Wikipedia.
- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2005, August 7). ResearchGate.
- Benzyl bromide – Knowledge and References. (n.d.). Taylor & Francis.
- Benzyl Bromide. (n.d.). Common Organic Chemistry.
- This compound. (n.d.). PubChemLite.
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene. (n.d.). PubChem.
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- 7. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
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- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Stability and Handling of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Here is a technical support center with troubleshooting guides and FAQs for 4-Bromo-1-(bromomethyl)-2-chlorobenzene.
Welcome to the technical support guide for this compound (also known as 2-Bromo-5-chlorobenzyl bromide). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights into the stability, reactivity, and handling of this compound, with a specific focus on its behavior under acidic conditions. By understanding the causality behind its reactivity, you can better troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity Profile
This section addresses the fundamental chemical principles governing the use of this compound.
Q1: What are the primary reactive sites of this compound?
The molecule possesses two distinct types of carbon-halogen bonds: a benzylic bromide and two aryl halides (a bromide and a chloride). The primary reactive site is overwhelmingly the benzylic bromine in the bromomethyl (-CH₂Br) group.[1][2] This position is exceptionally susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms).[1][2] The halides attached directly to the aromatic ring are, by contrast, significantly less reactive towards nucleophilic substitution under standard conditions.[2]
Q2: What makes the benzylic bromide so much more reactive than the aryl halides?
The enhanced reactivity is due to the proximity of the aromatic ring. During a nucleophilic substitution reaction, the transition state (for an Sₙ2 reaction) or the carbocation intermediate (for an Sₙ1 reaction) is stabilized by resonance. The pi system of the benzene ring can delocalize the developing positive charge, significantly lowering the activation energy of the reaction.[3][4] This stabilization is not available for the aryl halides, where the halide is directly attached to an sp²-hybridized carbon of the ring.
Caption: Resonance delocalization of the positive charge in the benzylic carbocation intermediate.
Q3: Besides nucleophilic substitution, what are the other common degradation pathways?
Beyond the desired substitution, there are three primary side reactions or degradation pathways to be aware of:
-
Hydrolysis: This is the most common degradation pathway, where the benzylic bromide reacts with water to form the corresponding 2-bromo-5-chlorobenzyl alcohol. This can be catalyzed by both acidic and basic conditions.[2]
-
Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination can occur to yield 2-bromo-5-chlorostyrene.[2]
-
Oxidation: Strong oxidizing agents, such as hot potassium permanganate (KMnO₄), can oxidize the entire benzylic side-chain to a carboxylic acid (2-bromo-5-chlorobenzoic acid).[3][4]
Part 2: Troubleshooting Guide - Stability Under Acidic Conditions
This section provides direct answers and solutions for issues encountered when using this compound in acidic media.
Q4: My reaction in an acidic protic solvent (e.g., acetic acid, or methanol with an acid catalyst) is giving a low yield and producing a major byproduct. What is likely happening?
This is a classic case of solvolysis , where the solvent itself acts as the nucleophile. Under acidic conditions, the reaction is pushed towards an Sₙ1 mechanism. The acid protonates the bromine atom, making it a better leaving group (HBr). The bromide departs, forming the resonance-stabilized benzylic carbocation (see Diagram 1). This highly reactive intermediate is then rapidly trapped by the most abundant nucleophile available—the solvent.
-
In acidic methanol: You are likely forming 4-Bromo-1-(methoxymethyl)-2-chlorobenzene.
-
In acetic acid: You are likely forming 4-Bromo-2-chlorobenzyl acetate.
-
In aqueous acid: You are forming 4-Bromo-2-chlorobenzyl alcohol via hydrolysis.
Troubleshooting Steps:
-
Confirm the Byproduct: Use TLC and ¹H NMR to identify the byproduct. The benzylic protons (-CH₂) signal will shift from ~4.5 ppm (for -CH₂Br) to ~4.6-4.7 ppm (for -CH₂OAc) or ~4.4-4.5 ppm (for -CH₂OMe).
-
Change Solvent: Switch to an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) that does not participate in the reaction.
-
Modify Temperature: If the desired reaction with your intended nucleophile is slow, lowering the temperature may favor the desired Sₙ2 pathway over the Sₙ1 solvolysis pathway.
Q5: How can I safely run a reaction with this compound using a non-nucleophilic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) in an aprotic solvent?
While the compound is significantly more stable under these conditions, the primary vulnerability remains hydrolysis from trace amounts of water. Acids are excellent catalysts for hydrolysis. Therefore, maintaining strictly anhydrous conditions is paramount for success.
Caption: A recommended workflow to minimize hydrolysis during reactions under anhydrous acidic conditions.
Q6: I need to perform a reaction on another part of my molecule that requires strong acid. Will the aryl bromide or chloride be affected?
No, the carbon-halogen bonds on the aromatic ring are very robust and will not react under acidic conditions. Their cleavage or participation in reactions like cross-coupling requires specific transition-metal catalysts (e.g., Palladium, Copper) and conditions that are fundamentally different from general acidic catalysis.[2]
Part 3: Experimental Protocols & Best Practices
Protocol 1: General Procedure for Nucleophilic Substitution (Anhydrous Conditions)
This protocol for ether synthesis illustrates best practices for minimizing degradation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous solvent (e.g., THF, DMF).[2]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., NaH, 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the alkoxide.
-
Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cold alkoxide solution via syringe or dropping funnel.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Once complete, carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Quality Control - Rapid Detection of Degradation Products
Regularly check the purity of your starting material, especially if it has been stored for a long time. A simple TLC or ¹H NMR spectrum can reveal the presence of the common hydrolysis byproduct.
| Compound | Description | Typical TLC Rf (Silica Gel) | Characteristic ¹H NMR Signal (CDCl₃) |
| Starting Material | This compound | High (less polar) | Singlet, ~4.5 ppm (2H, -CH₂ Br) |
| Hydrolysis Product | (4-Bromo-2-chlorophenyl)methanol | Low (more polar) | Singlet, ~4.7 ppm (2H, -CH₂ OH); Broad singlet for -OH |
| Elimination Product | 1-Bromo-4-chloro-2-vinylbenzene | High (non-polar) | Doublets, ~5.4-5.8 ppm (2H, =CH₂ ) |
Note: TLC Rf values are relative and depend heavily on the chosen solvent system (e.g., Ethyl Acetate/Hexanes).
Part 4: Storage and Handling
To ensure the long-term stability and reactivity of this compound, adhere to the following storage and handling guidelines.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5] Recommended storage temperatures are often 2-8°C to minimize decomposition over time.[6][7]
-
Handling: This compound is classified as causing severe skin burns and eye damage.[8][9] Always handle it inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10] Avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[10]
References
- Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts.
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene. (n.d.). PubChem.
- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na₂WO₄, Na₂VO₄, or Na₂MoO₄ under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
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- 7. 149965-41-3|4-Bromo-2-(bromomethyl)-1-chlorobenzene|BLD Pharm [bldpharm.com]
- 8. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-1-(bromomethyl)-2-chlorobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-1-(bromomethyl)-2-chlorobenzene. It addresses common challenges encountered during the workup of reactions involving this versatile but reactive building block. The information is presented in a question-and-answer format to directly tackle specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound has formed a persistent emulsion during aqueous workup. What are the best strategies to break it?
A1: Emulsion formation is a frequent challenge when working with halogenated aromatic compounds due to their potential to act as surfactants. Here are several effective strategies to resolve emulsions:
-
Patience and Gentle Agitation: Often, simply allowing the mixture to stand undisturbed for 15-30 minutes can lead to phase separation.[1] Gentle swirling, rather than vigorous shaking, can also help coalesce the dispersed droplets.
-
"Salting Out" with Brine: The addition of a saturated aqueous solution of sodium chloride (brine) is a common and effective technique.[1][2][3] Brine increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic components and promotes phase separation.
-
Filtration through Celite® or Glass Wool: Emulsions can be stabilized by fine solid particulates. Filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and break the emulsion.[1][2][3]
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.
-
Centrifugation: For smaller volumes, centrifugation can be a powerful method to force the separation of the layers.[1]
Troubleshooting Flowchart for Emulsion Breaking:
Caption: Decision tree for breaking emulsions.
Q2: I am performing a nucleophilic substitution on the benzylic bromide of this compound. What is the most effective way to quench the reaction and remove unreacted starting material?
A2: The benzylic bromide is the more reactive site in this compound, making it susceptible to nucleophilic attack.[4][5] A careful quenching and extraction procedure is crucial to isolate the desired product.
Recommended Quenching and Extraction Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to minimize side reactions.
-
Quench: Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled and stirred reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer with deionized water.
-
If the reaction was conducted under acidic conditions, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine to remove the majority of dissolved water from the organic layer.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
Q3: What are the key considerations for the purification of products derived from this compound by column chromatography?
A3: Column chromatography is a standard method for purifying organic compounds based on their polarity.[7] For derivatives of this compound, the following parameters are a good starting point:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (SiO₂) | A polar stationary phase that effectively separates compounds with differing polarities.[7] |
| Mobile Phase | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane Gradient | Start with a non-polar solvent and gradually increase the polarity to elute compounds of increasing polarity. |
| Detection | UV visualization at 254 nm | The aromatic ring makes the compounds UV active. |
| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation.[8] |
Troubleshooting Common Chromatography Issues:
-
Poor Separation: If the product and starting material have similar polarities, a shallow solvent gradient or a different solvent system may be required.
-
Product Degradation: If the product is sensitive to the acidic nature of silica gel, the silica can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine.
Q4: Are there any specific safety precautions I should take during the workup of reactions involving this compound?
A4: Yes, this compound is hazardous and requires careful handling in a laboratory setting.
-
Corrosive: It can cause severe skin burns and eye damage.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[11][12][13] It is also recommended to wear a face shield when handling larger quantities.[14]
-
Fume Hood: All manipulations should be carried out in a well-ventilated chemical fume hood.[11]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Experimental Workflow Visualization:
Caption: General experimental workflow.
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
- University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
- Brandeis University.
- PubChem. 4-Bromo-2-(bromomethyl)-1-chlorobenzene. [Link]
- Chromatography Forum.
- Chemical Science.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- The Journal of Organic Chemistry.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- ChemHelp ASAP.
- University of Geneva.
- Utah Tech University.
- SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
- CSIR-CECRI. LAB SAFETY MANUAL. [Link]
- Thiet Bi Hiep Phat. Laboratory safety rules everyone should know. [Link]
- National Academies Press. Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Chemistry Steps.
- Chemistry LibreTexts. 11.
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- 9. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-(bromomethyl)-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common issues, and address the critical considerations necessary for a safe, efficient, and reproducible scale-up.
The target molecule, this compound (also known as 2-Bromo-5-chlorobenzyl bromide), is a valuable synthetic intermediate.[1][2] Its structure contains two bromine atoms of differing reactivity: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective, stepwise functionalization, making it a powerful building block in medicinal chemistry and materials science.[1][2]
The most common and scalable synthesis route is the free-radical bromination of 2-bromo-5-chlorotoluene at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator. This process, a variation of the Wohl-Ziegler reaction, presents unique challenges during scale-up related to reaction initiation, thermal management, impurity control, and product isolation.[3]
Core Experimental Protocol: Radical Bromination
This protocol details the laboratory-scale synthesis, which forms the basis for our scale-up discussion.
Reaction Scheme: (2-Bromo-5-chlorotoluene) + NBS ---(Initiator, Heat/Light, Solvent)--> this compound + Succinimide
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Stoichiometry (eq.) | Notes |
| 2-Bromo-5-chlorotoluene | C₇H₆BrCl | 205.48 | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 - 1.1 | Brominating Agent. Use freshly recrystallized NBS for best results.[3] |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 - 0.05 | Radical Initiator.[1] Other initiators like benzoyl peroxide (BPO) can be used. |
| Chlorobenzene | C₆H₅Cl | 112.56 | ~5-10 mL / g | Solvent. A safer alternative to Carbon Tetrachloride (CCl₄).[4] |
Step-by-Step Procedure
-
Setup: Equip a jacketed reactor with a mechanical stirrer, condenser, thermometer, and an inlet for an inert gas (e.g., Nitrogen). Ensure the reactor is clean and dry.
-
Charging Reagents: To the reactor, charge 2-bromo-5-chlorotoluene (1.0 eq) and chlorobenzene. Begin stirring to ensure a homogenous solution.
-
Inerting: Purge the system with nitrogen for 15-20 minutes.
-
Addition of NBS and Initiator: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.03 eq) to the mixture.[1]
-
Reaction Initiation & Progression:
-
Thermal Initiation: Heat the reaction mixture to 75-85 °C. The decomposition of AIBN typically begins around 65-70 °C, releasing nitrogen gas and initiating the radical chain reaction.[5][6]
-
Photochemical Initiation (Alternative): Irradiate the mixture with a UV or high-wattage lamp while maintaining a moderate temperature (50-60 °C).[1]
-
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS, checking for the disappearance of the starting material.[7] The reaction is often complete when the solid succinimide byproduct, which is denser than the solvent, is observed floating.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide.
-
Wash the filtrate with water and then with a brine solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or ethanol) to yield this compound as a white to off-white solid.[1]
-
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.
Issue 1: The reaction is slow or fails to reach completion.
Q: My GC analysis shows a significant amount of unreacted 2-bromo-5-chlorotoluene even after several hours. What are the likely causes and how can I fix this?
A: A stalled radical reaction is a common issue. The problem almost always lies with the initiation or propagation steps of the radical chain mechanism.
-
Cause 1: Ineffective Initiator. AIBN decomposes thermally to generate the radicals that start the chain reaction.[8][9] If the AIBN is old or has been stored improperly, it may have already decomposed.
-
Solution: Use a fresh batch of AIBN. For scale-up, it is crucial to assay the initiator's activity before use. Consider adding the initiator in portions over the course of the reaction to maintain a steady concentration of radicals, as AIBN has a defined half-life at a given temperature.[10]
-
-
Cause 2: Insufficient Initiation Energy.
-
For Thermal Initiation: The reaction temperature may be too low for the initiator to decompose at an effective rate. AIBN's half-life is about one hour at 85 °C.[10]
-
For Photochemical Initiation: The light source may not be powerful enough, or the reactor material may be blocking the required UV wavelengths. At scale, light penetration becomes a significant issue due to the increased path length.[11][12]
-
Solution: For thermal reactions, ensure the internal temperature reaches the target of 75-85 °C. For photochemical reactions, verify the lamp's output and consider specialized reactors designed for efficient light distribution in larger volumes.[13][14]
-
-
Cause 3: Presence of Radical Inhibitors. Oxygen is a potent radical inhibitor. Other impurities in the starting material or solvent (e.g., phenols, amines) can also quench the radical chain reaction.
-
Solution: Ensure the reaction is performed under a robust inert atmosphere (Nitrogen or Argon). Use high-purity, anhydrous solvents and verify the purity of the starting toluene derivative.
-
Caption: General workflow for the synthesis of this compound.
Scale-Up FAQs
Q1: What are the most critical safety hazards to manage during the scale-up of this bromination?
A: Beyond the thermal runaway risk discussed above, you must manage chemical exposure and waste streams.
-
Chemical Hazards: Brominating agents like NBS are corrosive and toxic. [15]The starting materials and product are irritants and potentially toxic. The HBr byproduct formed during the reaction is highly corrosive. [16]* Engineering Controls: The entire process must be conducted in a well-ventilated area, preferably in a closed system (reactor) to minimize fume exposure. [17]An emergency scrubber system containing a caustic solution (e.g., sodium hydroxide) should be in place to neutralize any release of HBr or bromine vapors. [18]* Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and lab coats. [17][18][19]* Waste Management: The aqueous washes will be acidic due to HBr. This waste stream must be neutralized before disposal. Solid waste (succinimide) should be handled as chemical waste.
Q2: How does the choice of photochemical vs. thermal initiation affect scale-up?
A: Both methods are viable, but they present different scaling challenges.
-
Thermal Initiation is generally easier to scale. Heat transfer is a well-understood engineering principle. The key is having a reactor with sufficient surface area and a powerful enough heating/cooling system to manage the thermal profile of the reaction.
-
Photochemical Initiation is more challenging to scale. The "Beer-Lambert Law" dictates that light intensity decreases exponentially as it passes through the reaction medium. [20]In a large, deep reactor, the light may only penetrate the outer few centimeters, leaving the bulk of the mixture un-initiated. This leads to inefficient and incomplete reactions. Scaling photochemical processes often requires specialized equipment like thin-film reactors, continuous flow reactors, or reactors with multiple internal lamps to ensure uniform irradiation. [12][13][14] Q3: How can I effectively handle and dispose of the succinimide byproduct at a large scale?
A: Succinimide is a solid byproduct that needs to be removed.
-
Filtration: At scale, simple gravity or vacuum filtration can be slow. A filter press or a centrifugal filter is much more efficient for separating large quantities of solid from the reaction mixture.
-
Washing: The filter cake should be washed with a small amount of cold solvent to recover any entrained product.
-
Disposal: While succinimide itself is not highly hazardous, it will be contaminated with residual solvent and brominated compounds. It should be treated as chemical waste and disposed of according to local regulations. Do not attempt to dispose of it in standard waste streams.
References
- AIBN Overview, Structure & Initiators. (n.d.). Study.com.
- AIBN Initiator. (n.d.). HPMC Manufacturer.
- Azobisisobutyronitrile. (n.d.). Wikipedia.
- The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Bromination safety. (2024, June 7). YouTube.
- Enhancing mass transport to accelerate photoreactions and enable scale-up. (2024, March 28). Reaction Chemistry & Engineering. RSC Publishing. DOI:10.1039/D3RE00689A.
- Safety - Chemical Education Xchange. (n.d.).
- Zondag, S. D. A., Mazzarella, D., & Noël, T. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 283-300.
- Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. (2023). ResearchGate.
- Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE. (n.d.). Vedantu.
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Validation & Comparative
A Comparative Guide to the Reactivity of Benzylic vs. Aryl Bromide in 4-Bromo-1-(bromomethyl)-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the design of novel pharmaceutical agents, the ability to selectively functionalize a molecule is paramount. The compound 4-Bromo-1-(bromomethyl)-2-chlorobenzene presents a fascinating case study in selective reactivity, possessing two distinct carbon-bromine bonds: a benzylic bromide and an aryl bromide. This guide provides an in-depth technical comparison of the reactivity of these two positions, grounded in fundamental chemical principles and supported by proposed experimental data. Our objective is to equip researchers with the predictive understanding necessary to strategically manipulate this and similar scaffolds in their synthetic endeavors.
The Tale of Two Bromides: A Dichotomy in Reactivity
The core of this analysis lies in the profound electronic and structural differences between a benzylic and an aryl halide. The benzylic bromide, where the bromine is attached to a carbon adjacent to the benzene ring, is poised for facile nucleophilic substitution. In stark contrast, the aryl bromide, with the bromine directly bonded to the aromatic ring, exhibits significant inertness under typical nucleophilic substitution conditions.
The Highly Reactive Benzylic Bromide
The enhanced reactivity of the benzylic bromide is a direct consequence of the stability of the intermediates and transition states involved in nucleophilic substitution reactions.[1][2] This position readily undergoes both SN1 and SN2 reactions.
-
SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an SN1 mechanism.[3][4][5] The rate-determining step is the formation of a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the adjacent aromatic ring. This delocalization drastically lowers the activation energy for carbocation formation, accelerating the reaction.[3]
-
SN2 Pathway: With a strong nucleophile, the reaction favors an SN2 mechanism.[4][6] The transition state of an SN2 reaction at the benzylic position is also stabilized by the adjacent π-system of the aromatic ring, which can overlap with the p-orbitals of the transitioning carbon atom. This orbital overlap lowers the energy of the transition state, leading to a faster reaction rate compared to a typical primary alkyl halide.[2]
The Inert Aryl Bromide
Aryl halides, including the bromo group on the benzene ring of our target molecule, are notoriously unreactive towards nucleophilic substitution.[5][7][8] This inertness stems from several key factors:
-
Partial Double Bond Character: The lone pairs of the bromine atom are in conjugation with the π-system of the benzene ring. This resonance imparts a partial double bond character to the carbon-bromine bond, making it stronger and shorter than a typical single bond and thus more difficult to break.[7][9]
-
Instability of the Phenyl Cation: An SN1 reaction is highly unfavorable because it would require the formation of a phenyl cation, which is extremely unstable.[5][10] The positive charge would reside in an sp2-hybridized orbital, which is high in energy.
-
π-Cloud Repulsion: The electron-rich π-system of the aromatic ring repels incoming nucleophiles, hindering the backside attack required for an SN2 reaction.[8][9]
For nucleophilic substitution to occur on an aryl halide, harsh conditions such as high temperatures and pressures, or the presence of strong electron-withdrawing groups at the ortho and para positions to the halide are typically required.[11][12][13][14] These activating groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).[14][15] In this compound, the chloro and bromomethyl substituents do not provide sufficient activation for the aryl bromide to react under standard nucleophilic substitution conditions.
Visualizing the Reaction Pathways
To better illustrate the divergent reactivity of the two bromide positions, the following diagram outlines the potential nucleophilic substitution pathways.
Caption: Divergent nucleophilic substitution pathways for this compound.
Experimental Design for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, a series of comparative experiments can be designed. The following protocols outline a systematic approach to investigate the reaction of this compound with a representative nucleophile, sodium cyanide, under controlled conditions.
Experimental Protocol: Nucleophilic Substitution with Sodium Cyanide
Objective: To compare the rate and selectivity of the reaction of sodium cyanide with the benzylic versus the aryl bromide of this compound.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium cyanide (1.1 eq) to the solution.
-
Reaction Conditions:
-
Condition A (Mild): Stir the reaction mixture at room temperature (25 °C).
-
Condition B (Forced): Stir the reaction mixture at an elevated temperature (e.g., 100 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., 0, 1, 2, 4, and 24 hours).
-
Work-up: Upon completion (or after 24 hours), quench the reaction by adding water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS and 1H NMR to identify the products and determine the relative ratio of benzylic substitution to aryl substitution.
Predicted Outcomes and Data Interpretation
The experimental results are expected to overwhelmingly favor the substitution at the benzylic position.
| Reaction Condition | Temperature | Expected Major Product | Expected Yield (Benzylic Substitution) | Expected Aryl Substitution |
| A | 25 °C | 2-(4-Bromo-2-chlorophenyl)acetonitrile | High (>90%) | Not detectable |
| B | 100 °C | 2-(4-Bromo-2-chlorophenyl)acetonitrile | High (>90%) | Potentially trace amounts, but likely negligible |
Interpretation of Results:
Under mild conditions (Condition A), the reaction is expected to proceed exclusively at the benzylic position. The high reactivity of the benzylic bromide allows for a rapid SN2 reaction with the cyanide nucleophile, even at room temperature. The aryl bromide will remain unreacted.
Even under forced conditions (Condition B), significant substitution at the aryl position is highly unlikely. Nucleophilic aromatic substitution on an unactivated aryl bromide requires much more forcing conditions than those proposed. The primary product will still be the result of benzylic substitution. The chlorine atom at the ortho position and the bromine atom at the para position to each other on the aromatic ring do not provide the necessary electronic activation for SNAr to occur readily.
Factors Influencing Reactivity: A Summary
The following diagram encapsulates the key factors governing the reactivity of the benzylic and aryl bromide positions.
Caption: Key factors influencing the reactivity of benzylic vs. aryl bromide.
Practical Implications in Synthesis and Drug Development
The pronounced difference in reactivity between the benzylic and aryl bromide in this compound is not merely a theoretical curiosity; it is a powerful tool for synthetic chemists.[16] This differential reactivity allows for a stepwise and selective functionalization of the molecule.
-
Selective Benzylic Functionalization: A wide array of nucleophiles (e.g., amines, alcohols, thiols, carbanions) can be introduced at the benzylic position under mild conditions, leaving the aryl bromide untouched. This provides a straightforward route to a diverse library of compounds with a constant aromatic core.
-
Orthogonal Aryl Functionalization: The remaining aryl bromide can then be subjected to a different set of reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. These reactions are generally compatible with the newly introduced functionality at the benzylic position.
This "two-handle" approach enables the construction of complex molecular architectures with a high degree of control, which is invaluable in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. By understanding and exploiting the inherent reactivity differences within a single molecule, researchers can design more efficient and elegant synthetic routes.
Conclusion
The case of this compound serves as an excellent paradigm for the principles of selective reactivity in organic chemistry. The benzylic bromide is activated towards nucleophilic substitution due to the electronic stabilization afforded by the adjacent aromatic ring, while the aryl bromide is deactivated by a combination of resonance, hybridization, and steric effects. This inherent dichotomy in reactivity provides a strategic advantage in multistep synthesis, allowing for the selective and sequential modification of the molecule. For researchers in drug discovery and development, a firm grasp of these principles is essential for the rational design and efficient synthesis of novel therapeutic agents.
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A Comparative Guide to SN2 Reactivity: 4-Bromo-1-(bromomethyl)-2-chlorobenzene vs. 4-chlorobenzyl bromide
This guide provides an in-depth technical comparison of the reactivity of two benzylic halides, 4-Bromo-1-(bromomethyl)-2-chlorobenzene and 4-chlorobenzyl bromide, in the context of bimolecular nucleophilic substitution (SN2) reactions. For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate alkylating agent is critical for optimizing reaction yields and minimizing side products. This document elucidates the structural and electronic factors governing the reactivity of these two substrates, supported by mechanistic principles and established experimental methodologies.
Introduction: The SN2 Reaction in Benzylic Systems
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, involving a concerted, single-step mechanism where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a backside attack.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][3]
Rate = k[Substrate][Nucleophile][3]
Benzylic halides, such as the two compounds under review, are particularly adept substrates for SN2 reactions. This heightened reactivity is often attributed to the stabilization of the transition state through π-conjugation with the adjacent aromatic ring, which delocalizes electron density.[4][5] However, the substituents on this aromatic ring can profoundly influence the reaction rate through a combination of steric and electronic effects. This guide will dissect these influences to provide a clear verdict on the comparative reactivity of this compound and 4-chlorobenzyl bromide.
Molecular Structure and Mechanistic Implications
The fundamental difference in the SN2 reactivity of these two molecules stems directly from their distinct substitution patterns on the benzene ring. Both are primary benzylic bromides, meaning the leaving group (Br⁻) is attached to a carbon bonded to one other carbon, which is generally favorable for SN2 reactions.[6]
Figure 1: Structures of the compared benzylic halides.
The Decisive Role of Steric Hindrance
The most significant factor differentiating these two substrates is steric hindrance at the reaction center. The SN2 mechanism requires the nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack).[1][7]
-
4-chlorobenzyl bromide: Possesses a chloro group in the para position, far from the benzylic -CH₂Br group. The space around the electrophilic carbon is unobstructed, allowing for easy access by the nucleophile.
-
This compound: Features a chloro substituent in the ortho position, immediately adjacent to the -CH₂Br reaction site. This bulky halogen atom physically obstructs the pathway for the incoming nucleophile, creating significant steric repulsion.[8][9] This crowding destabilizes the pentacoordinate transition state, increasing the activation energy and dramatically slowing the reaction rate.[7][8]
A Secondary Influence: Electronic Effects
The halogen substituents on the aromatic ring also exert electronic effects that modulate the reactivity of the benzylic carbon.
-
Inductive Effect (-I): As electronegative elements, both chlorine and bromine pull electron density away from the ring through the sigma bond framework. This effect makes the benzylic carbon more electron-deficient (more electrophilic), which should theoretically make it more attractive to a nucleophile.
-
Resonance Effect (+M): The lone pairs on the halogens can be donated into the π-system of the ring. This effect pushes electron density towards the ring.
For halogens, the inductive effect generally outweighs the resonance effect. Therefore, all halogen substituents on the ring are weakly deactivating. Studies on substituted benzyl halides have shown that electron-withdrawing groups tend to decrease the rate of SN2 reactions compared to unsubstituted benzyl bromide.[10][11] This is contrary to what might be expected from simply increasing the electrophilicity of the benzylic carbon. The prevailing explanation is that the SN2 transition state for benzylic halides has some carbocation-like character, which is stabilized by delocalization into the phenyl ring. Electron-withdrawing groups destabilize this developing positive charge, thus increasing the transition state energy and slowing the reaction.[12][13]
-
In 4-chlorobenzyl bromide , the single para-chloro group exerts a moderate electron-withdrawing effect.
-
In This compound , the combined inductive effects of the ortho-chloro and para-bromo groups result in a more electron-poor aromatic ring.
This stronger net electron withdrawal in this compound would be expected to further slightly decrease its reactivity relative to 4-chlorobenzyl bromide, although this electronic effect is minor compared to the overwhelming steric effect of the ortho-chloro group.
Comparative Data and Performance
While specific kinetic data for this compound is not widely published, the principles of SN2 reactivity are well-established. Data from analogous systems clearly demonstrate the impact of substitution patterns.
| Feature | This compound | 4-chlorobenzyl bromide | Performance Impact |
| Substrate Type | Primary Benzylic Bromide | Primary Benzylic Bromide | Both are structurally primed for SN2 reactions. |
| Leaving Group | Bromide (-Br) | Bromide (-Br) | Identical, providing a consistent basis for comparison. |
| Steric Profile | High: Bulky ortho-chloro group severely hinders backside attack. | Low: No ortho substituents, allowing clear access to the reaction center. | Decisive Factor: 4-chlorobenzyl bromide is vastly superior due to lower steric hindrance.[8][9] |
| Electronic Profile | Strongly Electron-Withdrawing: Combined -I effect of ortho-Cl and para-Br. | Moderately Electron-Withdrawing: Single -I effect of para-Cl. | The stronger deactivation in this compound likely contributes to a slightly slower rate, but this is a secondary effect.[10][11] |
| Predicted SN2 Reactivity | Very Low | High | 4-chlorobenzyl bromide is predicted to be orders of magnitude more reactive. |
Table 1: Objective comparison of molecular features and their impact on SN2 reactivity.
Kinetic studies on similar systems confirm these predictions. For example, electron-donating groups like methyl (p-CH₃) are known to accelerate the reaction relative to unsubstituted benzyl bromide, while electron-withdrawing groups like nitro (p-NO₂) significantly decelerate it.[11] The steric hindrance of ortho substituents is consistently shown to have a profoundly negative impact on SN2 reaction rates.[7]
Experimental Protocol: Kinetic Analysis of SN2 Reactions
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following is a generalized protocol for monitoring the reaction rate using a conductometric method, which is suitable for reactions that generate ionic products (e.g., the displaced Br⁻ ion).[10]
Materials and Reagents:
-
This compound
-
4-chlorobenzyl bromide
-
Nucleophile (e.g., Aniline, Pyridine, Sodium Iodide)
-
Solvent (e.g., Acetone, Methanol, Nitrobenzene) of analytical grade.[10]
-
Conductivity meter and probe
-
Thermostatically controlled water bath
-
Standard volumetric flasks and pipettes
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the benzyl halide substrates (e.g., 0.01 M) and the nucleophile (e.g., 0.1 M) in the chosen solvent. Using a 10-fold excess of the nucleophile establishes pseudo-first-order reaction conditions, simplifying the kinetic analysis.[3]
-
-
Temperature Equilibration:
-
Place the reactant solutions in the thermostatic water bath (e.g., set to 25.0 ± 0.1 °C) and allow them to equilibrate for at least 30 minutes.
-
-
Reaction Initiation and Data Collection:
-
Pipette a known volume of the nucleophile solution into a reaction vessel equipped with the conductivity probe.
-
Rapidly add a known volume of the substrate solution to the vessel, mix thoroughly, and immediately start recording the conductance of the solution at regular time intervals (e.g., every 60 seconds).
-
Continue recording until the conductance value becomes constant, indicating the completion of the reaction (C∞).[10]
-
-
Data Analysis:
-
The second-order rate constant (k₂) can be determined from the Guggenheim method or by plotting log(C∞ - Ct) versus time (t), where Ct is the conductance at time t.[10]
-
The slope of the resulting straight line is equal to -k₁/2.303, where k₁ is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant using the equation: k₂ = k₁ / [Nucleophile].
-
-
Comparison:
-
Repeat the experiment under identical conditions for the second substrate. A direct comparison of the calculated k₂ values will provide a quantitative measure of the relative reactivity.
-
Figure 2: Experimental workflow for comparative kinetic analysis.
Final Conclusion and Recommendation
4-chlorobenzyl bromide is a significantly more reactive substrate in SN2 reactions than this compound.
The primary determinant of this reactivity difference is the severe steric hindrance imposed by the ortho-chloro substituent in this compound, which effectively shields the electrophilic carbon from nucleophilic attack. While electronic effects also play a role, their influence is secondary to this powerful steric blockade.
For researchers designing synthetic pathways that rely on an efficient SN2 benzylation step, 4-chlorobenzyl bromide is the recommended reagent for achieving higher reaction rates, improved yields, and milder reaction conditions. This compound should be avoided for SN2 reactions unless the specific substitution pattern it provides is an absolute requirement for the target molecule, in which case forcing conditions and the expectation of lower yields would be necessary.
References
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecular architectures. 4-Bromo-1-(bromomethyl)-2-chlorobenzene stands out as a versatile building block, possessing three distinct reactive sites: a C(sp²)-Br bond, a C(sp³)-Br bond (in its isomeric form, or more accurately, a benzylic C-Br bond), and a C(sp²)-Cl bond. The ability to selectively couple at the aryl bromide position while preserving the other functionalities is paramount for efficient and modular synthesis. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions at the C(sp²)-Br bond of this substrate, supported by experimental data and mechanistic insights.
The Strategic Importance of Selective C-C Bond Formation
The chemoselectivity in palladium-catalyzed cross-coupling reactions of this compound is primarily dictated by the relative bond dissociation energies of the carbon-halogen bonds. The order of reactivity for oxidative addition to a Pd(0) center is generally C-I > C-Br > C-Cl.[1] This inherent difference allows for the selective activation of the C-Br bond over the C-Cl bond. Furthermore, under appropriate conditions, the aryl C(sp²)-Br bond can be selectively coupled in the presence of the benzylic C(sp³)-Br bond, although the latter is also susceptible to palladium-catalyzed reactions. The choice of the palladium catalyst, and particularly the ligand, is therefore crucial in steering the reaction towards the desired product with high selectivity and yield.
Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] For the selective coupling of this compound, the goal is to efficiently form a biaryl structure via the C(sp²)-Br bond without disturbing the chloromethyl or chloro substituents.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
While a direct head-to-head comparison of multiple catalysts for this specific substrate is not extensively documented in a single study, we can synthesize data from various sources to evaluate the performance of different catalyst systems. A particularly effective system for the selective coupling of structurally similar (chloromethyl)bromobenzenes has been reported, providing a strong benchmark.[3][4]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Remarks |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | ~90-98 | Highly selective for the C(sp²)-Br bond.[3][4] Excellent yields with various arylboronic acids. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | Moderate to Good | A classic, versatile catalyst. May require higher temperatures and catalyst loadings.[1][2] |
| PdCl₂(dppf) | dppf | K₂CO₃ / Na₂CO₃ | Dioxane / THF | 80-100 | Good to Excellent | Robust and effective for a wide range of substrates. The dppf ligand provides good stability.[5] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | XPhos | K₃PO₄ | Toluene or Dioxane | RT to 80 | Excellent | Highly active catalysts enabling reactions at lower temperatures and catalyst loadings.[6] Ideal for challenging substrates. |
Expertise & Experience in Catalyst Selection:
The combination of Palladium(II) acetate (Pd(OAc)₂) and Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) stands out for its demonstrated high efficiency and selectivity for this class of substrates.[3][4] The bulky and electron-rich nature of the tricyclohexylphosphine ligand facilitates the oxidative addition of the aryl bromide and subsequent reductive elimination, which are key steps in the catalytic cycle. Cesium carbonate (Cs₂CO₃) is often the base of choice in these systems, proving more effective than other common bases like potassium carbonate or sodium hydroxide.[3][4]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a workhorse catalyst in Suzuki couplings. However, for a substrate with multiple reactive sites, its performance can be less predictable, and it may require more optimization to achieve high selectivity and yield.[1][2]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) offers a good balance of reactivity and stability. The ferrocene backbone of the dppf ligand imparts robustness to the catalyst, making it a reliable choice for many applications.[5]
Buchwald ligands and precatalysts , such as XPhos and SPhos, represent the state-of-the-art for challenging Suzuki-Miyaura couplings.[6] These systems are characterized by their high activity, allowing for reactions to be performed under milder conditions and with lower catalyst loadings. For a substrate like this compound, a Buchwald catalyst would be expected to provide excellent results, particularly if aiming for a very high-throughput synthesis or dealing with a particularly challenging boronic acid coupling partner.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following protocol is adapted from the highly successful methodology reported for analogous substrates.[3][4][7]
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive flow of argon, add a pre-mixed solution of palladium(II) acetate (0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.4 mol%) in toluene. Then, add degassed water (10% of the toluene volume).
-
Reaction: Place the sealed tube in a preheated oil bath at 80°C and stir vigorously for 2-4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[8][9] For this compound, the reaction is expected to occur selectively at the C(sp²)-Br bond to yield a substituted alkene.
Comparative Performance of Palladium Catalysts for the Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Expected Yield | Remarks |
| Pd(OAc)₂ | PPh₃ | Et₃N or K₂CO₃ | DMF or ACN | 80-140 | Good | A standard and effective system for the Heck reaction.[7] The choice of base and solvent can be critical. |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Toluene or DMF | 100-120 | Good | A pre-formed Pd(II) catalyst that is reduced in situ.[9] |
| Ligandless (e.g., Pd(OAc)₂) | None | Et₃N | DMF | 100-140 | Moderate to Good | Can be effective, especially with highly reactive alkenes, but may be less reliable. |
| Buchwald Ligands (e.g., XPhos) | XPhos | K₂CO₃ | Dioxane | 80-120 | Good to Excellent | Can offer higher turnover numbers and may be effective with more challenging alkene coupling partners. |
Expertise & Experience in Catalyst Selection:
The Palladium(II) acetate/Triphenylphosphine (Pd(OAc)₂/PPh₃) system is a widely used and cost-effective choice for the Heck reaction.[7] Triethylamine (Et₃N) is a common base, although inorganic bases like potassium carbonate can also be employed. The choice of solvent, typically a polar aprotic solvent like DMF or acetonitrile, can significantly influence the reaction rate and yield.
For more challenging substrates or to achieve higher efficiency, the use of more sophisticated Buchwald ligands can be advantageous. These ligands can promote the catalytic cycle, leading to higher yields and potentially milder reaction conditions.
Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Generalized Heck Reaction
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Catalyst and Solvent Addition: Add the solvent (e.g., DMF), followed by the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (1-5 mol%) and PPh₃ (2-10 mol%).
-
Reaction: Seal the tube and heat the mixture to 80-140°C, monitoring the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water to remove the base and other inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is typically co-catalyzed by palladium and copper(I).
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Expected Yield | Remarks |
| PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPA | THF or DMF | RT to 60 | Excellent | The classic and highly effective catalyst system for Sonogashira coupling.[7] |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene or THF | RT to 80 | Good to Excellent | A reliable Pd(0) catalyst.[12] |
| Copper-Free (e.g., Pd(OAc)₂ with bulky phosphine) | None | TBAF or other amine | DMSO or other polar solvent | RT to 100 | Good to Excellent | Avoids copper, which can sometimes lead to alkyne homocoupling.[10][11] |
Expertise & Experience in Catalyst Selection:
The combination of Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Copper(I) iodide (CuI) is the most widely used and generally most effective catalyst system for Sonogashira couplings.[7] An amine base such as triethylamine or diisopropylamine serves both as a base and as a solvent.
In recent years, copper-free Sonogashira couplings have gained prominence to avoid the issue of Glaser-Hay homocoupling of the terminal alkyne, which is often promoted by the copper co-catalyst.[10][11] These systems typically employ a palladium catalyst with a bulky, electron-rich phosphine ligand and a suitable base.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Catalyst and Solvent Addition: Add the solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (1-5 mol%).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the ammonium salt. Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Recommendations
For the selective cross-coupling of this compound at the C(sp²)-Br position, several effective palladium catalyst systems are available.
-
For Suzuki-Miyaura coupling , the Pd(OAc)₂/PCy₃·HBF₄ system offers a highly efficient and selective route to biaryl products, with demonstrated success on analogous substrates. For even higher activity and milder conditions, a Buchwald catalyst system is recommended.
-
For the Heck reaction , a standard Pd(OAc)₂/PPh₃ system provides a reliable and cost-effective method for vinylation.
-
For Sonogashira coupling , the classic PdCl₂(PPh₃)₂/CuI combination remains the go-to catalyst for the synthesis of aryl alkynes, although copper-free alternatives should be considered to minimize homocoupling byproducts.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction conditions, and the nature of the coupling partner. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to successfully functionalize this versatile building block.
References
- Dong, J., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(9), 15533-15547.
- ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of organic chemistry, 71(1), 379-381.
- Journal of Synthetic Chemistry. (2023).
- Ahmad, S., et al. (2021). Palladium (0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl) methylene)
- Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Synergetic Effect between Pd, Cu and Fe in Sonogashira-Hagihara coupling reaction. (n.d.).
- ResearchGate. (2014). When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)?.
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd (crotyl) Cl. Organic letters, 20(15), 4437-4441.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- Organic Syntheses. (2011). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-].
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- Johnson Matthey.
- ChemRxiv. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Chemistry LibreTexts. (2023). Heck Reaction.
- MDPI. (2015). Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry–A European Journal, 12(19), 5142-5148.
- ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
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Comparative Analysis of Suzuki vs. Stille Coupling for 4-Bromo-1-(bromomethyl)-2-chlorobenzene: A Senior Application Scientist's Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Polyfunctional Arenes
In the realm of complex molecule synthesis, particularly in pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a frequent and formidable challenge. The substrate at the heart of this guide, 4-Bromo-1-(bromomethyl)-2-chlorobenzene, exemplifies this complexity. It presents three distinct reactive sites for cross-coupling reactions: a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride. The successful synthesis of a desired target molecule hinges on the strategic and selective reaction at one of these sites, while leaving the others intact for subsequent transformations. This guide provides a comparative analysis of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of this trifunctional building block.[1]
The Contenders: A Tale of Two Cross-Coupling Titans
The Suzuki-Miyaura and Stille couplings are both mainstays in the synthetic organic chemist's toolbox for the formation of carbon-carbon bonds.[2] Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4][5] However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction and an organotin compound (organostannane) in the Stille reaction—imparts distinct advantages and disadvantages to each method.[2][6]
The Suzuki-Miyaura Coupling: The Green and Versatile Workhorse
First published by Akira Suzuki in 1979, the Suzuki coupling has gained immense popularity due to the stability, low toxicity, and environmental benignity of the organoboron reagents.[4][7] Boronic acids and their esters are generally stable to air and moisture, and a vast library of these reagents is commercially available.[7][8] The reaction is typically performed in the presence of a base, which is necessary to activate the organoboron species for transmetalation.[7]
The Stille Coupling: The Robust and Functional Group-Tolerant Powerhouse
The Stille reaction, developed by John Stille, utilizes organostannanes as the key nucleophilic partner.[9] A significant advantage of the Stille coupling is the high tolerance of organostannanes to a wide variety of functional groups and their general inertness to air and moisture.[5][10][11] This robustness can be particularly beneficial when dealing with sensitive substrates. However, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture.[9][12]
Head-to-Head Comparison: Suzuki vs. Stille for this compound
The key to successfully employing either the Suzuki or Stille coupling for this compound lies in achieving chemoselectivity. The general reactivity trend for the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C(sp³)-Br > C(sp²)-Br > C(sp²)-Cl.[1] This inherent difference in reactivity provides a handle for selective functionalization.
| Feature | Suzuki Coupling | Stille Coupling | Senior Application Scientist's Insights |
| Reagent Toxicity | Low (Boron compounds are generally non-toxic)[7] | High (Organotin compounds are toxic)[9][12] | For early-stage discovery and academic labs, the lower toxicity of boronic acids is a significant advantage. In process development, stringent purification protocols can mitigate tin contamination, but it remains a key consideration. |
| Reagent Availability | Excellent (Vast commercial availability of boronic acids and esters)[6] | Good (Many common organostannanes are available, but synthesis is often required)[10] | The extensive commercial availability of boronic acids allows for rapid screening of coupling partners and diversification of molecular scaffolds. |
| Reaction Conditions | Requires a base for activation of the boronic acid[7] | Generally does not require a base, although additives can be beneficial[11] | The need for a base in Suzuki couplings can be a limitation for base-sensitive substrates. The milder, often base-free conditions of the Stille coupling can be advantageous in such cases. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases[13] | Excellent (Tolerates a wide range of functional groups)[5][14] | For complex molecules with multiple functional groups, the Stille coupling often provides a more reliable and predictable outcome. |
| Byproduct Removal | Generally straightforward (Boron byproducts are often water-soluble)[6] | Can be challenging (Tin byproducts can be difficult to remove)[6] | The ease of purification is a major practical advantage of the Suzuki coupling, especially on a larger scale. |
| Chemoselectivity | Good to excellent, highly dependent on catalyst and ligand choice[15][16] | Excellent, often exhibits high chemoselectivity[17][18] | While both methods can be tuned for selectivity, the Stille coupling sometimes offers inherently higher selectivity due to the nature of the transmetalation step. |
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycles
To understand the nuances of these reactions, it is essential to examine their catalytic cycles.
The Suzuki-Miyaura Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3][19][20]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide.[4][7] This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired carbon-carbon bond.[3][20]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling Catalytic Cycle
The Stille coupling follows a similar catalytic pathway:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the organic halide to form a Pd(II) intermediate.[9][10]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium complex.[9][10][21] This is often the rate-determining step.
-
Reductive Elimination: The coupled product is formed through reductive elimination, which also regenerates the Pd(0) catalyst.[5][9]
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocols: Putting Theory into Practice
The following are representative, detailed protocols for the selective Suzuki and Stille couplings of a substrate analogous to this compound, focusing on the selective reaction at the aryl bromide position.
Protocol 1: Selective Suzuki-Miyaura Coupling of the Aryl Bromide
This protocol is designed to favor the reaction at the C(sp²)-Br bond over the C(sp³)-Br and C(sp²)-Cl bonds.[15][22]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed toluene/water mixture.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add the remaining degassed toluene/water mixture to the reaction flask.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for the Suzuki coupling.
Protocol 2: Selective Stille Coupling of the Aryl Bromide
This protocol is optimized for the selective coupling at the C(sp²)-Br position, leveraging the mild conditions often associated with the Stille reaction.[23]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
P(o-tol)₃ (6 mol%)
-
Anhydrous and degassed Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Add the anhydrous and degassed toluene.
-
In a separate vial, dissolve Pd₂(dba)₃ and P(o-tol)₃ in a small amount of the degassed toluene.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography. A fluoride wash may be necessary to remove tin byproducts.
Senior Application Scientist's Recommendation
For the selective functionalization of this compound, the Suzuki-Miyaura coupling is recommended as the initial method of choice for most applications. The low toxicity of the reagents, the vast commercial availability of coupling partners, and the generally straightforward purification make it a more practical and environmentally friendly option, particularly in a drug discovery setting.[6][7]
However, the Stille coupling remains a powerful and indispensable tool, especially in cases where the substrate is sensitive to the basic conditions of the Suzuki reaction or when issues with protodeboronation arise. The exceptional functional group tolerance of the Stille coupling can be the key to success in the synthesis of highly complex and delicate molecules.[14]
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific synthetic goals, the nature of the coupling partners, and the scale of the reaction. A thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, will enable the informed and successful execution of your synthetic strategy.
References
- Stille reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society.
- Merits of the Suzuki Coupling Reaction - BYJU'S.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Stille Coupling | OpenOChem Learn.
- Stille Coupling - Chemistry LibreTexts.
- The Mechanisms of the Stille Reaction - University of Windsor.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central.
- Materials Chemistry C - RSC Publishing.
- Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - NIH.
- The Stille Reaction - Organic Reactions.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - Chemical Science (RSC Publishing).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH.
- Ch 23 Stille and Suzuki Coupling - YouTube.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH.
- The Stille Reaction - Chem 115 Myers.
- Stille Coupling - Organic Chemistry Portal.
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society.
- Difference Between Heck Stile and Suzuki Reaction.
- Stille reaction | Brief theory, double cross-coupling - YouTube.
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate.
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - NIH.
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing).
- Suzuki Coupling - YouTube.
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A Comparative Mechanistic Guide to Nucleophilic Attack on 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Introduction
In the landscape of synthetic organic chemistry, halogenated aromatic compounds serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Among these, 4-Bromo-1-(bromomethyl)-2-chlorobenzene is a substrate of significant interest due to its distinct reactivity profile. The molecule possesses two electrophilic centers susceptible to nucleophilic attack: a highly reactive benzylic bromide and two less reactive aryl halides.[1] This guide provides a detailed mechanistic exploration of nucleophilic attack on this substrate, offering a comparative analysis against alternative reagents and furnishing the experimental framework required to probe these reaction pathways. Our focus is to elucidate the factors that govern the reaction mechanism, enabling researchers to predict and control the synthetic outcome.
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds. The benzylic bromide (—CH₂Br) is exceptionally prone to nucleophilic substitution, proceeding through either Sₙ1 or Sₙ2 pathways.[1] In contrast, the bromine and chlorine atoms attached directly to the aromatic ring are substantially less reactive towards nucleophilic aromatic substitution (SₙAr), typically requiring harsh reaction conditions.[2] This dichotomy allows for selective functionalization at the benzylic position while preserving the aryl halides for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions.
This guide will dissect the mechanistic nuances of the primary substitution pathway at the benzylic carbon, explore the electronic influence of the halogen substituents on the aromatic ring, and provide robust, self-validating experimental protocols for kinetic analysis.
Part 1: The Primary Reaction Manifold: Nucleophilic Attack at the Benzylic Carbon
The benzylic carbon of this compound is a primary halide, a structural feature that typically favors the Sₙ2 mechanism. However, its benzylic nature—being directly attached to a benzene ring—introduces the possibility of an Sₙ1 pathway due to the resonance stabilization of the potential benzyl carbocation intermediate.[3][4] Consequently, the reaction often exists on a mechanistic continuum, with the predominant pathway dictated by a delicate interplay of the nucleophile, solvent, and the electronic character of the substrate itself.[5][6]
The Sₙ2 Pathway: A Concerted Approach
The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-X][Nu⁻]).[7][8]
Causality Behind Sₙ2 Preference:
-
Strong Nucleophiles: Potent nucleophiles, especially those with a negative charge (e.g., CN⁻, RS⁻, OH⁻), possess high-energy electron pairs that actively seek an electrophilic center, favoring the direct, concerted attack characteristic of the Sₙ2 mechanism.[6][9]
-
Aprotic Solvents: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for Sₙ2 reactions. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.[9]
-
Steric Hindrance: As a primary halide, the benzylic carbon in this compound is relatively unhindered, allowing for the backside attack required for the Sₙ2 transition state.[10]
Caption: The concerted Sₙ2 mechanism.
The Sₙ1 Pathway: A Stepwise Journey
The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate.[8] The second, faster step is the attack of the nucleophile on this carbocation. The rate is dependent only on the concentration of the substrate (Rate = k[R-X]).[11]
Causality Behind Sₙ1 Preference:
-
Carbocation Stability: The primary reason an Sₙ1 pathway is accessible is the resonance stabilization of the resulting benzyl carbocation. The positive charge is delocalized across the benzene ring, lowering the energy of the intermediate and the activation energy of the first step.[3][4]
-
Weak Nucleophiles: Weaker, neutral nucleophiles (e.g., H₂O, ROH) are not aggressive enough to force a concerted reaction. They wait for the formation of the highly electrophilic carbocation before attacking.[6][9]
-
Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding, thus promoting the Sₙ1 pathway.[9]
Caption: The stepwise Sₙ1 mechanism via a carbocation.
Part 2: Comparative Analysis - The Role of Aromatic Substituents
The reactivity of the benzylic position is not solely determined by external conditions; it is also modulated by the electronic effects of the substituents on the aromatic ring. In this compound, the chlorine and bromine atoms exert both an inductive effect (-I) and a resonance effect (+R).
-
Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the ring through the sigma bond network.[12] This effect is deactivating, making the ring more electron-poor.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the pi system of the ring.[13] This effect is activating, donating electron density to the ring, particularly at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic substitution.[13] However, for nucleophilic substitution at the benzylic position, the consequences are more nuanced.
Caption: Electronic effects of halogen substituents.
The net electron-withdrawing nature of the chloro and bromo substituents slightly destabilizes the benzylic carbocation, thereby slowing the Sₙ1 rate compared to an unsubstituted benzyl bromide. Conversely, this electron withdrawal can make the benzylic carbon slightly more electrophilic, potentially accelerating the Sₙ2 rate.[14][15]
Comparative Reactivity Table
| Substrate | Aromatic Substituents | Expected Effect on Sₙ1 Rate | Expected Effect on Sₙ2 Rate | Dominant Mechanism (Weak Nu⁻, Protic Solvent) | Dominant Mechanism (Strong Nu⁻, Aprotic Solvent) |
| Benzyl Bromide | None | Baseline | Baseline | Sₙ1 | Sₙ2 |
| This compound | -Cl, -Br (Weakly Deactivating) | Slower than baseline | Slightly faster than baseline | Sₙ1 (but slower) | Sₙ2 |
| 4-Methoxybenzyl Bromide | -OCH₃ (Strongly Activating) | Much faster than baseline | Slower than baseline | Sₙ1 (dominant) | Competitive Sₙ1/Sₙ2 |
This comparison highlights how the electronic nature of the aromatic ring is a critical parameter in predicting reaction outcomes. Researchers using this compound should anticipate slightly slower Sₙ1 kinetics compared to simpler benzyl halides.
Part 3: Experimental Design for Mechanistic Elucidation
To distinguish between Sₙ1 and Sₙ2 pathways and to quantify the reactivity of this compound, a kinetic study is indispensable. The goal is to determine the order of the reaction with respect to the substrate and the nucleophile.[8]
Protocol: Kinetic Analysis of Nucleophilic Substitution
This protocol describes a general method for determining the reaction rate law using UV-Vis spectroscopy or HPLC to monitor the disappearance of the starting material.
1. Materials & Instrumentation:
-
This compound
-
Nucleophile (e.g., sodium azide for Sₙ2, ethanol for Sₙ1/solvolysis)
-
Solvent (e.g., Acetonitrile for Sₙ2, 80:20 Ethanol:Water for Sₙ1)
-
Thermostatted water bath or reaction block
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer
2. Experimental Workflow:
Caption: Workflow for a kinetic study.
3. Detailed Procedure (Example for an Sₙ2 reaction):
-
Preparation: Prepare a 0.1 M stock solution of this compound in acetonitrile and a 1.0 M stock solution of sodium azide in acetonitrile.
-
Equilibration: Place both stock solutions in a constant temperature water bath set to 25.0 °C for 30 minutes.
-
Initiation: To a reaction vessel in the water bath, add the required volume of the nucleophile solution and solvent. Initiate the reaction by adding a known volume of the substrate stock solution to achieve the desired final concentration (e.g., 0.01 M substrate, 0.1 M nucleophile). Start the timer immediately.
-
Sampling: At regular intervals (e.g., every 5 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a vial containing 1.9 mL of cold acetonitrile to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.
-
Data Processing: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. If the plot is linear, the reaction is pseudo-first-order with respect to the substrate. The slope of this line is -k_obs.
-
Order Determination: Repeat the experiment with a different initial concentration of the nucleophile (e.g., 0.2 M). Determine the new k_obs. Since Rate = k_obs[Substrate] and k_obs = k_actual[Nucleophile]^y, the order 'y' with respect to the nucleophile can be determined. For an Sₙ2 reaction, 'y' should be 1.[7]
Trustworthiness through Self-Validation: This protocol is self-validating. The linearity of the kinetic plots provides confidence in the determined reaction order. Furthermore, analysis of the final reaction mixture by GC-MS or NMR should confirm the identity of the substitution product, ensuring the kinetic data corresponds to the reaction of interest.
Conclusion
The study of nucleophilic attack on this compound offers a compelling case study in physical organic chemistry. The substrate's primary benzylic halide structure predisposes it to Sₙ2 reactions, particularly with strong nucleophiles in polar aprotic solvents. However, the resonance-stabilizing capability of the benzene ring ensures that an Sₙ1 pathway remains a viable alternative, especially under solvolytic conditions with weak nucleophiles. The weakly electron-withdrawing halogen substituents on the aromatic ring subtly modulate these pathways, slightly disfavoring the Sₙ1 mechanism and potentially favoring the Sₙ2 mechanism when compared to unsubstituted benzyl bromide.
For researchers and drug development professionals, a thorough understanding of this mechanistic dichotomy is paramount. By carefully selecting the nucleophile and solvent system, one can steer the reaction towards the desired pathway, enabling the selective and high-yield synthesis of complex target molecules. The experimental protocols provided herein offer a robust framework for quantifying this reactivity and validating the mechanistic hypotheses, empowering chemists to harness the full synthetic potential of this versatile building block.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Dapagliflozin Intermediates
Introduction: The Synthetic Challenge of a C-Aryl Glucoside
Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its chemical architecture, featuring a C-aryl β-glucoside core, presents a significant synthetic challenge. Unlike the more common O- or N-glycosides, the carbon-carbon bond between the anomeric center of the glucose moiety and the aglycone is resistant to enzymatic and acidic hydrolysis, a key attribute for its pharmacological activity. However, the stereoselective construction of this C-glycosidic linkage with high efficiency is a critical factor in the large-scale manufacturing of this important therapeutic agent.
This guide provides an in-depth comparison of the synthetic efficiency of key intermediates in the production of dapagliflozin. We will dissect and evaluate three prominent synthetic strategies: a traditional approach often encumbered by protecting group manipulations, a more concise and efficient route centered around a crystalline intermediate, and a green chemistry approach designed to minimize environmental impact and improve process economy. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the synthesis of this vital pharmaceutical.
Comparative Analysis of Synthetic Routes
The synthesis of dapagliflozin invariably proceeds through a key C-aryl glucoside intermediate. The efficiency of the overall synthesis is largely dictated by the strategy employed to construct and purify this crucial building block. Below, we compare three distinct approaches.
Route 1: The Traditional Approach with Protecting Groups
The initial synthetic strategies for dapagliflozin often relied on the use of protecting groups, such as acetyl esters, on the glucose moiety.[3] While effective in controlling reactivity, this approach introduces additional steps for protection and deprotection, which can negatively impact the overall yield and generate significant waste.
A representative traditional synthesis involves the reaction of a per-acetylated gluconolactone with an aryllithium species, followed by reduction and deprotection. A major drawback of this route is the often-amorphous nature of the intermediate C-aryl glucoside, making purification challenging and frequently requiring chromatographic methods, which are not ideal for large-scale production.[4] The final deprotection step can also lead to impurities, with one patent reporting a purity of only 94% for the crude dapagliflozin, necessitating extensive purification.[3]
Workflow for the Traditional Approach:
Caption: Traditional synthesis of dapagliflozin often involves multiple protection and deprotection steps.
Route 2: A Concise and Efficient Synthesis via a Crystalline Intermediate
A significant advancement in dapagliflozin synthesis was the development of a route that proceeds through a crystalline ethyl C-aryl glycoside intermediate.[5][6] This innovation addresses a key bottleneck of the traditional approach: the purification of the C-aryl glucoside.
In this improved synthesis, a persilylated gluconolactone reacts with the aryllithium species. The resulting hemiketal is then treated with ethanol in the presence of an acid to form the ethyl C-aryl glycoside. This intermediate has been found to crystallize readily as an n-propanol solvate, allowing for efficient purification to a high degree of purity (>98.5%) by simple recrystallization.[2][5] A distinct advantage of this route is that the tetra-O-unprotected ethyl C-aryl glycoside can be directly reduced with high diastereoselectivity to dapagliflozin, obviating the need for protection and deprotection steps.[2][5] This streamlined process results in a significantly higher overall yield and purity of the final product.[1][5]
Workflow for the Concise and Efficient Route:
Caption: The concise and efficient route utilizes a key crystalline intermediate for easy purification.
Route 3: A Green and Facile Approach
In recent years, there has been a drive towards developing more environmentally friendly and economically viable synthetic routes. A "green" synthesis of dapagliflozin has been reported that employs one-pot procedures to minimize waste and reduce the number of unit operations.[7][8]
This approach features a direct Friedel-Crafts acylation and the formation of a diaryl ketal intermediate in a one-pot manner, which reportedly generates no wastewater.[7] The subsequent reduction of the diaryl ketone and the C-phenylglucoside can also be achieved in a single pot, further streamlining the process.[7] One reported green synthesis achieved a 76% yield for a key one-pot acylation and ketalization step.[1][8] While specific details on the industrial-scale implementation of this route are less prevalent in the literature, it represents a promising direction for sustainable dapagliflozin production.
Workflow for the Green Synthesis:
Caption: The green synthesis of dapagliflozin emphasizes one-pot reactions to improve efficiency.
Quantitative Comparison of Synthetic Routes
The following table provides a comparative summary of the key performance indicators for the three synthetic routes discussed. The data is compiled from various literature sources and patents.
| Parameter | Route 1: Traditional (Acetyl Protected) | Route 2: Concise & Efficient (Ethyl Glycoside) | Route 3: Green Synthesis |
| Key Intermediate | Tetra-O-acetyl-β-C-aryl glucoside | Ethyl C-aryl glycoside (unprotected) | Diaryl ketal |
| Purification of Key Intermediate | Often requires chromatography | Crystallization (>98.5% purity)[2][5] | Crystallization[1][8] |
| Overall Yield | Lower (variable) | ~79%[1] | High (step-yields reported up to 76%)[1][8] |
| Final Product Purity (Crude) | ~94% (before extensive purification)[3] | High diastereoselectivity | High |
| Final Product Purity (API) | >99.5% (after significant purification) | >99.7%[2][5] | >98%[6][8] |
| Number of Steps | Higher (includes protection/deprotection) | Fewer | Reduced (due to one-pot procedures) |
| Process Scalability | Challenging due to purification | Demonstrated at multi-kilogram scale[2][5] | Promising for industrial scale |
| Environmental Impact | Higher (more solvents and reagents) | Lower | Significantly reduced |
The Causality Behind Experimental Choices: The Stereoselective Reduction
A critical step in all synthetic routes to dapagliflozin is the stereoselective reduction of a hemiketal or ketal intermediate to establish the desired β-anomeric configuration of the C-glycoside. The combination of a silane reducing agent, typically triethylsilane (Et3SiH), and a Lewis acid, most commonly boron trifluoride etherate (BF3·OEt2), is pivotal for achieving high diastereoselectivity.
Mechanism of Stereoselective Reduction:
The Lewis acid (BF3·OEt2) coordinates to the anomeric oxygen atom of the hemiketal or ketal, facilitating its departure and the formation of a transient oxocarbenium ion intermediate. This planar intermediate is then attacked by a hydride equivalent delivered from triethylsilane.
The stereochemical outcome of this reduction is governed by a combination of steric and electronic factors. The incoming hydride preferentially attacks from the axial position to avoid steric hindrance from the substituents on the pyranose ring. This axial attack on the more stable chair-like conformation of the oxocarbenium ion leads to the formation of the thermodynamically favored equatorial C-aryl bond, resulting in the desired β-anomer. The choice of a bulky reducing agent like triethylsilane further enhances this stereoselectivity.
Diagram of the Stereoselective Reduction Mechanism:
Caption: The Lewis acid-mediated reduction with triethylsilane proceeds via an oxocarbenium ion.
Experimental Protocols
Protocol for the "Concise and Efficient" Synthesis of the Ethyl C-aryl Glycoside Intermediate
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Formation of the Hemiketal Intermediate
-
To a solution of 5-bromo-2-chloro-4'-ethoxydiphenylmethane in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.
-
Add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous toluene dropwise to the aryllithium solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hemiketal intermediate.
Step 2: Formation and Purification of the Ethyl C-aryl Glycoside
-
Dissolve the crude hemiketal intermediate in ethanol.
-
Add methanesulfonic acid and stir the mixture at room temperature for 12-16 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to an oil.
-
Dissolve the oil in a minimal amount of hot n-propanol and add n-heptane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place in a refrigerator to induce crystallization.
-
Collect the crystalline solid by filtration, wash with a cold mixture of n-propanol and n-heptane, and dry under vacuum to afford the pure ethyl C-aryl glycoside intermediate.
Conclusion
The synthetic route to dapagliflozin has undergone significant evolution, moving from traditional, multi-step processes laden with protecting groups to more streamlined and efficient methodologies. The development of the "concise and efficient" route, centered on the easily purifiable crystalline ethyl C-aryl glycoside intermediate, represents a major step forward in terms of yield, purity, and scalability. This approach has been successfully implemented on a multi-kilogram scale, demonstrating its industrial viability.[2][5]
Furthermore, the emergence of "green" synthetic strategies, which prioritize one-pot reactions and minimize waste, points towards a future of more sustainable and cost-effective dapagliflozin manufacturing. For researchers and professionals in drug development, a thorough understanding of these different synthetic pathways and the rationale behind the experimental choices is crucial for process optimization and the continued supply of this important antidiabetic medication. The choice of a particular synthetic route will ultimately depend on a balance of factors including cost, scale, regulatory requirements, and environmental considerations.
References
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- Meng, W., et al. (2008). C-Aryl glucoside SGLT2 inhibitors and method. U.S.
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Assessing the Regioselectivity of Lithiation on 4-Bromo-1-(bromomethyl)-2-chlorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the regioselective functionalization of polysubstituted aromatic compounds is a critical challenge. The molecule 4-Bromo-1-(bromomethyl)-2-chlorobenzene presents a particularly interesting case study, featuring three distinct potential sites for reactivity: two carbon-halogen bonds of differing character and a benzylic bromide. This guide provides an in-depth analysis of the regioselectivity of lithiation on this substrate, comparing the likely outcomes with alternative functionalization strategies. The insights presented herein are grounded in established mechanistic principles and supported by data from analogous systems, offering a predictive framework for synthetic planning.
The Challenge of Regioselective Lithiation: A Trio of Reactive Sites
The primary challenge in the lithiation of this compound lies in controlling which site of the molecule reacts with the organolithium reagent. Three principal pathways can be envisioned:
-
Lithium-Halogen Exchange at the C4-Bromine: This is often a very fast process, particularly at low temperatures with alkyllithium reagents like n-butyllithium.[1] The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the C-Br bond the most likely site for this reaction over the C-Cl bond.[1]
-
Directed ortho-Lithiation (DoM): This pathway involves the deprotonation of an aromatic C-H bond adjacent to a directing metalating group (DMG).[2][3] In this molecule, the chloro and bromo substituents can act as weak directing groups. However, the hierarchy of directing groups generally places stronger Lewis basic groups at the top.[4]
-
Reaction at the Benzylic Bromide: The benzylic bromide is a highly electrophilic site susceptible to nucleophilic attack. While organolithium reagents are strong bases, they are also potent nucleophiles.
The regiochemical outcome of the lithiation is a delicate balance of kinetic and thermodynamic factors, heavily influenced by the choice of lithiating agent, solvent, temperature, and the presence of additives.
Comparative Analysis of Lithiation Pathways
| Lithiation Pathway | Position of Lithiation | Probable Reagents & Conditions | Anticipated Outcome & Rationale | Supporting Principles |
| Lithium-Bromine Exchange | C4 | n-BuLi or s-BuLi in THF or Et₂O at -78 °C | Most Probable Pathway. Lithium-halogen exchange is typically much faster than deprotonation, especially for aryl bromides.[1] The greater reactivity of the C-Br bond compared to the C-Cl bond directs the exchange to the C4 position. | The kinetic preference for lithium-halogen exchange over deprotonation is well-documented.[1] |
| ortho-Lithiation to Chlorine | C3 | LDA or LiTMP in THF at -78 °C to 0 °C | Less Probable. While chlorine can direct ortho-lithiation, it is a weaker directing group compared to others.[4] Lithium amides are often used to favor deprotonation over halogen exchange. However, the acidity of the proton at C3 is not significantly enhanced. | The hierarchy of directing metalating groups generally favors stronger coordinating groups.[4] |
| ortho-Lithiation to Bromine | C5 | LDA or LiTMP in THF at -78 °C to 0 °C | Less Probable. Similar to the chloro group, bromine is a weak directing group for ortho-lithiation.[4] | The directing ability of halogens for ortho-lithiation is generally weak.[4] |
| Reaction at Benzylic Bromide | C1 (Benzylic) | Grignard reagents or other less basic organometallics | Possible Side Reaction. While alkyllithiums can react as nucleophiles, their primary role in this context is as a strong base for lithiation. Grignard reagents, being less basic, are more likely to undergo nucleophilic substitution at the benzylic position.[5] | The high reactivity of benzylic halides towards nucleophiles is a fundamental concept in organic chemistry. |
Visualizing the Competing Lithiation Pathways
Caption: Competing reaction pathways for the lithiation of this compound.
Recommended Experimental Protocol for Selective C4-Lithiation
This protocol outlines a procedure for the selective lithium-bromine exchange at the C4 position, followed by quenching with an electrophile (e.g., N,N-dimethylformamide, DMF, to yield an aldehyde).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes, typically 1.6 M or 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching with Electrophile: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Stir at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature over 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Alternative Functionalization Strategies: A Comparative Overview
While lithiation offers a direct route to C4-functionalized derivatives, other modern synthetic methods provide viable alternatives, often with complementary regioselectivity and functional group tolerance.
| Method | Target Position | Typical Reagents & Catalyst | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling [6][7] | C4 (from Aryl Bromide) | Arylboronic acid or ester, Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) | Excellent functional group tolerance, mild reaction conditions, commercially available reagents. | Requires pre-functionalized coupling partners (boronic acids). |
| Sonogashira Coupling [8][9][10][11][12] | C4 (from Aryl Bromide) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base | Direct introduction of an alkyne moiety, mild conditions. | Sensitivity to air, potential for homocoupling of the alkyne. |
| Buchwald-Hartwig Amination [13][14][15] | C4 (from Aryl Bromide) | Amine, Pd catalyst, bulky phosphine ligand, strong base (e.g., NaOtBu) | Broad scope of applicable amines, formation of C-N bonds. | Requires careful selection of ligand and base, potential for catalyst deactivation. |
| Grignard Reagent Formation [5][16][17][18][19] | C4 (from Aryl Bromide) | Mg turnings or i-PrMgCl·LiCl (for halogen-magnesium exchange)[20] | Cost-effective, generates a versatile organometallic reagent. | Less functional group tolerance than palladium-catalyzed reactions, potential for Wurtz coupling.[5] |
| Nucleophilic Substitution | C1 (Benzylic) | Various nucleophiles (e.g., amines, alkoxides, cyanides) | High reactivity of the benzylic bromide, straightforward SN2 reactions. | Limited to functionalization at the benzylic position. |
Visualizing the Synthetic Alternatives
Caption: Overview of alternative synthetic routes for the functionalization of this compound.
Concluding Remarks
The regioselective functionalization of this compound is a multifaceted synthetic problem. While direct experimental comparisons are not extensively documented, a thorough analysis of fundamental organometallic principles strongly suggests that lithiation will preferentially occur via lithium-bromine exchange at the C4 position . This provides a reliable and direct route to a versatile aryllithium intermediate.
For researchers seeking alternatives, a host of powerful palladium-catalyzed cross-coupling reactions, as well as Grignard reagent formation, offer a complementary toolbox for modifying the C4 position. Furthermore, the inherent reactivity of the benzylic bromide at the C1 position allows for straightforward nucleophilic substitution. The choice of synthetic strategy will ultimately depend on the desired target molecule, the required functional group tolerance, and considerations of atom economy and process scalability. This guide serves as a foundational resource to inform these critical decisions in the design and execution of synthetic routes involving this valuable chemical intermediate.
References
- Snieckus, V. Directed ortho metalation. Toluene-a-sulfonamides and related ortho-lithiated reagents. Chem. Rev.1990, 90 (6), 879–933. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361. [Link]
- Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press, 1996. [Link]
- Levin, J. I. The buttressing effect. Tetrahedron1986, 42 (22), 6047-6075. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angew. Chem. Int. Ed.2005, 44 (5), 674–688. [Link]
- Directed ortho metal
- Directed Ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes.
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2,5) and Wurtz coupling product (3, 6).
- Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zürich. [Link]
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. YouTube. [Link]
- The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. edoc.ub.uni-muenchen.de. [Link]
- Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia. [Link]
- Selective halogen-magnesium exchange reaction via organomagnesium
- THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS.
- Comparison of the activity of various Mg‐exchange reagents.
- Metal–halogen exchange. Wikipedia. [Link]
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
- Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies.
- Ortho-metal
- ORGANIC CHEMISTRY. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Base Selection in the Elimination Reactions of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
For researchers and professionals in drug development and organic synthesis, the strategic selection of reagents is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparative analysis of various bases used in the elimination reaction of 4-Bromo-1-(bromomethyl)-2-chlorobenzene to yield the valuable synthetic intermediate, 4-bromo-2-chloro-1-vinylbenzene. We will delve into the mechanistic underpinnings of these reactions, supported by established chemical principles, and provide practical, experimentally-derived insights to guide your synthetic strategy.
Introduction to the Elimination Reaction of this compound
The substrate, this compound, possesses a reactive benzylic bromide that is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The desired transformation, an E2 elimination, involves the removal of a proton from the carbon adjacent to the bromomethyl group (the α-carbon) and the concurrent expulsion of the bromide leaving group, resulting in the formation of a vinyl group. This dehydrobromination reaction is a classic example of a β-elimination.[1]
The choice of base is critical in directing the reaction towards the desired elimination product and minimizing the formation of the competing SN2 substitution product. The key factors to consider when selecting a base are its strength and steric hindrance.
Mechanistic Considerations: The E2 Pathway
The elimination reaction of this compound proceeds via a bimolecular elimination (E2) mechanism. This is a one-step, concerted process where the base removes a proton from the β-carbon at the same time as the carbon-bromine bond breaks to form the alkene.[2] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Strong bases are required to facilitate this reaction.[2]
Caption: Generalized E2 mechanism for the dehydrobromination of this compound.
Comparative Evaluation of Bases
The performance of different bases in the elimination reaction of this compound is primarily dictated by their steric bulk. This influences the competition between the E2 and SN2 pathways.
| Base | Structure | Type | Expected Major Product |
| Potassium tert-butoxide (KOtBu) | C(CH₃)₃O⁻K⁺ | Strong, Sterically Hindered | 4-Bromo-2-chloro-1-vinylbenzene (E2) |
| Sodium Ethoxide (NaOEt) | CH₃CH₂O⁻Na⁺ | Strong, Unhindered | Mixture of E2 and SN2 products |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Strong, Non-nucleophilic, Hindered | 4-Bromo-2-chloro-1-vinylbenzene (E2) |
Potassium tert-butoxide (KOtBu): The Bulky Base for Clean Elimination
Potassium tert-butoxide is a strong, sterically hindered base. Its bulky nature makes it a poor nucleophile, thus significantly suppressing the competing SN2 reaction. This steric hindrance favors the abstraction of a proton from the relatively exposed methyl group, leading to a higher yield of the desired elimination product, 4-bromo-2-chloro-1-vinylbenzene. For primary halides, the use of a strong, sterically hindered base is a well-established strategy to promote E2 elimination over SN2 substitution.
Sodium Ethoxide (NaOEt): A Strong Base with Competing Nucleophilicity
Sodium ethoxide is a strong, but relatively unhindered base. While it is capable of promoting the E2 reaction, its smaller size allows it to also act as an effective nucleophile, leading to a significant amount of the SN2 substitution product, 1-bromo-4-chloro-2-(ethoxymethyl)benzene. Therefore, the use of sodium ethoxide is likely to result in a mixture of elimination and substitution products, reducing the overall yield of the desired vinylbenzene.
Experimental Insight: For primary benzylic halides, strong, non-bulky bases like sodium ethoxide are known to produce a mixture of SN2 and E2 products. The exact ratio is dependent on factors such as solvent and temperature, but a significant portion of the substitution product is generally expected.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Non-Nucleophilic Alternative
DBU is a strong, non-nucleophilic, and sterically hindered amidine base. Its unique structure makes it an excellent choice for promoting E2 eliminations while minimizing nucleophilic substitution. Similar to potassium tert-butoxide, DBU is expected to provide a high yield of the desired 4-bromo-2-chloro-1-vinylbenzene.
Experimental Insight: DBU is widely used in organic synthesis to effect clean elimination reactions. Its efficacy in dehydrohalogenations of alkyl halides is well-documented, making it a reliable choice for the synthesis of the target vinylarene.
Experimental Protocols
The following are representative experimental protocols for the elimination reaction of this compound with the discussed bases. Researchers should note that optimization of reaction conditions may be necessary to achieve maximum yields.
Protocol 1: Elimination using Potassium tert-butoxide
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-2-chloro-1-vinylbenzene.
Protocol 2: Elimination using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add DBU (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess DBU.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-chloro-1-vinylbenzene.
Caption: A generalized experimental workflow for the synthesis of 4-bromo-2-chloro-1-vinylbenzene.
Conclusion and Recommendations
The choice of base is a critical parameter in the successful synthesis of 4-bromo-2-chloro-1-vinylbenzene from this compound.
-
For maximizing the yield of the desired elimination product and minimizing the formation of the SN2 byproduct, the use of a strong, sterically hindered base is highly recommended .
-
Potassium tert-butoxide and DBU are excellent choices for this transformation, with both expected to provide clean and high-yielding reactions.
-
The use of a strong, unhindered base such as sodium ethoxide should be avoided if the goal is to selectively synthesize the vinylbenzene derivative, as it will likely lead to a difficult-to-separate mixture of elimination and substitution products.
By carefully selecting the appropriate base and reaction conditions, researchers can effectively control the outcome of this reaction and efficiently produce the valuable synthetic intermediate, 4-bromo-2-chloro-1-vinylbenzene.
References
- Wikipedia.
- Chemistry LibreTexts. 9.2: The E₂ Reaction is Regioselective. [Link]
- Chemistry LibreTexts. 9.9: Comparing the E2 and E1 Reactions of Alkyl Halides. [Link]
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- Khan Academy. E2 mechanism: regioselectivity. [Link]
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- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]
- YouTube.
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A Comparative Guide to Byproduct Analysis in the Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. The compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a critical building block, notably in the synthesis of the SGLT2 inhibitor Dapagliflozin.[1][2][3] Its structural integrity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of byproducts generated during its synthesis, comparing the industrially prevalent Friedel-Crafts acylation-reduction pathway with a theoretical direct Friedel-Crafts alkylation route. We will explore the mechanistic origins of key impurities and provide actionable analytical protocols for their detection and control.
Part 1: Comparing Synthetic Routes and Their Byproduct Profiles
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be approached via two main strategies, each with a distinct impurity profile. The choice of route is a critical decision, balancing yield, cost, and, most importantly, the purity of the final intermediate.
Route 1: Friedel-Crafts Acylation Followed by Reduction (The Industrial Standard)
This widely adopted two-step method is favored for its high regioselectivity and control, which inherently minimizes isomeric byproducts.[4]
-
Step 1: Friedel-Crafts Acylation: 5-Bromo-2-chlorobenzoyl chloride reacts with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Step 2: Reduction: The resulting ketone intermediate is then reduced to the desired diphenylmethane product using a reducing agent such as triethylsilane (Et₃SiH) with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[4]
Mechanistic Advantages: The Friedel-Crafts acylation is highly predictable. The acylium ion electrophile is not prone to rearrangement, and its electron-withdrawing nature deactivates the aromatic ring, effectively preventing poly-acylation reactions.[5] This leads to a cleaner reaction profile compared to direct alkylation.
Key Byproduct Analysis (Route 1):
The primary byproduct concerns in this route arise not from the C-C bond formation, but from the subsequent reduction step and reaction conditions.
-
Byproduct A: N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine: This is a well-documented process-related impurity. It forms when the reduction of the ketone intermediate is performed at elevated temperatures (e.g., >50°C) using acetonitrile (MeCN) as a solvent.[2] The carbocation formed during the reduction is trapped by the nitrile solvent, leading to this amide impurity after hydrolysis. One-pot processes that avoid acetonitrile have been developed specifically to circumvent this issue.[2][3]
-
Byproduct B: Unreacted Ketone Intermediate: Incomplete reduction will leave residual (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone in the final product. Monitoring the reaction progress via HPLC is crucial to ensure complete conversion.
-
Byproduct C: Over-reduction Products: While less common with selective reagents like triethylsilane, stronger reducing agents could potentially lead to dehalogenation or other undesired reductions on the aromatic rings.
Route 2: Direct Friedel-Crafts Alkylation (A Theoretical Alternative)
A seemingly more direct, one-step approach would be the Friedel-Crafts alkylation of 1-bromo-4-chlorobenzene with a 4-ethoxybenzyl halide (e.g., 4-ethoxybenzyl chloride) and a Lewis acid catalyst. While synthetically direct, this route is fraught with challenges inherent to Friedel-Crafts alkylations.[5][6]
Mechanistic Disadvantages: Unlike acylation, Friedel-Crafts alkylation is susceptible to several side reactions that can lead to a complex mixture of difficult-to-separate byproducts.
Predicted Byproduct Analysis (Route 2):
-
Byproduct D & E (Positional Isomers): The primary challenge is controlling regioselectivity. The starting material, 1-bromo-4-chlorobenzene, has two ortho-, para-directing halogen substituents. Both Br and Cl direct incoming electrophiles to the positions ortho and para to themselves. This leads to a mixture of isomers.
-
Desired Product: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (alkylation at C2, ortho to Cl and meta to Br).
-
Byproduct D: 1-Bromo-4-chloro-3-(4-ethoxybenzyl)benzene (alkylation at C3, ortho to Br and meta to Cl).
-
Byproduct E: 2-Bromo-4-chloro-1-(4-ethoxybenzyl)benzene (alkylation at C1, ortho to both Cl and Br). The relative ratios of these isomers are difficult to control and depend heavily on reaction conditions.
-
-
Byproduct F (Polyalkylation): The product of the initial alkylation, a diphenylmethane, is generally more reactive than the starting dihalobenzene.[5][6] This is because the newly added alkyl group is electron-donating, activating the ring towards further electrophilic attack. This can lead to the formation of di- and tri-alkylation products, further complicating the purification process. Using a large excess of the 1-bromo-4-chlorobenzene substrate can help mitigate this but may be economically unfeasible.[6]
Comparative Summary of Synthetic Routes
| Feature | Route 1: Acylation-Reduction | Route 2: Direct Alkylation (Theoretical) |
| Regioselectivity | High (avoids isomeric byproducts) | Low (prone to a mixture of positional isomers) |
| Poly-substitution | Negligible (acyl group is deactivating) | High risk (alkyl group is activating) |
| Key Byproducts | Solvent adducts (e.g., N-acetyl impurity), unreacted ketone. | Positional isomers, poly-alkylated products. |
| Process Control | More complex (two steps) but yields a cleaner product profile. | Simpler (one step) but requires extensive purification. |
| Overall Purity | Generally higher, easier to achieve pharmaceutical grade. | Lower, significant purification challenges expected. |
Part 2: Analytical Workflows & Experimental Protocols
Reliable analytical methods are essential for identifying and quantifying the byproducts discussed. A robust quality control strategy involves using a high-resolution chromatographic technique like HPLC for routine analysis and a mass spectrometry-based method for structural confirmation.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and control of byproducts during the synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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A Spectroscopic Journey: Characterizing the Synthesis of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous characterization of complex organic molecules are paramount. Halogenated aromatic compounds, in particular, serve as versatile building blocks for novel therapeutics and functional materials. This guide provides an in-depth spectroscopic comparison of 4-Bromo-1-(bromomethyl)-2-chlorobenzene and its precursors, offering a detailed analysis of the spectral changes that signify the successful transformation at each synthetic step. This analysis is grounded in experimental data and established spectroscopic principles, providing researchers with a practical framework for characterizing similar synthetic pathways.
The Synthetic Pathway: From Toluene to a Multifunctional Benzyl Bromide
The synthesis of this compound typically proceeds from readily available starting materials through a series of electrophilic aromatic substitutions and a final benzylic bromination. Understanding the spectroscopic signature of each intermediate is crucial for in-process control and final product verification. The synthetic route considered in this guide is as follows:
Caption: Synthetic route to this compound.
Spectroscopic Characterization of Precursors and Product
A multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the comprehensive characterization of the synthetic intermediates and the final product.
Toluene: The Aromatic Starting Point
Toluene, the simplest precursor, provides a baseline for understanding the spectroscopy of the benzene ring and the methyl group.
-
¹H NMR: The proton NMR of toluene displays a multiplet in the aromatic region (δ 7.0-7.3 ppm) corresponding to the five phenyl protons and a singlet around δ 2.3 ppm for the three methyl protons.
-
¹³C NMR: The carbon NMR spectrum of toluene shows five signals: one for the methyl carbon at approximately 21 ppm and four for the aromatic carbons, reflecting the symmetry of the molecule.[1]
-
IR Spectroscopy: The IR spectrum of toluene is characterized by C-H stretching vibrations of the aromatic ring (around 3030 cm⁻¹) and the methyl group (around 2920 cm⁻¹), as well as C=C stretching of the aromatic ring (1605 and 1495 cm⁻¹).
-
Mass Spectrometry: The mass spectrum of toluene shows a prominent molecular ion peak (M⁺) at m/z = 92. The base peak is typically the tropylium ion at m/z = 91, formed by the loss of a hydrogen atom followed by rearrangement.
1-Bromo-3-chlorobenzene: A Disubstituted Benzene
While not a direct precursor in the outlined synthesis, 1-bromo-3-chlorobenzene is an important isomer for spectroscopic comparison, illustrating the effects of two different halogen substituents on the benzene ring.
-
¹H NMR: The proton NMR spectrum of 1-bromo-3-chlorobenzene is more complex than that of toluene, with four distinct signals in the aromatic region, reflecting the reduced symmetry.[2]
-
¹³C NMR: The carbon NMR spectrum shows six signals for the six aromatic carbons, as they are all chemically non-equivalent.
-
IR Spectroscopy: The IR spectrum displays characteristic C-Br and C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with peaks at M⁺, M⁺+2, and M⁺+4.
2-Chloro-4-bromotoluene: The Halogenated Intermediate
The introduction of chlorine and bromine atoms to the toluene ring significantly alters its spectroscopic properties.
-
¹H NMR: The ¹H NMR spectrum of 2-chloro-4-bromotoluene shows three aromatic protons with distinct chemical shifts and coupling patterns, and a singlet for the methyl protons.
-
¹³C NMR: The ¹³C NMR spectrum will have seven signals: one for the methyl carbon and six for the aromatic carbons, which are all unique.
-
IR Spectroscopy: The IR spectrum will show the characteristic aromatic and methyl C-H stretches, along with strong absorptions in the fingerprint region corresponding to the C-Cl and C-Br bonds.
-
Mass Spectrometry: The mass spectrum will display a molecular ion peak with the characteristic isotopic pattern for one bromine and one chlorine atom. The fragmentation pattern will be influenced by the presence of the halogens and the methyl group.
This compound: The Final Product
The final benzylic bromination introduces a bromomethyl group, leading to further distinct changes in the spectroscopic data.
-
¹H NMR: The most significant change in the proton NMR spectrum is the appearance of a singlet for the two benzylic protons of the -CH₂Br group, typically in the range of δ 4.4-4.7 ppm.[3] The aromatic region will still show three distinct protons.
-
¹³C NMR (Predicted): Due to the lack of readily available experimental data, the ¹³C NMR spectrum is predicted. We expect to see seven signals: one for the benzylic carbon (around 30-35 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the three different substituents.
-
IR Spectroscopy (Predicted): The IR spectrum is expected to show a C-H stretching band for the -CH₂Br group around 2960 cm⁻¹ and a prominent C-Br stretching vibration for the benzylic bromide, in addition to the aromatic C-H and C=C stretches and the C-Cl and aryl C-Br stretches.
-
Mass Spectrometry (Predicted): The mass spectrum should exhibit a molecular ion peak with an isotopic pattern characteristic of two bromine atoms and one chlorine atom (M⁺, M⁺+2, M⁺+4, M⁺+6). A prominent fragment would be the loss of a bromine radical from the benzylic position to form a stable benzylic cation.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| Toluene | 7.0-7.3 (m, 5H), 2.3 (s, 3H) | ~21 (CH₃), 125-138 (aromatic) | 3030 (Ar-H), 2920 (C-H), 1605, 1495 (C=C) | 92 (M⁺), 91 (base) |
| 1-Bromo-3-chlorobenzene | 7.1-7.5 (m, 4H) | 122-135 (aromatic) | <800 (C-Br, C-Cl) | 190/192/194 (M⁺) |
| 2-Chloro-4-bromotoluene | ~7.4 (d, 1H), ~7.2 (dd, 1H), ~7.0 (d, 1H), ~2.4 (s, 3H) | Data not readily available | Data not readily available | 204/206/208 (M⁺) |
| This compound | 7.56 (d, 1H), 7.39 (dd, 1H), 7.29 (d, 1H), 4.53 (s, 2H)[3] | Predicted: ~32 (CH₂Br), 120-140 (aromatic) | Predicted: ~2960 (C-H), <800 (C-Br, C-Cl) | Predicted: 282/284/286/288 (M⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract the contribution of atmospheric CO₂ and H₂O.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the spectroscopic data obtained during the synthesis.
Caption: A logical workflow for the spectroscopic confirmation of the synthesized compounds.
Conclusion
The spectroscopic comparison of this compound and its precursors demonstrates the power of a multi-technique analytical approach in synthetic chemistry. Each synthetic transformation leaves a distinct fingerprint on the NMR, IR, and mass spectra, allowing for the confident tracking of the reaction progress and the unambiguous identification of the final product. While experimental data for the target molecule is not fully available in public databases, a predictive analysis based on sound spectroscopic principles provides a reliable means of characterization. This guide serves as a valuable resource for researchers working on the synthesis and characterization of complex halogenated aromatic compounds.
References
- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes".
- 4-Bromo-2-(bromomethyl)-1-chlorobenzene. PubChem.
- 13-C NMR - How Many Signals. Master Organic Chemistry. (2022-02-08).
- 89720-77-4 CAS NO.89720-77-4. LookChem.
- Benzene, 1-(bromomethyl)-2-chloro-. NIST WebBook.
- Benzene, 4-bromo-1,2-dichloro-. NIST WebBook.
- 1-(Bromomethyl)-4-chlorobenzene. PubChem.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
- This compound. PubChemLite.
- 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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literature review of synthetic applications for 4-Bromo-1-(bromomethyl)-2-chlorobenzene
An In-Depth Guide to the Synthetic Utility of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of this compound (CAS No. 89720-77-4), a trifunctional building block of significant value in pharmaceutical and materials science research.[1] We will move beyond a simple catalog of reactions to explore the causality behind its synthetic applications, offering a comparative perspective against common alternatives and providing detailed, field-tested experimental protocols.
The Principle of Chemoselectivity: A Tale of Two Reactive Sites
The immense synthetic power of this compound stems from the pronounced differential reactivity of its halogenated sites. Understanding this principle is critical for designing selective, high-yield synthetic routes. The molecule possesses three potential reaction centers: a benzylic bromide, an aryl bromide, and an aryl chloride.
-
Benzylic Bromide (C-Br at the methyl group): This site is exceptionally reactive towards nucleophiles via an SN2 mechanism. The benzylic position stabilizes the transition state, making the bromide an excellent leaving group. This allows for facile C-O, C-N, and C-S bond formation under relatively mild conditions, often leaving the aryl halides untouched.[2][3]
-
Aryl Bromide (C-Br at position 4): This bond is significantly stronger and less polarized than the benzylic bromide, rendering it inert to standard nucleophilic substitution. However, it is the primary site for oxidative addition to low-valent transition metal catalysts, such as Palladium(0). This makes it the preferred handle for powerful C-C and C-heteroatom bond-forming cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[4]
-
Aryl Chloride (C-Cl at position 2): The aryl chloride is the most robust of the three halogenated sites. In transition metal-catalyzed reactions, the C-Cl bond is generally less reactive towards oxidative addition than the C-Br bond.[5] This reactivity hierarchy (Benzylic-Br >> Aryl-Br > Aryl-Cl) is the cornerstone of its utility, enabling programmed, stepwise functionalization of the molecule.
Caption: Dual reactivity modes of this compound.
Application I: Nucleophilic Substitution at the Benzylic Position
The high reactivity of the benzylic bromide makes this reagent an excellent choice for introducing the 4-bromo-2-chlorobenzyl moiety onto various nucleophiles.
O-Alkylation for Ether Synthesis
The formation of aryl ethers via the Williamson ether synthesis is a cornerstone transformation. Using this compound provides a direct route to substituted benzyl ethers, which are common motifs in biologically active molecules.
Expert Insights: The choice of a mild base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate phenols to the more nucleophilic phenoxides but not so strong as to promote side reactions. A polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation (K⁺) while leaving the phenoxide anion relatively free to attack the electrophilic benzylic carbon.[6]
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
-
Setup: To a round-bottom flask, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylformamide (DMF, 5 mL per mmol of phenol).
-
Reagent Addition: Add a solution of this compound (1.1 eq) in DMF dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours.
-
Monitoring: Track the consumption of the starting phenol using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[6]
Caption: General experimental workflow for O-alkylation.
N-Alkylation for Amine Synthesis
This reagent is highly effective for the mono-alkylation of primary and secondary amines. Such reactions are fundamental in drug development for modifying the properties of lead compounds.
Expert Insights: Compared to O-alkylation, N-alkylation can be more prone to overalkylation, yielding quaternary ammonium salts, especially with primary amines. To control this, one can use a slight excess of the amine or add the alkylating agent slowly. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial in some cases to scavenge the HBr byproduct without competing as a nucleophile.[7] For sensitive substrates where overalkylation is a major concern, reductive amination serves as a superior alternative, though it involves converting the benzyl bromide to an aldehyde first.[8]
Experimental Protocol: N-Alkylation of Benzylamine
-
Setup: In a round-bottom flask, dissolve benzylamine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (10 mL per mmol of alkylating agent).
-
Reagent Addition: Add this compound (1.0 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the disappearance of the benzyl bromide by TLC.
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.[2]
| Parameter | O-Alkylation (Phenol) | N-Alkylation (Amine) | Alternative: Benzylic Chloride |
| Reactivity | High | Very High | Lower |
| Typical Temp. | 60-80 °C | Room Temperature | Often requires higher temp. or NaI catalyst |
| Key Challenge | C- vs. O-alkylation (minor) | Overalkylation | Slower reaction rates |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Et₃N, DIPEA | K₂CO₃, Cs₂CO₃ |
Application II: C-C Bond Formation via Cross-Coupling
After functionalizing the benzylic position, the aryl bromide at C4 serves as a robust handle for transition metal-catalyzed reactions, enabling the construction of complex carbon skeletons.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It is widely used to synthesize biaryl and styrenyl compounds, which are prevalent in pharmaceuticals and organic electronics.[9] The reaction demonstrates excellent functional group tolerance.[10]
Expert Insights: The success of a Suzuki coupling hinges on the catalytic system. A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. Bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos, XPhos) are often required to facilitate the oxidative addition step (the rate-limiting step for aryl bromides) and promote the final reductive elimination.[11] An inorganic base (e.g., Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid partner in the transmetalation step.[12]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a Schlenk flask, add the 4-bromo-2-chlorobenzyl derivative (1.0 eq), phenylboronic acid (1.2 eq), a base such as Cs₂CO₃ (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a ligand like PCy₃·HBF₄ (4 mol%)).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 10:1 ratio).
-
Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen) and heat to 80-100 °C for 2-12 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the aryl bromide.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is invaluable for synthesizing conjugated systems found in materials science and as precursors to complex heterocyclic frameworks. The reaction typically uses a dual catalyst system of palladium and copper(I).[5][14] The reactivity order of aryl halides (I > Br > Cl) ensures high selectivity for the C4-Br bond in the title compound.[5]
Application III: Advanced Synthesis of Heterocyclic Scaffolds
The true synthetic elegance of this compound is revealed in multi-step syntheses that leverage its sequential reactivity. A prime example is the construction of isoindolinone scaffolds, which are important in medicinal chemistry.[2]
Synthetic Strategy for Isoindolinones:
-
N-Alkylation: The benzylic bromide is first reacted with a primary amine in an SN2 reaction to form a secondary amine intermediate.
-
Intramolecular Cyclization: The resulting intermediate, which now contains a nucleophilic nitrogen and an electrophilic aryl bromide, undergoes a palladium-catalyzed intramolecular carbonylation/amination reaction (a variation of the Buchwald-Hartwig amination) to form the five-membered lactam ring of the isoindolinone core.[2]
This powerful one-two punch allows for the rapid assembly of complex heterocyclic systems from a single, versatile starting material.
Conclusion
This compound is more than a simple alkylating agent; it is a sophisticated synthetic building block engineered for chemoselectivity. Its well-defined reactivity hierarchy—a highly labile benzylic bromide for nucleophilic substitutions and a robust aryl bromide for cross-coupling reactions—provides chemists with a powerful tool for programmed and efficient molecular construction. This guide has demonstrated its utility in fundamental bond-forming reactions and its potential for the assembly of complex, high-value heterocyclic structures, cementing its role as an indispensable reagent for researchers, scientists, and drug development professionals.
References
- Application Notes and Protocols for the O-Alkylation of Phenols with 4 - Benchchem. (benchchem.com)
- 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3. (guidechem.com)
- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery - Benchchem. (benchchem.com)
- Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (benchchem.com)
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (ncbi.nlm.nih.gov)
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (inno-pharmchem.com)
- Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine - Benchchem. (benchchem.com)
- Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (benchchem.com)
- 4-Bromo-1-bromomethyl-2-chlorobenzene | CAS 89720-77-4 | SCBT. (scbt.com)
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (benchchem.com)
- Sonogashira Coupling - Organic Chemistry Portal. (organic-chemistry.org)
- Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6 - Benchchem. (benchchem.com)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (pubs.rsc.org)
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (youtube.com)
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (ncbi.nlm.nih.gov)
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (benchchem.com)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-(bromomethyl)-2-chlorobenzene
For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety and precision of our practices. The handling and disposal of specialized chemical reagents like 4-Bromo-1-(bromomethyl)-2-chlorobenzene, a key intermediate in organic synthesis, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this halogenated organic compound, ensuring the safety of personnel, the protection of our environment, and the upholding of regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a reactive compound whose hazards stem from its chemical structure. The presence of bromine and chlorine atoms on the benzene ring, coupled with a bromomethyl group, makes it a potent lachrymator and corrosive agent. A thorough understanding of these properties is the foundation of a robust safety protocol.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance that causes severe skin burns and eye damage[1][2]. The primary hazards are associated with direct contact and inhalation.
Table 1: Chemical and Physical Properties of this compound and Related Isomers
| Property | This compound | 4-Bromo-2-(bromomethyl)-1-chlorobenzene |
| CAS Number | 89720-77-4[3] | 149965-41-3[1][2][4][5] |
| Molecular Formula | C₇H₅Br₂Cl[3] | C₇H₅Br₂Cl[1][5] |
| Molecular Weight | 284.38 g/mol [3] | 284.37 g/mol [1] |
| Appearance | Not explicitly stated, likely a solid | White solid[4] |
| Primary Hazards | Corrosive[1][2] | Corrosive, Causes severe skin burns and eye damage[1][2] |
The corrosive nature of this compound necessitates stringent handling procedures to prevent accidental exposure. The operational plan must therefore prioritize the containment of the chemical and the protection of the handler.
Operational Plan: From Handling to Waste Segregation
A self-validating safety protocol is one where each step is designed to minimize risk and provide clear, actionable instructions. The following operational plan for handling and segregating this compound waste is built on this principle.
2.1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[6][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[6]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory to protect against splashes.[6]
-
Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] In situations where a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
2.2. Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[6][8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid using combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[6][8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.
2.3. Waste Segregation: A Critical Step in the Disposal Pathway
Proper waste segregation is essential for safe and compliant disposal. Halogenated organic compounds require a separate waste stream from non-halogenated solvents.
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[9] The container should be compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams. This is not only a safety issue but also significantly increases disposal costs.[10]
Disposal Plan: The Final Steps to a Safe Outcome
The disposal of this compound is governed by federal and local regulations for hazardous waste.[11][12] Under no circumstances should this chemical be disposed of down the drain.[8][13]
Step-by-Step Disposal Procedure:
-
Collection: Collect all waste containing this compound, including contaminated materials like gloves, absorbent pads, and weighing paper, in the designated "Halogenated Organic Waste" container.
-
Container Management: Keep the waste container securely closed when not in use. Store the container in a well-ventilated, secondary containment area away from incompatible materials.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
-
Professional Disposal: The final disposal method will be determined by the licensed hazardous waste disposal facility. The preferred method for halogenated organic compounds is high-temperature incineration in a specially equipped facility with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][11]
Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By understanding the chemical's inherent hazards and adhering to a structured and logical disposal plan, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. This guide serves as a foundational resource for researchers, empowering them to handle this valuable reagent with the confidence and competence that defines scientific excellence.
References
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link][15][16][17][18][19]
- PubChem Compound Summary for CID 43379070, 4-Bromo-1-chloro-2-(chloromethyl)benzene.
- PubChem Compound Summary for CID 11558280, 4-Bromo-2-(bromomethyl)-1-chlorobenzene.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office. [Link][21]
- Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link][10]
- Toxicological Profile for Chlorobenzene.
- Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link][13]
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Personal protective equipment for handling 4-Bromo-1-(bromomethyl)-2-chlorobenzene
Comprehensive Safety Protocol: Handling 4-Bromo-1-(bromomethyl)-2-chlorobenzene
As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of this compound (CAS No. 68120-44-5). This halogenated aromatic compound is a potent irritant and corrosive agent, demanding meticulous adherence to safety protocols to mitigate risks in a laboratory setting. The guidance herein is synthesized from established safety data and best practices for handling hazardous chemical reagents.
Hazard Identification and Immediate Risk Assessment
This compound is classified as a hazardous substance that poses significant health risks upon exposure. The primary dangers are associated with its corrosive properties. According to GHS classifications for structurally similar compounds, it is expected to cause severe skin burns and serious eye damage.[1] The presence of the bromomethyl group, a known lachrymator, suggests a high potential for irritation to the respiratory tract.
Hazard Summary Table
| Hazard Class | Category | GHS Hazard Statement | Implication for Researchers |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] | Direct contact can cause immediate, severe chemical burns and tissue damage. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | Splashes pose an extreme risk of permanent eye injury or blindness. |
| Respiratory Irritation | Not Classified, but Implied | May cause respiratory irritation.[2] | Inhalation of dust or vapors can irritate the nose, throat, and lungs. |
Toxicological properties for this specific compound have not been fully investigated, warranting a cautious approach that treats it as potentially toxic if inhaled or ingested. [2]
Engineering Controls: The First Line of Defense
Before any Personal Protective Equipment (PPE) is considered, proper engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[3] This is critical to prevent the inhalation of dust or vapors and to contain any potential spills.
-
Safety Shower and Eyewash Station: Ensure that a fully functional safety shower and eyewash station are located in immediate proximity to the workstation.[4] Proximity is crucial for rapid decontamination in case of accidental exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE plan is non-negotiable when handling this substance.[3] Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.[5]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[3][6] | Nitrile gloves offer good resistance to a range of chemicals, including many solvents and halogenated compounds.[7] For prolonged handling or when dealing with larger quantities, consider double-gloving or using thicker, more robust gloves like Neoprene. Always inspect gloves for tears or punctures before use.[6] |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[8] | Due to the severe risk of eye damage, standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and vapors. A face shield worn over the goggles is required to protect the entire face from splashes during transfers or other operations.[6] |
| Body Protection | Flame-retardant and chemical-resistant lab coat.[5][8] | A lab coat made of a material resistant to chemical permeation should be worn and fully buttoned. This provides a critical barrier against skin contact from spills. Ensure the sleeves are long enough to cover the wrists completely. |
| Respiratory Protection | Use within a fume hood is the primary control. | If engineering controls (fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors must be used. |
Safe Handling and Operational Workflow
The following protocol outlines a systematic approach to handling this compound to minimize exposure risk.
Workflow for Safe Chemical Handling
Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.
Step-by-Step Protocol
-
Preparation:
-
Thoroughly review this safety guide and the manufacturer-specific Safety Data Sheet (SDS) before beginning any work.
-
Don all required PPE as specified in the table above.
-
Ensure the work area within the chemical fume hood is clean and uncluttered. Place absorbent pads on the work surface to contain minor spills.
-
-
Handling:
-
Carefully transfer the required amount of the chemical using appropriate tools (e.g., spatula, powder funnel). Avoid creating dust.
-
If transferring solutions, use a syringe or cannula to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling & Decontamination:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Emergency and Spill Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Cleanup Protocol
-
Minor Spill (in fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Storage and Disposal
Proper storage and waste management are essential for long-term safety and environmental protection.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing this chemical, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[2] Collect in a clearly labeled, sealed container for halogenated organic waste. Do not dispose of it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[10]
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). 4-Bromochlorobenzene Safety Data Sheet.
- Sigma-Aldrich. (2024). 1-Bromo-4-chlorobenzene Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Krishna Solvechem Ltd. (n.d.). 4-Bromo-1,2-dichlorobenzene Material Safety Data Sheet.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry.
- Echemi. (n.d.). 1-Bromo-4-(bromomethyl)-2-chlorobenzene Safety Data Sheets.
- Biosynth Carbosynth. (2020). 2-Bromo-1-bromomethyl-5-chlorobenzene Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 3-Chlorobenzyl bromide Safety Data Sheet.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4-chlorobenzene.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene.
Sources
- 1. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kscl.co.in [kscl.co.in]
- 5. youtube.com [youtube.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
